molecular formula C8H10N2O2 B1416649 2-Methyl-3-pyrimidin-4-yl-propionic acid CAS No. 819850-15-2

2-Methyl-3-pyrimidin-4-yl-propionic acid

Cat. No.: B1416649
CAS No.: 819850-15-2
M. Wt: 166.18 g/mol
InChI Key: JHWIEAWILPSRMU-UHFFFAOYSA-N
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Description

2-Methyl-3-pyrimidin-4-yl-propionic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3-pyrimidin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWIEAWILPSRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655117
Record name 2-Methyl-3-(pyrimidin-4-yl)propanoic acid
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-15-2
Record name α-Methyl-4-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819850-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(pyrimidin-4-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of synthetic pathways for obtaining 2-Methyl-3-pyrimidin-4-yl-propionic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a substituted pyrimidine derivative featuring a propionic acid moiety at the 4-position of the pyrimidine ring. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The specific substitution pattern of the target molecule imparts unique physicochemical properties that are of interest for structure-activity relationship (SAR) studies in various therapeutic areas. This guide will detail three plausible and scientifically robust synthetic strategies for the preparation of this compound, providing in-depth mechanistic insights and detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several convergent strategies. This guide will focus on three primary pathways:

  • The Michael Addition Route: A convergent approach involving the conjugate addition of a nucleophile to a pre-functionalized pyrimidine.

  • The Palladium-Catalyzed Cross-Coupling Route: A powerful method for C-C bond formation, attaching the desired sidechain to a pyrimidine core.

  • The Acetonitrile Alkylation Route: A stepwise approach involving the elaboration of a readily available pyrimidine-containing building block.

The selection of a particular route in a research or development setting would be guided by factors such as the availability of starting materials, desired scale of synthesis, and the need for specific stereochemical control (though this guide focuses on the racemic synthesis).

Pathway 1: The Michael Addition Route

This elegant pathway hinges on the 1,4-conjugate addition of a suitable carbon nucleophile to a 4-vinylpyrimidine derivative. The key steps involve the preparation of the Michael acceptor followed by the addition reaction and subsequent functional group manipulations.

Conceptual Workflow

Michael_Addition_Workflow A 4-Chloropyrimidine B 4-Vinylpyrimidine A->B Stille or Suzuki Coupling with vinyltin or vinylboronate D Michael Adduct B->D Michael Addition C Diethyl Methylmalonate C->D E This compound D->E Hydrolysis and Decarboxylation

Caption: Workflow for the Michael Addition Route.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Vinylpyrimidine (Michael Acceptor)

The synthesis of 4-vinylpyrimidine can be achieved from 4-chloropyrimidine via a palladium-catalyzed cross-coupling reaction.

  • Reaction: Stille or Suzuki coupling

  • Starting Material: 4-Chloropyrimidine

  • Reagent: Vinyltributyltin (Stille) or potassium vinyltrifluoroborate (Suzuki)

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Solvent: Dioxane or Toluene

  • Protocol:

    • To a solution of 4-chloropyrimidine (1.0 eq) in degassed dioxane, add the vinylating reagent (1.2 eq) and the palladium catalyst (0.05 eq).

    • For Suzuki coupling, a base such as Cs₂CO₃ (2.0 eq) is required.

    • Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-vinylpyrimidine.

Step 2: Michael Addition of Diethyl Methylmalonate

The key C-C bond formation occurs in this step through the conjugate addition of the enolate of diethyl methylmalonate to 4-vinylpyrimidine.

  • Reaction: Michael Addition

  • Substrate: 4-Vinylpyrimidine

  • Nucleophile: Diethyl methylmalonate

  • Base: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)

  • Solvent: Ethanol or THF

  • Protocol:

    • To a solution of diethyl methylmalonate (1.5 eq) in anhydrous ethanol, add sodium ethoxide (1.5 eq) at 0 °C and stir for 30 minutes.

    • Add a solution of 4-vinylpyrimidine (1.0 eq) in ethanol dropwise to the enolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The resulting Michael adduct can be purified by chromatography, though it is often carried directly to the next step.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the ester groups followed by decarboxylation to yield the target carboxylic acid.

  • Reaction: Saponification and Decarboxylation

  • Substrate: Diethyl 2-methyl-2-(2-(pyrimidin-4-yl)ethyl)malonate

  • Reagent: Aqueous NaOH or KOH, followed by acidification

  • Protocol:

    • Dissolve the crude Michael adduct in a mixture of ethanol and 2 M aqueous NaOH.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.

    • Heat the acidified solution to 80-100 °C for 2-4 hours to effect decarboxylation.

    • Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography.

Data Summary
StepProductTypical YieldPurity (by HPLC)
14-Vinylpyrimidine70-85%>95%
2Michael Adduct60-75%(Carried forward)
3This compound80-90% (from adduct)>98%

Pathway 2: The Palladium-Catalyzed Cross-Coupling Route

This pathway leverages the power and versatility of modern cross-coupling chemistry to directly form the C-C bond between the pyrimidine ring and the propionic acid sidechain. A key starting material for this route is a 4-halopyrimidine.

Conceptual Workflow

Cross_Coupling_Workflow A 4-Chloropyrimidine D Coupled Ester Product A->D Negishi Coupling B Ethyl 2-methyl-3-bromopropionate C Organozinc Reagent B->C Zinc insertion C->D E This compound D->E Ester Hydrolysis

Caption: Workflow for the Cross-Coupling Route.

Detailed Experimental Protocols

Step 1: Preparation of the Organozinc Reagent

The formation of a suitable organozinc reagent from a protected propionic acid derivative is the first crucial step.

  • Reaction: Zinc Insertion (Reformatsky-type reagent formation)

  • Starting Material: Ethyl 2-bromo-2-methylpropanoate

  • Reagent: Activated Zinc (Rieke Zinc or Zn-Cu couple)

  • Solvent: Anhydrous THF

  • Protocol:

    • Activate zinc dust by stirring with a small amount of iodine in THF until the color disappears, or use commercially available activated zinc.

    • To a suspension of the activated zinc (1.5 eq) in anhydrous THF, add a solution of ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise under an inert atmosphere.

    • The reaction is often initiated by gentle heating or sonication.

    • Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent. This reagent is typically used in situ.

Step 2: Negishi Cross-Coupling

The organozinc reagent is then coupled with 4-chloropyrimidine in a palladium-catalyzed reaction.

  • Reaction: Negishi Cross-Coupling

  • Substrates: 4-Chloropyrimidine and the in situ generated organozinc reagent

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Solvent: Anhydrous THF

  • Protocol:

    • To the freshly prepared organozinc reagent, add 4-chloropyrimidine (1.0 eq) and the palladium catalyst (0.05 eq).

    • Heat the reaction mixture to reflux (around 65 °C) for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the crude ester by column chromatography.

Step 3: Ester Hydrolysis

The final step is the saponification of the ester to yield the target carboxylic acid.

  • Reaction: Saponification

  • Substrate: Ethyl 2-methyl-3-(pyrimidin-4-yl)propanoate

  • Reagent: Aqueous LiOH, NaOH, or KOH

  • Protocol:

    • Dissolve the purified ester in a mixture of THF or ethanol and 1 M aqueous LiOH.

    • Stir the reaction at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to afford the final product.

    • Purify by recrystallization if necessary.

Data Summary
StepProductTypical YieldPurity (by HPLC)
1 & 2Ethyl 2-methyl-3-(pyrimidin-4-yl)propanoate50-65% (over two steps)>95%
3This compound>90%>98%

Pathway 3: The Acetonitrile Alkylation Route

This pathway offers a more linear approach, starting from the commercially available pyrimidin-4-yl-acetonitrile.[3] The synthesis involves the sequential alkylation of the active methylene group and subsequent hydrolysis of the nitrile.

Conceptual Workflow

Acetonitrile_Alkylation_Workflow A Pyrimidin-4-yl-acetonitrile B Alkylated Nitrile A->B Deprotonation and Methylation (CH₃I) C This compound B->C Nitrile Hydrolysis

Caption: Workflow for the Acetonitrile Alkylation Route.

Detailed Experimental Protocols

Step 1: Alkylation of Pyrimidin-4-yl-acetonitrile

The active methylene group of the starting material is deprotonated and then alkylated with a methylating agent.

  • Reaction: α-Alkylation of a nitrile

  • Starting Material: Pyrimidin-4-yl-acetonitrile

  • Base: Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Alkylating Agent: Methyl iodide (CH₃I)

  • Solvent: Anhydrous THF or DMF

  • Protocol:

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of pyrimidin-4-yl-acetonitrile (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Cool the reaction back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the resulting 2-(pyrimidin-4-yl)propanenitrile by column chromatography.

Step 2: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid under acidic or basic conditions.

  • Reaction: Nitrile Hydrolysis

  • Substrate: 2-(Pyrimidin-4-yl)propanenitrile

  • Reagent: Concentrated H₂SO₄ or aqueous NaOH

  • Protocol (Acidic Hydrolysis):

    • Add the alkylated nitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction and carefully neutralize with a strong base (e.g., NaOH) to pH 2-3.

    • Extract the product with ethyl acetate.

    • Dry the organic phase and remove the solvent under reduced pressure.

    • Purify the final product by recrystallization.

Data Summary
StepProductTypical YieldPurity (by HPLC)
12-(Pyrimidin-4-yl)propanenitrile65-80%>95%
2This compound50-70%>98%

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. Each route offers its own set of advantages and challenges. The Michael Addition route is an elegant convergent strategy, the Cross-Coupling route provides a direct and powerful C-C bond formation method, and the Acetonitrile Alkylation route offers a more linear and potentially cost-effective approach. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program. The detailed protocols and data provided herein should serve as a valuable resource for chemists in the synthesis of this and related pyrimidine derivatives.

References

  • Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Deriv
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No Source URL Provided].
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
  • C–C Bond Formation by Cross-coupling.
  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC - NIH.
  • Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b.
  • 2-(Pyrimidin-4-yl)acetonitrile. PubChem.
  • The Reform
  • Reformatsky Reaction. Thermo Fisher Scientific - US.
  • Reform
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • ALKYLATION OF 2H (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. Scholarzest.
  • Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure. PubMed Central.
  • Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed - NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC - NIH.
  • US3755412A - Alkylation of acetonitriles.
  • Heck coupling reaction of aryl bromide with methyl acrylate.
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
  • Synthesis of novel pyrimidine C-nucleosides. PMC - NIH.
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC - NIH.
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides medi
  • Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxid
  • Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,...
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  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. I.R.I.S..

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An In-depth Technical Guide to 2-Methyl-3-pyrimidin-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-3-pyrimidin-4-yl-propionic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their work.

Core Compound Identification

Chemical Name: this compound CAS Number: 819850-15-2

This unique identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem
Molecular Weight 166.18 g/mol PubChem
Appearance Crystalline solid
Solubility Soluble in organic solvents such as DMSO and methanol.
Storage Store at -20°C for long-term stability.

The Pyrimidine Moiety: A Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a ubiquitous scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug design, the pyrimidine core offers a versatile platform for introducing substituents that can modulate a molecule's pharmacological profile, including its binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to strong and specific interactions with biological targets.

Strategic Importance in Drug Discovery

This compound serves as a valuable synthetic intermediate in the construction of more complex molecules with potential therapeutic applications. The propionic acid side chain provides a handle for further chemical modifications, such as amide bond formation, allowing for the facile introduction of diverse chemical functionalities. This enables the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The methyl group on the propionic acid chain introduces a chiral center, which can be critical for achieving stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow A 4-Methylpyrimidine B 4-(Bromomethyl)pyrimidine A->B NBS, AIBN CCl4, reflux C Diethyl 2-(pyrimidin-4-ylmethyl)malonate B->C Diethyl malonate, NaOEt EtOH, reflux D Diethyl 2-methyl-2-(pyrimidin-4-ylmethyl)malonate C->D NaH, CH3I THF, 0°C to rt E This compound D->E 1. NaOH(aq), EtOH, reflux 2. H3O+ MS_Workflow A Sample Introduction B Ionization Source (e.g., ESI, EI) A->B Vaporization C Mass Analyzer (e.g., Quadrupole, TOF) B->C Ion Acceleration D Detector C->D Ion Separation E Data System D->E Signal Transduction

The Ascendant Therapeutic Potential of Pyrimidine Propionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to provide a versatile scaffold for the development of novel therapeutic agents. Its presence in fundamental biological molecules like nucleic acids underscores its inherent biocompatibility and potential for molecular recognition.[1][2] This technical guide delves into a specialized subclass: pyrimidine propionic acid derivatives. By integrating a propionic acid moiety, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), with the diverse biological activities of the pyrimidine ring, a synergistic enhancement of therapeutic efficacy is often achieved. This document provides an in-depth exploration of the synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and mechanistic underpinnings of these promising compounds. Detailed experimental protocols, data-driven insights, and visual pathway diagrams are presented to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Introduction: The Pyrimidine Scaffold and the Propionic Acid Advantage

The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[3][4] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to biological targets. The introduction of a propionic acid group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This carboxylic acid functional group can enhance solubility, facilitate interactions with specific amino acid residues in target proteins, and mimic the structure of endogenous ligands. The convergence of these two pharmacologically significant motifs in pyrimidine propionic acid derivatives has opened new avenues for designing potent and selective therapeutic agents.

Synthesis of Pyrimidine Propionic Acid Derivatives: A Generalized Approach

The synthesis of pyrimidine propionic acid derivatives can be achieved through various established synthetic routes. A common and adaptable method involves the multicomponent Biginelli reaction or similar cyclocondensation reactions.

A generalized synthetic scheme often commences with the reaction of a β-ketoester bearing a propionic acid group with an aldehyde and a urea or thiourea derivative. This one-pot synthesis allows for the efficient construction of the dihydropyrimidine core, which can be subsequently modified to introduce further diversity.

General Synthesis of Pyrimidine Propionic Acid Derivatives beta_ketoester β-Ketoester with Propionic Acid Moiety cyclocondensation Cyclocondensation (e.g., Biginelli Reaction) beta_ketoester->cyclocondensation aldehyde Aldehyde (R1-CHO) aldehyde->cyclocondensation urea_thiourea Urea/Thiourea urea_thiourea->cyclocondensation dihydropyrimidine Dihydropyrimidine Propionic Acid Derivative cyclocondensation->dihydropyrimidine Formation of Pyrimidine Core modification Further Modifications dihydropyrimidine->modification final_product Target Pyrimidine Propionic Acid Derivative modification->final_product Introduction of Functional Groups (R2, R3, etc.)

A generalized synthetic workflow for pyrimidine propionic acid derivatives.

This modular approach allows for the systematic variation of substituents at different positions of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, and the inclusion of a propionic acid side chain can further enhance this activity.[5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Topoisomerase IIα

One of the proposed mechanisms of action for some pyrimidine derivatives is the inhibition of topoisomerase IIα (Topo IIα), an enzyme crucial for DNA replication and cell division.[5] By binding to the Topo IIα-DNA complex, these compounds can stabilize the cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells. The propionic acid moiety can potentially form key interactions within the enzyme's binding pocket, contributing to the inhibitory activity.

Topoisomerase IIα Inhibition drug Pyrimidine Propionic Acid Derivative stabilization Stabilization of Cleavage Complex drug->stabilization topoIIa Topoisomerase IIα cleavage_complex Topo IIα-DNA Cleavage Complex topoIIa->cleavage_complex dna DNA dna->cleavage_complex cleavage_complex->stabilization strand_breaks DNA Strand Breaks stabilization->strand_breaks apoptosis Apoptosis strand_breaks->apoptosis

Inhibition of Topoisomerase IIα by pyrimidine propionic acid derivatives.
In Vitro Evaluation of Anticancer Activity

The anticancer potential of newly synthesized pyrimidine propionic acid derivatives is typically assessed using a panel of human cancer cell lines. The sulforhodamine B (SRB) assay is a widely used method to determine cytotoxicity.

Table 1: Representative Antiproliferative Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative ALoVo (Colon)15.2[5]
Derivative BMCF-7 (Breast)10.8[5]
Derivative CA549 (Lung)12.5[5]
Doxorubicin(Control)0.8[5]

Note: The data presented here are illustrative and based on reported activities of various pyrimidine derivatives. Specific IC50 values for propionic acid derivatives would require targeted experimental evaluation.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The structural similarity of the propionic acid moiety to that found in classic NSAIDs suggests that pyrimidine propionic acid derivatives may possess significant anti-inflammatory properties.[2] Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7] Pyrimidine derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while sparing the constitutive COX-1 isoform, which is involved in physiological functions. This selectivity can lead to a more favorable side-effect profile.

COX-2 Inhibition Pathway stimuli Inflammatory Stimuli arachidonic_acid Arachidonic Acid stimuli->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Pro-inflammatory Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation drug Pyrimidine Propionic Acid Derivative drug->cox2 Inhibition

Mechanism of anti-inflammatory action via COX-2 inhibition.

A study on a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives demonstrated significant anti-inflammatory activity in a rat paw edema model, highlighting the potential of this chemical class.[8]

Antimicrobial Activity: Combating Infectious Agents

The pyrimidine scaffold is also a key component of many antimicrobial agents.[6][9] The development of new antimicrobial drugs is a critical global health priority due to the rise of antibiotic-resistant bacteria. Pyrimidine propionic acid derivatives represent a promising class of compounds for the development of novel anti-infective therapies.

In Vitro Antimicrobial Screening

The antimicrobial activity of synthesized compounds is typically evaluated against a panel of clinically relevant bacterial and fungal strains. The disk diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard assays used for this purpose.

Table 2: Representative Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Derivative XStaphylococcus aureus1816[6]
Derivative YEscherichia coli1532[6]
Derivative ZCandida albicans1632[6]
AmpicillinS. aureus254[6]
NystatinC. albicans228[6]

Note: This table provides illustrative data based on general findings for pyrimidine derivatives. The actual antimicrobial spectrum and potency of pyrimidine propionic acid derivatives would need to be determined experimentally.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments in the evaluation of pyrimidine propionic acid derivatives.

General Synthesis of a Dihydropyrimidine Propionic Acid Derivative

Objective: To synthesize a model dihydropyrimidine propionic acid derivative via a three-component reaction.

Materials:

  • β-ketoester with a propionic acid side chain (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Urea or Thiourea (1.5 equivalents)

  • Ethanol (solvent)

  • Catalytic amount of hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester and the aromatic aldehyde in ethanol.

  • Add the urea or thiourea to the solution.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine propionic acid derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of pyrimidine propionic acid derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, fix the cells by gently adding cold TCA solution and incubate for 1 hour at 4°C.

  • Wash the plates five times with water to remove the TCA.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Air-dry the plates and then solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Pyrimidine propionic acid derivatives represent a promising class of compounds with a broad spectrum of biological activities. The strategic combination of the versatile pyrimidine scaffold with the pharmacologically significant propionic acid moiety offers a powerful approach for the design of novel therapeutics with enhanced efficacy and potentially improved safety profiles. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation and optimization of these derivatives.

Future research should focus on:

  • Expansion of Chemical Libraries: Synthesizing a wider range of pyrimidine propionic acid derivatives with diverse substitutions to conduct comprehensive structure-activity relationship studies.[1]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects at a deeper level.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

  • Combination Therapies: Investigating the potential synergistic effects of pyrimidine propionic acid derivatives when used in combination with existing therapeutic agents.

By pursuing these avenues of research, the full therapeutic potential of pyrimidine propionic acid derivatives can be unlocked, paving the way for the development of innovative treatments for a range of human diseases.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • Pyrimidine as antiinflammatory agent: A review. [Link]

  • Antimicrobial activity of synthesized synthesized propionic acid derivatives. - ResearchGate. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. [Link]

  • Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. [Link]

  • Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. [Link]

  • “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Pharmacological potentials of pyrimidine derivative: A review | Request PDF. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

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  • pyrimidine derivatives as anticancer agents. | Download Scientific Diagram. [Link]

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No Publicly Available Data on the Mechanism of Action for 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature and chemical databases, no public information is currently available regarding the mechanism of action for the compound 2-Methyl-3-pyrimidin-4-yl-propionic acid.

Efforts to identify potential synonyms or related compounds that might provide indirect information were also unsuccessful. The search did not reveal any established biological activity or therapeutic area of investigation associated with this compound.

It is possible that this compound is a novel chemical entity that has not yet been characterized in the public domain, is part of an early-stage or proprietary research program, or is a synthetic intermediate with no inherent biological activity of interest.

Without any foundational data on its mechanism of action, it is not possible to construct the requested in-depth technical guide. Further investigation would be contingent on the future publication of research detailing the biological effects of this compound.

Unlocking the Therapeutic Potential of 2-Methyl-3-pyrimidin-4-yl-propionic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Similarly, propionic acid derivatives have demonstrated diverse biological functions.[5][6] This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel compound, 2-Methyl-3-pyrimidin-4-yl-propionic acid. In the absence of pre-existing biological data for this specific molecule, we present a systematic workflow leveraging cutting-edge computational prediction, robust in vitro validation, and conclusive in vivo studies. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap from initial hypothesis generation to preclinical candidate validation.

Introduction: The Therapeutic Promise of Pyrimidine and Propionic Acid Moieties

The fusion of a pyrimidine ring and a propionic acid side chain in this compound suggests a high potential for therapeutic relevance. Pyrimidine derivatives are known to target a wide array of proteins, including kinases (e.g., EGFR, CDKs), histone deacetylases (HDACs), and microbial enzymes like DNA gyrase.[1][2] The propionic acid moiety, a short-chain fatty acid, can influence cellular metabolism and signaling pathways, including those mediated by G-protein coupled receptors and peroxisome proliferator-activated receptor γ (PPARγ).[6]

This guide provides a structured, evidence-based approach to systematically explore the therapeutic landscape of this compound. Our methodology is designed to be self-validating at each stage, ensuring a high degree of scientific rigor and confidence in the identified targets.

A Systematic Approach to Target Identification and Validation

Our proposed workflow for elucidating the therapeutic targets of this compound is a three-phase process:

  • Phase 1: In Silico Target Prediction. Leveraging computational models to generate a prioritized list of potential protein targets.

  • Phase 2: In Vitro Target Validation. Experimentally confirming the interaction and functional effect of the compound on the predicted targets.

  • Phase 3: In Vivo Target Confirmation and Phenotypic Screening. Assessing the compound's effect in relevant disease models to validate the target's therapeutic potential.

Target_Identification_Workflow P1_1 Ligand-Based Similarity Screening P1_2 Reverse Molecular Docking P1_1->P1_2 Identify potential binders P1_3 Network Pharmacology Analysis P1_2->P1_3 Contextualize in pathways P2_1 Biochemical Assays (Binding Affinity) P1_3->P2_1 Prioritized Target List P2_2 Cell-Based Functional Assays P2_1->P2_2 Confirm functional effect P2_3 Target Engagement & Biomarker Analysis P2_2->P2_3 Verify cellular activity P3_1 Disease-Relevant Animal Models P2_3->P3_1 Validated Target & Compound P3_2 Pharmacokinetic/Pharmacodynamic (PK/PD) Studies P3_1->P3_2 Assess in vivo relevance P3_3 Efficacy and Toxicity Evaluation P3_2->P3_3 Determine therapeutic window

Caption: A high-level overview of the integrated workflow for therapeutic target identification and validation.

Phase 1: In Silico Target Prediction

The initial phase of our investigation utilizes computational methods to narrow down the vast landscape of potential protein targets.[7][8] This approach is both time and resource-efficient, providing a strong foundation for subsequent experimental validation.[7]

Ligand-Based Similarity Screening

This method is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[9]

Protocol:

  • Database Selection: Utilize chemical databases such as PubChem, ChEMBL, and DrugBank.

  • Similarity Search: Perform a 2D and 3D similarity search using the structure of this compound as the query.

  • Data Compilation: Compile a list of structurally similar compounds with known biological targets and activities.

  • Target Prioritization: Prioritize targets that are frequently associated with the identified similar compounds, particularly those with known roles in disease pathways.

Reverse Molecular Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[9]

Protocol:

  • Protein Target Database: Prepare a curated database of 3D protein structures from the Protein Data Bank (PDB), focusing on targets associated with pyrimidine and propionic acid derivatives (e.g., kinases, metabolic enzymes, GPCRs).

  • Ligand Preparation: Generate a low-energy 3D conformer of this compound.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding affinity and pose of the compound within the active sites of the target proteins.

  • Scoring and Ranking: Rank the potential targets based on their docking scores and binding energies.

Network Pharmacology Analysis

This systems biology approach helps to understand the potential effects of a compound on biological pathways and networks.[7][10]

Protocol:

  • Construct Protein-Protein Interaction (PPI) Network: Use the prioritized target list from the previous steps to build a PPI network using databases like STRING and tools like Cytoscape.

  • Pathway Enrichment Analysis: Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the potential targets.

  • Hub Protein Identification: Identify highly connected "hub" proteins within the network, as these often represent critical regulatory nodes and potentially high-value therapeutic targets.

Phase 2: In Vitro Target Validation

The in silico predictions must be validated through rigorous in vitro experimentation to confirm direct target engagement and functional modulation.[11][12][13]

Biochemical Assays for Binding Affinity

These assays directly measure the binding of the compound to the purified target protein.

Protocol Example: Kinase Inhibition Assay

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and this compound at various concentrations.

  • Assay Procedure:

    • Incubate the kinase with the compound for a predetermined time.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Assay Type Measures Example Technologies
Kinase Inhibition IC50TR-FRET, Luminescence
Surface Plasmon Resonance (SPR) Kd (dissociation constant)Biacore, Octet
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔSMicroCal
Cell-Based Functional Assays

These assays assess the effect of the compound on the target's function within a cellular context.

Protocol Example: Cell Proliferation Assay (for potential anticancer targets)

  • Cell Culture: Culture a cancer cell line known to be dependent on the target protein.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Proliferation Measurement: After a defined incubation period (e.g., 72 hours), measure cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.

Signaling_Pathway Compound 2-Methyl-3-pyrimidin-4-yl- propionic acid Target_Kinase Target Kinase Compound->Target_Kinase Inhibition Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Substrate->Cellular_Response Signaling Cascade

Caption: A simplified diagram illustrating the potential mechanism of action of the compound on a target kinase pathway.

Phase 3: In Vivo Target Confirmation and Phenotypic Screening

The final phase involves validating the therapeutic potential of the compound in living organisms, which is a critical step in the drug discovery pipeline.[14][15][16]

Disease-Relevant Animal Models

The choice of animal model is crucial and should accurately recapitulate the human disease pathology.[14][17]

Example: Xenograft Mouse Model for Cancer

  • Model Establishment: Implant human cancer cells (validated in vitro) subcutaneously into immunocompromised mice.

  • Compound Administration: Once tumors are established, administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise tumors and perform histological and biomarker analysis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its relationship with the observed pharmacological effect.

Protocol Outline:

  • PK Study: Administer a single dose of the compound to animals and collect blood samples at various time points to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

  • PD Study: In a separate cohort of tumor-bearing animals, administer the compound and collect tumor and surrogate tissue samples to measure target engagement and modulation of downstream biomarkers.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of this compound as a potential therapeutic agent. By integrating computational prediction with rigorous in vitro and in vivo validation, researchers can efficiently identify and validate novel drug targets, ultimately accelerating the translation of promising molecules into clinical candidates. The inherent versatility of the pyrimidine and propionic acid moieties suggests that this compound may hold significant promise across a range of therapeutic areas, warranting the thorough investigation outlined herein.

References

  • Targeting disease: Computational approaches for drug target identification - PubMed.
  • Full article: Computational approaches for drug target identification in pathogenic diseases.
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  • Using Animal Models for Drug Development | Taconic Biosciences.
  • Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed.
  • In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments.
  • In Vivo Target Validation - Creative Biolabs.
  • Target Validation - Sygnature Discovery.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
  • In vitro assays and target validation - Swansea University.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • The Importance of In Vitro Assays - Visikol.
  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis Online.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate.
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed.

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A Comprehensive Guide to the Spectroscopic Characterization of 2-Methyl-3-pyrimidin-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-faceted approach to the spectroscopic analysis of 2-Methyl-3-pyrimidin-4-yl-propionic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, making their unambiguous structural characterization a critical step in the research and development pipeline[1]. This document moves beyond simple data reporting, offering a rationale-driven framework for researchers, scientists, and drug development professionals. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only the expected spectral data but also the underlying scientific principles, field-proven experimental protocols, and an integrated workflow to ensure self-validating and robust structural elucidation.

Introduction: The Imperative for Rigorous Characterization

The compound this compound (CAS 819850-15-2) combines two key chemical moieties: a pyrimidine ring and a carboxylic acid. The pyrimidine core is a cornerstone of nucleic acids and is prevalent in a vast array of therapeutic agents, including anticancer and antimicrobial drugs[1][2]. The carboxylic acid group provides a handle for further chemical modification and influences the molecule's overall physicochemical properties, such as solubility and potential for hydrogen bonding.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. It ensures that biological activity is correctly attributed to the intended molecule, validates synthetic pathways, and is a non-negotiable component of quality control and regulatory submissions. This guide presents a holistic strategy for leveraging a suite of spectroscopic techniques to build an unshakeable structural proof for this compound.

Molecular Structure

The logical first step in any analysis is to visualize the molecule's structure, which dictates the expected spectroscopic outputs.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and determine the precise connectivity of atoms.[3]

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the polar carboxylic acid and its protons will not exchange with the acidic proton of the analyte as readily as D₂O. The expected proton signals are detailed below.

Proton AssignmentPredicted Shift (δ, ppm)Predicted MultiplicityRationale
H2 (Pyrimidine)~9.1 - 9.3Singlet (s)Highly deshielded proton between two electron-withdrawing nitrogen atoms.
H6 (Pyrimidine)~8.7 - 8.9Doublet (d)Deshielded aromatic proton, coupled to H5.
H5 (Pyrimidine)~7.5 - 7.7Doublet (d)Aromatic proton, coupled to H6.
-COOH ~12.0 - 13.0Broad Singlet (br s)Acidic proton, chemical shift is concentration-dependent. Disappears upon D₂O shake.[4]
-CH- (α-carbon)~2.8 - 3.2Multiplet (m)Coupled to both the adjacent -CH₂- group and the -CH₃ group.
-CH₂- (β-carbon)~3.0 - 3.4Multiplet (m)Diastereotopic protons adjacent to a stereocenter and the pyrimidine ring, likely a complex pattern.
-CH₃ ~1.1 - 1.3Doublet (d)Coupled to the single proton on the α-carbon.
Predicted ¹³C NMR Spectrum: Mapping the Carbon Framework

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, revealing the carbon backbone of the molecule.

Carbon AssignmentPredicted Shift (δ, ppm)Rationale
-C=O (Carboxyl)~170 - 180Characteristic downfield shift for a carboxylic acid carbonyl carbon.[4]
C4 (Pyrimidine)~160 - 165Quaternary carbon of the pyrimidine ring attached to the side chain.
C2, C6 (Pyrimidine)~150 - 160Deshielded aromatic carbons directly bonded to nitrogen.
C5 (Pyrimidine)~120 - 125Shielded aromatic carbon relative to C2 and C6.
-CH- (α-carbon)~40 - 45Aliphatic carbon attached to the carboxyl group.
-CH₂- (β-carbon)~35 - 40Aliphatic carbon attached to the pyrimidine ring.
-CH₃ ~15 - 20Shielded aliphatic methyl carbon.
Experimental Protocol: NMR Analysis

Trustworthiness: The following protocol includes a D₂O exchange step, which serves as an internal validation for the assignment of the carboxylic acid proton.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: Utilize a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

    • Parameters: Employ a standard single-pulse sequence. Acquire 16-32 scans with a relaxation delay of 2 seconds to ensure quantitative integration.[3]

    • Spectral Width: Set the spectral width from -1 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Parameters: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[3]

    • Spectral Width: Set the spectral width from 0 to 200 ppm.[5]

  • Validation (D₂O Exchange): After initial spectra are acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet between 12-13 ppm confirms its assignment as the labile carboxylic acid proton.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, perform a COSY experiment to confirm ¹H-¹H couplings (e.g., H5-H6, -CH-CH₂-, -CH-CH₃) and an HSQC or HETCOR experiment to correlate each proton with its directly attached carbon.[6][7]

Mass Spectrometry (MS): Molecular Weight and Structural Fragmentation

MS is an indispensable tool that provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[5]

Expected Mass Spectrum and Fragmentation
  • Molecular Weight: 166.17 g/mol

  • Molecular Formula: C₈H₁₀N₂O₂

  • Expected Ion (ESI Positive Mode): [M+H]⁺ at m/z 167.08

  • Expected Ion (ESI Negative Mode): [M-H]⁻ at m/z 165.06

Causality in Fragmentation: The structure's stability is dictated by its weakest bonds and the stability of the resulting fragments. The bond between the alpha- and beta-carbons and the lability of the carboxyl group are prime candidates for cleavage.

G parent [M+H]⁺ m/z = 167.08 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 149.07 parent->frag1 - H₂O frag2 Loss of COOH radical [M-COOH]⁺ m/z = 122.09 parent->frag2 - •COOH frag3 Pyrimidine Tropylium-like ion [C₅H₅N₂]⁺ m/z = 94.05 frag2->frag3 - C₃H₆

Caption: Plausible ESI+ fragmentation pathway for the target molecule.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).[5]

  • Instrument Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Mass Analyzer: Utilize a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement, which can confirm the elemental composition.[8]

    • Acquisition Mode: Acquire data in full scan mode for both positive and negative ionization to observe the [M+H]⁺ and [M-H]⁻ ions.

  • Tandem MS (MS/MS): To validate the proposed fragmentation, select the parent ion (m/z 167.08) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of chemical bonds.[9]

Interpreting the IR Spectrum

The spectrum of this compound will be dominated by the features of the carboxylic acid, with additional peaks from the aromatic ring and alkyl chain.

Wavenumber (cm⁻¹)Functional GroupExpected AppearanceRationale
3300 - 2500 O-H stretch (Carboxylic Acid)Very Broad, StrongThis characteristic broadness is due to strong hydrogen-bonding dimers formed between carboxylic acid molecules.[4][10]
3100 - 3000 C-H stretch (Aromatic)Medium, SharpStretching vibrations of the C-H bonds on the pyrimidine ring.
2980 - 2850 C-H stretch (Aliphatic)Medium, SharpStretching vibrations of the C-H bonds in the methyl and methylene groups.
~1710 C=O stretch (Carboxylic Acid)Very Strong, SharpCarbonyl stretch of a hydrogen-bonded (dimeric) carboxylic acid.[4]
1600 - 1450 C=C and C=N stretchesMedium to StrongAromatic ring stretching vibrations from the pyrimidine nucleus.
1320 - 1210 C-O stretchStrongStretching of the carbon-oxygen single bond in the carboxylic acid.[10]
~920 O-H bendBroad, MediumOut-of-plane bend of the hydrogen-bonded OH group.[10]
Experimental Protocol: ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a modern, simple technique that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. For this compound, the pyrimidine ring is the primary chromophore.

Expected UV-Vis Spectrum

The pyrimidine ring is expected to exhibit π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substituents on the ring. Based on data for similar pyrimidine derivatives, one would expect strong absorption bands in the UV region.[11][12]

  • Expected λmax: Two primary absorption bands are likely:

    • A strong band around 200-220 nm (π → π* transition).

    • A weaker, longer-wavelength band around 260-280 nm (n → π* transition).[12][13]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or water.

  • Sample Preparation:

    • Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a solution with an absorbance value in the optimal range of 0.1 to 1.0.[5]

  • Instrument Parameters:

    • Use a dual-beam UV-Vis spectrophotometer with matched quartz cuvettes (one for the sample, one for the solvent blank).

  • Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm. The λmax values should be identified from the resulting spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute proof. The strength of characterization lies in the convergence of data from multiple, orthogonal methods. A logical workflow ensures efficiency and builds a comprehensive, self-validating data package.

G cluster_0 Initial Screening & Purity cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation & Reporting start Sample Received ir IR Spectroscopy (Confirm Functional Groups: -COOH, Aromatic) start->ir ms High-Res MS (Confirm Molecular Formula: C₈H₁₀N₂O₂) ir->ms h_nmr ¹H NMR (Map Proton Environment & Connectivity) ms->h_nmr Purity Confirmed c_nmr ¹³C NMR (Identify all unique carbons) h_nmr->c_nmr two_d_nmr 2D NMR (COSY, HSQC) (Unambiguous H-H and C-H correlations) c_nmr->two_d_nmr uv_vis UV-Vis Spectroscopy (Confirm Chromophore) two_d_nmr->uv_vis Structure Assigned report Structure Confirmed & Data Package Compiled uv_vis->report

Caption: An integrated workflow for the comprehensive spectroscopic analysis.

Conclusion

The structural characterization of this compound is achieved not by a single measurement but by the synergistic integration of multiple spectroscopic techniques. NMR spectroscopy provides the detailed architectural blueprint, Mass Spectrometry confirms the elemental composition and offers fragmentation clues, IR spectroscopy rapidly verifies the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the pyrimidine chromophore. By following the rationale-driven protocols and integrated workflow outlined in this guide, researchers can confidently and robustly validate the structure of this and similar molecules, ensuring the integrity and reproducibility of their scientific work.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Ferreira da Silva, F., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem. (n.d.).
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
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  • Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. (n.d.).
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  • 2-Methyl-3-(pyridin-4-YL)propanoic acid. (n.d.). PubChem.
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a cornerstone of heterocyclic chemistry, stands as a "privileged scaffold" in modern drug discovery. Its inherent ability to mimic the structures of nucleobases allows for critical interactions with a multitude of biological targets, making it a focal point for the development of novel therapeutics.[1][2] This guide offers an in-depth exploration of the discovery and synthesis of pyrimidine-based compounds, providing field-proven insights and detailed methodologies for professionals in drug development.

The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The biological importance of pyrimidines is profound, as they are fundamental components of nucleic acids—cytosine, thymine, and uracil—which encode the very blueprint of life.[3][4] This inherent biocompatibility has been leveraged by medicinal chemists to design a vast array of therapeutic agents. The pyrimidine ring's capacity to engage in hydrogen bonding and π-π stacking interactions enables it to bind with high affinity to diverse biological targets, including kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[1][5] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[6][7][8]

Strategic Approaches to the Synthesis of Novel Pyrimidine Derivatives

The synthetic versatility of the pyrimidine core allows for the creation of diverse and highly functionalized molecules. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the principles of green chemistry.

Foundational Multicomponent Reactions: The Biginelli Reaction

First reported in 1893, the Biginelli reaction remains a highly efficient and atom-economical method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[9][10] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is typically acid-catalyzed and offers a straightforward route to a key class of pyrimidine derivatives.[11][12]

Causality in Experimental Choice: The selection of the Biginelli reaction is often driven by the need for rapid library synthesis in early-stage drug discovery. Its operational simplicity and the commercial availability of a wide range of starting materials allow for the efficient generation of a diverse set of analogs for initial screening. Modern iterations of this reaction often employ microwave assistance or solvent-free conditions to enhance yields and reduce reaction times, aligning with green chemistry principles.[11]

Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

  • Add urea to the solution, followed by a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Self-Validation: The success of the reaction is confirmed by the isolation of a crystalline solid with a melting point consistent with the literature value. Further characterization by NMR and Mass Spectrometry will validate the structure of the desired product.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki Coupling

For the synthesis of more complex, highly functionalized pyrimidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are indispensable tools. This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound.

Causality in Experimental Choice: The Suzuki coupling is the method of choice when precise control over the substitution pattern is required, particularly for late-stage functionalization in lead optimization. Its broad functional group tolerance and generally high yields make it a robust and reliable method for introducing aryl, heteroaryl, or alkyl groups onto the pyrimidine scaffold.

Objective: To synthesize 4-phenyl-2-(trifluoromethyl)pyrimidine from 4-chloro-2-(trifluoromethyl)pyrimidine.

Materials:

  • 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane/Water (solvent mixture)

Procedure:

  • To a Schlenk flask, add 4-chloro-2-(trifluoromethyl)pyrimidine, phenylboronic acid, potassium carbonate, and the palladium catalyst system (Pd(OAc)₂ and PPh₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, typically 3:1).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful formation of the C-C bond is confirmed by the disappearance of the starting material and the appearance of the product spot on the TLC plate. NMR spectroscopy will show the characteristic signals of the newly introduced phenyl group, and mass spectrometry will confirm the expected molecular weight of the product.

Purification and Structural Elucidation: Ensuring Compound Integrity

The isolation of a pure compound and the unambiguous determination of its structure are paramount in drug discovery.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying synthetic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.

  • Recrystallization: This technique is used to purify solid compounds by dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Characterization Techniques

A combination of spectroscopic techniques is essential for the complete structural characterization of novel pyrimidine derivatives.[13]

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[14][15]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound and can provide structural information through fragmentation patterns.[14]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.[14]

Application in Drug Discovery: From Hit to Lead

The synthesized pyrimidine-based compounds are then evaluated for their biological activity. This process often begins with high-throughput screening against a specific biological target.

Structure-Activity Relationship (SAR) Studies

Once initial "hits" are identified, SAR studies are conducted to understand the relationship between the chemical structure of the compounds and their biological activity.[16][17] This iterative process involves synthesizing and testing a series of analogs to identify the key structural features required for potency and selectivity.[18] For instance, in the development of kinase inhibitors, modifications to the substituents on the pyrimidine ring can dramatically affect the compound's binding affinity and selectivity for the target kinase.[5][19][20]

Pyrimidine-Based Compounds as Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine ring of ATP.[21][22] This makes pyrimidines a privileged scaffold for the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.[2][23]

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrimidine-based MEK inhibitor.

Future Directions and Emerging Trends

The field of pyrimidine synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and diversity-oriented synthetic methods.[1] Recent advances include the use of flow chemistry, photoredox catalysis, and C-H activation strategies to streamline the synthesis of complex pyrimidine derivatives.[1] Furthermore, the integration of computational modeling and artificial intelligence is accelerating the design and discovery of novel pyrimidine-based compounds with improved therapeutic profiles.

Workflow Start Start Synthetic_Route_Design Synthetic Route Design (e.g., Biginelli, Suzuki) Start->Synthetic_Route_Design Synthesis_and_Purification Synthesis & Purification (Chromatography, Recrystallization) Synthetic_Route_Design->Synthesis_and_Purification Structural_Characterization Structural Characterization (NMR, MS, IR) Synthesis_and_Purification->Structural_Characterization Biological_Screening Biological Screening (HTS) Structural_Characterization->Biological_Screening Hit_Identification Hit_Identification Biological_Screening->Hit_Identification Hit_Identification->Synthetic_Route_Design No Hit SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Hit Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthetic_Route_Design Iterative Design Candidate_Drug Candidate_Drug Lead_Optimization->Candidate_Drug

Caption: A generalized workflow for the discovery of novel pyrimidine-based compounds.

References

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  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central.
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Methodological & Application

2-Methyl-3-pyrimidin-4-yl-propionic acid antimicrobial susceptibility testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Comprehensive Framework for Antimicrobial Susceptibility Testing of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating a Novel Pyrimidine Derivative

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing a pyrimidine nucleus, represent a highly promising area of research. The pyrimidine scaffold is a fundamental component of natural biomolecules like nucleic acids and has been identified as a key pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5][6][7] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of its therapeutic properties.[8][9]

This guide focuses on This compound , a novel compound of interest. Its structure combines the biologically active pyrimidine core with a propionic acid moiety, which has also been associated with antimicrobial effects in various derivatives.[10][11] This unique combination provides a strong rationale for its evaluation as a potential antimicrobial agent.

This document serves as a comprehensive technical guide for researchers, providing a robust framework for conducting antimicrobial susceptibility testing (AST) on this novel compound. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and reliability.[12][13]

Section 1: Foundational Steps - Compound Preparation and Handling

Proper handling of a novel compound is the bedrock of reliable experimental data. The initial characterization of solubility and the preparation of standardized stock solutions are critical pre-analytical steps.

1.1. Solubility Assessment: Before preparing a high-concentration stock, the solubility of this compound must be determined in various laboratory-grade solvents. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relative compatibility with microbial assays at low final concentrations (<1%).

1.2. Stock Solution Preparation Protocol:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~60 mM).

  • Ensure complete dissolution using gentle vortexing or sonication.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, amber glass vial to protect it from light.

  • Store the primary stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Scientist's Note (Causality): Using a high-concentration DMSO stock allows for minimal solvent carryover into the final assay medium. High concentrations of DMSO can be toxic to microorganisms, so the final concentration in the test wells should not exceed 1% v/v. A vehicle control (medium with the same concentration of DMSO but no compound) must always be included in the assay to confirm the solvent has no inhibitory effect on microbial growth.

Section 2: The Gold Standard - Broth Microdilution for MIC Determination

The broth microdilution (BMD) method is the internationally recognized "gold standard" for quantitative antimicrobial susceptibility testing.[14][15] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible in vitro growth of a microorganism.[16] This protocol is adapted from the CLSI M07 guidelines.[17]

Experimental Workflow for Broth Microdilution

BMD_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Analysis A Prepare Compound Working Solutions C Dilute Inoculum for Final Concentration (~5 x 10^5 CFU/mL) A->C B Prepare 0.5 McFarland Inoculum Suspension (~1.5 x 10^8 CFU/mL) B->C D Dispense Broth & Compound into 96-Well Plate (Serial Dilutions) C->D E Inoculate Wells with Standardized Bacteria D->E F Seal Plate and Incubate (e.g., 37°C for 16-20h) E->F G Read Plate Visually or with Plate Reader F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H MoA_Pathway cluster_cell Bacterial Cell Compound {this compound} Polymerization Polymerization Compound->Polymerization INHIBITS FtsZ_Monomer FtsZ Monomers (GTP-bound) FtsZ_Monomer->Polymerization Z_Ring Functional Z-Ring Assembly Polymerization->Z_Ring Filamentation Filamentation & Cell Death Polymerization->Filamentation Division Normal Cell Division Z_Ring->Division

Caption: Hypothetical mechanism of action where the compound inhibits FtsZ polymerization, preventing cell division.

Further experimental work, such as transmission electron microscopy to observe cell morphology and in vitro FtsZ polymerization assays, would be required to validate this hypothesis.

References

  • Al-Omair, M. A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(9), 6021-6034. [Link]

  • Biernasiuk, A., et al. (2018). Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]

  • Yadav, A. Y., et al. (2013). Synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 779-782. [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 7(5), 1084-1104. [Link]

  • Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 7, 129. [Link]

  • Kumar, R. S., et al. (2013). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 125(4), 749-757. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST Overview. ESCMID. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Serwecińska, L. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Molecules, 25(15), 3568. [Link]

  • Humphries, R. M., et al. (2024). Modification of antimicrobial susceptibility testing methods. ResearchGate. [Link]

  • Pierce, K. K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01959-17. [Link]

  • Ma, S., et al. (2015). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 5(118), 97138-97144. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Zhuang, J., & Ma, S. (2021). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 16(1), 71-85. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. EUCAST. [Link]

  • Zhuang, J., & Ma, S. (2021). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Scilit. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. Molecules, 28(14), 5521. [Link]

  • National Center for Biotechnology Information. 2-Methyl-3-(pyridin-4-YL)propanoic acid. PubChem. [Link]

  • Kumar, A., et al. (2025). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 18, 106629. [Link]

  • ResearchGate. (2025). Antimicrobial activity of synthesized propionic acid derivatives. ResearchGate. [Link]

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Application Note: A Multi-Tiered Assay Strategy for Evaluating the Anti-inflammatory Potential of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the identification of novel small molecules that can safely and effectively modulate inflammatory pathways. The compound 2-Methyl-3-pyrimidin-4-yl-propionic acid is a novel synthetic small molecule. While propionic acid derivatives are known to possess biological activities, including anti-inflammatory effects, the specific properties of this compound are not extensively characterized[1][2][3]. This application note provides a structured, multi-tiered strategy for the comprehensive in vitro evaluation of this compound (referred to herein as "Test Compound") as a potential anti-inflammatory agent.

This guide is designed for researchers in drug development and cellular biology, offering detailed protocols for a sequential screening funnel. The approach begins with a targeted enzymatic assay (COX-2 inhibition), progresses to a cell-based model of inflammation (LPS-stimulated macrophages), and culminates in a mechanistic assay to probe the core NF-κB signaling pathway. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, generating robust data to support further development.

Principle of the Assays

The inflammatory cascade is complex, involving multiple enzymes, signaling proteins, and cell types. To build a comprehensive profile of the Test Compound, we will employ three distinct assays that probe different critical nodes of this cascade.

  • Cyclooxygenase-2 (COX-2) Inhibition Assay: COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain and inflammation[4]. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes[4]. This fluorometric assay directly measures the enzymatic activity of recombinant human COX-2, allowing for the rapid determination of whether the Test Compound can directly inhibit this key inflammatory enzyme.

  • Macrophage-Based Cytokine Release Assay: Macrophages are central players in the innate immune response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they release a barrage of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α)[5][6]. This cell-based assay uses the RAW 264.7 murine macrophage cell line to model an inflammatory response. By measuring the reduction in TNF-α secretion in the presence of the Test Compound, we can assess its ability to suppress a critical inflammatory output in a relevant cellular context.

  • NF-κB Signaling Pathway Assay: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation[7][8]. It controls the expression of numerous pro-inflammatory genes, including cytokines and COX-2[9][10]. This assay will determine if the Test Compound's activity is mediated through the inhibition of this pivotal pathway. A reporter gene assay or Western blot for key signaling intermediates (e.g., phosphorylated IκBα) can be employed.

Overall Experimental Workflow

The proposed workflow is designed to efficiently screen and characterize the Test Compound. Starting with the most direct and high-throughput assay, the results from each tier inform the decision to proceed to the next, more complex validation step.

G cluster_0 Tier 1: Enzymatic Screening cluster_1 Tier 2: Cell-Based Functional Assay cluster_2 Tier 3: Mechanistic Insight a Fluorometric COX-2 Inhibition Assay b LPS-Induced TNF-α Release in RAW 264.7 Macrophages a->b If IC50 < 50 µM c Cell Viability Assay (MTT) (Concurrent Control) b->c Parallel Assessment d NF-κB Activation Assay (e.g., Reporter Gene or Western Blot) b->d If IC50 < 50 µM & Non-Toxic

Figure 1. A tiered approach for evaluating the anti-inflammatory activity of the Test Compound.

Tier 1 Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and provides a rapid method for assessing direct inhibition of COX-2[4][11]. The assay measures the generation of Prostaglandin G2, the intermediate product of the COX enzyme, via a fluorescent probe.

A. Materials

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • Test Compound (this compound)

  • 96-well white opaque flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

B. Method

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute COX-2 enzyme and store on ice. Prepare working solutions of the Test Compound and Celecoxib in a suitable solvent (e.g., DMSO), then dilute to 10X the final desired concentration in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of 10X Celecoxib solution.

    • Test Compound (S): Add 10 µL of 10X Test Compound solution (in a dose-response range, e.g., 0.1 µM to 100 µM).

    • Solvent Control: If concerned about solvent effects, include a well with 10 µL of the highest concentration of solvent used for the test compound.

  • Reaction Mix: Prepare a Reaction Mix for the number of assays. For each well, mix:

    • 78 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL COX Cofactor

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well. Add 10 µL of the diluted COX-2 enzyme solution to all wells except a "No Enzyme" background control. Mix gently.

  • Initiate Reaction: Pre-set the plate reader to kinetic mode at 25°C (Ex/Em = 535/587 nm). Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately begin reading the fluorescence kinetically for 5-10 minutes.

C. Data Analysis

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

  • Calculate the percent inhibition for each concentration of the Test Compound: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

  • Plot the % Inhibition against the log concentration of the Test Compound and determine the IC50 value using non-linear regression analysis.

Tier 2 Protocol: LPS-Induced TNF-α Release in RAW 264.7 Cells

This protocol assesses the Test Compound's ability to inhibit cytokine production in a cellular model of inflammation[12][13][14].

A. Materials

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli or Salmonella[13]

  • Test Compound

  • Dexamethasone (Positive Control)

  • MTT Reagent (for viability assay)

  • Human TNF-α ELISA Kit

  • 96-well tissue culture plates

B. Method

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight (37°C, 5% CO2) to allow for cell adherence[12].

  • Compound Pre-treatment: The next day, remove the medium. Add 100 µL of fresh medium containing the Test Compound at various concentrations (e.g., 0.1 µM to 100 µM) or Dexamethasone (e.g., 1 µM). Include a "Vehicle Control" group with only the vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 10-100 ng/mL[12][13], except for the "Unstimulated Control" wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement via ELISA. Store at -80°C if not used immediately.

  • Cell Viability (MTT Assay): To the remaining cells in the plate, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Remove the medium and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm. This is critical to ensure that the reduction in TNF-α is not due to cytotoxicity[6].

  • TNF-α Quantification: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

C. Data Analysis

  • Calculate the concentration of TNF-α (pg/mL) for each sample from the ELISA standard curve.

  • Calculate the percent inhibition of TNF-α release for each concentration of the Test Compound. % Inhibition = [(TNFα_LPS - TNFα_Test) / (TNFα_LPS - TNFα_Unstimulated)] * 100

  • Plot the % Inhibition vs. log concentration and determine the IC50 value.

  • Calculate cell viability as a percentage of the vehicle control. Results are only considered valid for concentrations showing >90% cell viability.

Tier 3: Mechanistic Insight into the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[7][10][15].

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling NFkB_IkB NF-κB / IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB TestCompound Test Compound (Hypothesized Action) TestCompound->IKK IkB_p P-IκB NFkB_IkB->IkB_p IκB is phosphorylated NFkB NF-κB (Active) IkB_p->NFkB IκB is degraded NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation DNA κB Site NFkB_nuc->DNA Binds DNA Genes Pro-inflammatory Genes (TNF-α, COX-2, etc.) DNA->Genes Initiates Transcription

Figure 2. The canonical NF-κB signaling pathway and a potential point of inhibition for the Test Compound.

A Western blot assay can be used to determine if the Test Compound inhibits the degradation of IκBα, a key step in NF-κB activation.

A. Materials

  • RAW 264.7 cells and culture reagents

  • 6-well tissue culture plates

  • Test Compound and LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: Anti-IκBα, Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

B. Method

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat cells with the Test Compound (at its IC50 and 2x IC50 concentration from the TNF-α assay) or vehicle for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes). The 0-minute time point serves as the unstimulated control.

  • Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibody against IκBα overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply chemiluminescence substrate. Image the blot.

    • Strip the membrane and re-probe for β-actin as a loading control.

C. Data Analysis and Expected Results

  • In the vehicle-treated, LPS-stimulated cells, a rapid decrease in the IκBα band intensity should be observed at 15-30 minutes, indicating its degradation.

  • If the Test Compound inhibits the NF-κB pathway, the degradation of IκBα will be prevented or delayed. This will be visible as a stronger IκBα band at the 15 and 30-minute time points compared to the vehicle control.

  • Quantify band intensities and normalize to the β-actin loading control to compare results across different conditions.

Hypothetical Data Presentation

Effective data presentation is crucial for interpretation. The following tables illustrate how results from these assays could be summarized.

Table 1: Summary of In Vitro Anti-inflammatory Activity

Assay Endpoint Test Compound IC50 (µM) Celecoxib IC50 (µM) Dexamethasone IC50 (µM)
Tier 1: COX-2 Enzymatic % Inhibition 25.4 0.45[11] N/A
Tier 2: TNF-α Release % Inhibition 12.8 N/A 0.05

| Tier 2: Cell Viability | % Viability | >100 (Non-toxic at 100 µM) | N/A | N/A |

Table 2: Effect of Test Compound on LPS-Induced IκBα Degradation

Treatment LPS Stimulation Time Relative IκBα Level (Normalized to β-actin)
Vehicle 0 min 1.00
Vehicle 30 min 0.21
Test Compound (12.8 µM) 0 min 1.02

| Test Compound (12.8 µM) | 30 min | 0.85 |

Conclusion

This application note details a systematic and robust workflow for characterizing the anti-inflammatory properties of the novel compound, this compound. By progressing from direct enzyme inhibition to cell-based functional and mechanistic assays, researchers can efficiently generate a comprehensive data package. This tiered approach allows for early go/no-go decisions, conserves resources, and provides deep mechanistic insight into the compound's mode of action. The protocols described herein are based on established, validated methods and provide a solid foundation for the preclinical evaluation of new anti-inflammatory drug candidates.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Dolcet, X., et al. (2005). NF-kB in development and progression of human cancer. Frontiers in Bioscience, 10, 2993-3000. (Note: While the provided search result is from a different journal, the general content regarding NF-κB's role is widely established. A representative link is provided for general context). Available at: [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. (Note: A link to a similar-themed article from JCI is provided as direct access may vary). Available at: [Link]

  • Mitchell, S., et al. (2016). NF-κB Signaling Pathways in Neurological Inflammation: A Mini-Review. Frontiers in Neuroscience, 10, 523. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). BN00777 Protocol. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Technical Resource. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Catalog #79323 Protocol. Available at: [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Q&A Forum. Available at: [Link]

  • Williams, A. S., et al. (2019). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 9, 17819. Available at: [Link]

  • Wang, Z., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. Bioorganic Chemistry, 116, 105333. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(4), 1345. Available at: [Link]

  • ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells? Q&A Forum. Available at: [Link]

  • ResearchGate. (2017). The levels of NO and TNF-α released by cells. Figure from Polymyxin B as an inhibitor of lipopolysaccharides contamination.... Available at: [Link]

  • Su, G. L., et al. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. The American journal of physiology, 269(3 Pt 1), G358–G364. Available at: [Link]

  • Kim, M. S., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(4), 51-60. Available at: [Link]

  • Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 11, 573483. Available at: [Link]

  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1801(11), 1175-1183. Available at: [Link]

  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta, 1801(11), 1175-1183. Available at: [Link]

Sources

For Distribution to Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key building block in the development of various pharmaceutical agents. The described methodology is rooted in fundamental organic chemistry principles, primarily the malonic ester synthesis pathway.[1][2] This guide is designed to offer a robust and reproducible procedure, detailing not only the "how" but also the "why" behind each critical step, ensuring both technical accuracy and a deeper understanding for the practicing chemist.

Introduction and Significance

This compound is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry. Its structural framework is a recurring motif in a variety of biologically active molecules, particularly as a precursor to kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this intermediate is therefore a critical step in the drug discovery and development pipeline. The protocol herein outlines a reliable synthetic route amenable to laboratory-scale production with potential for further scale-up.

Synthetic Strategy: A Malonic Ester Approach

The synthesis is strategically designed around a modified malonic ester synthesis.[3][4] This classical yet powerful method allows for the formation of substituted carboxylic acids.[1][2] The overall transformation can be dissected into two primary stages:

  • Michael Addition: A conjugate addition of a soft nucleophile, in this case, the enolate of dimethyl methylmalonate, to an α,β-unsaturated system, 4-vinylpyrimidine. This reaction efficiently forms the core carbon-carbon bond of the target structure.

  • Hydrolysis and Decarboxylation: The resulting diester is then saponified to the corresponding dicarboxylate, which upon acidification and heating, readily undergoes decarboxylation to yield the final propionic acid derivative.[1][3]

Figure 1. High-level overview of the synthetic workflow.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
4-VinylpyrimidineC₆H₆N₂106.121.0 eq≥95%
Dimethyl methylmalonateC₆H₁₀O₄146.141.2 eq≥98%
Sodium methoxideCH₃ONa54.021.1 eq≥95%
Methanol (Anhydrous)CH₄O32.04~10 vol≥99.8%
Sodium HydroxideNaOH40.003.0 eq≥97%
Hydrochloric Acid (conc.)HCl36.46As needed~37%
Ethyl AcetateC₄H₈O₂88.11For extractionACS Grade
Brine (sat. NaCl)NaCl(aq)-For washing-
Magnesium Sulfate (anhyd.)MgSO₄120.37For drying-
Step 1: Synthesis of Dimethyl 2-methyl-2-((pyrimidin-4-yl)methyl)malonate

Rationale: This step leverages the acidity of the α-proton on dimethyl methylmalonate (pKa ≈ 13). Sodium methoxide, a strong base, is used to quantitatively generate the corresponding enolate. This enolate then acts as a nucleophile, attacking the β-carbon of 4-vinylpyrimidine in a classic Michael 1,4-conjugate addition. Anhydrous methanol is an appropriate solvent as it is compatible with the base and reactants.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous methanol (10 volumes relative to 4-vinylpyrimidine).

  • Base Addition: Carefully add sodium methoxide (1.1 eq) to the stirring methanol at room temperature.

  • Enolate Formation: Once the sodium methoxide has fully dissolved, add dimethyl methylmalonate (1.2 eq) dropwise over 10-15 minutes. Allow the resulting solution to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Add 4-vinylpyrimidine (1.0 eq) dropwise to the reaction mixture. A slight exotherm may be observed. Maintain the reaction temperature below 40°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of 4-vinylpyrimidine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, carefully quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diester intermediate. This product is typically of sufficient purity to be carried forward without further purification.

Step 2: Hydrolysis and Decarboxylation to this compound

Rationale: This step is a one-pot saponification and decarboxylation. The ester groups are hydrolyzed to carboxylates by sodium hydroxide. Upon acidification, a β-keto acid analogue (a substituted malonic acid) is formed, which is thermally unstable and readily loses CO₂ to form the final product.[1][3]

  • Saponification: To the flask containing the crude diester intermediate, add a 2 M aqueous solution of sodium hydroxide (3.0 eq).

  • Heating: Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 4-6 hours. The reaction should become a single, clear phase. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Acidification and Decarboxylation:

    • Cool the reaction mixture to 0-5°C using an ice-water bath.

    • Slowly and carefully add concentrated hydrochloric acid dropwise to adjust the pH to ~2-3. Vigorous effervescence (CO₂ evolution) will occur. Ensure the reaction is well-stirred and that the addition is slow enough to control the gas evolution.

  • Isolation:

    • The product may precipitate out of the aqueous solution upon acidification. If so, collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.

    • If the product remains in solution, extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • LC-MS: To confirm the molecular weight and purity.

  • Melting Point: As a physical constant for identification.

Troubleshooting and Key Considerations

  • Incomplete Michael Addition: Ensure anhydrous conditions and the quality of the sodium methoxide. An excess of the malonate can be used to drive the reaction to completion.

  • Low Yield in Decarboxylation: Ensure complete hydrolysis before acidification. The pH must be sufficiently acidic (pH < 3) to protonate the carboxylates fully.

  • Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel may be employed as an alternative purification method.

References

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available from: [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • University of Calgary. Ch21: Malonic esters. Available from: [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

  • YouTube. (2018, May 4). Malonic Ester Synthesis. Available from: [Link]

Sources

Application Note: Quantitative Analysis of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-Methyl-3-pyrimidin-4-yl-propionic acid, a critical component in pharmaceutical development. We present detailed protocols for two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for accuracy, precision, and reliability in both bulk substance and biological matrices. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental design, all grounded in internationally recognized validation standards.

Introduction: The Analytical Imperative

This compound is a synthetic intermediate of significant interest in pharmaceutical synthesis.[1] Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to pharmacokinetic studies in biological fluids. The development of robust, validated analytical methods is not merely a regulatory formality but a cornerstone of ensuring product quality, safety, and efficacy.[2]

This guide is structured to provide a foundational understanding of the principles governing the selected analytical techniques and to offer detailed, step-by-step protocols that are both scientifically sound and readily implementable in a laboratory setting. All proposed methodologies are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Analyte Profile & Method Selection Rationale

Analyte: this compound Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol (based on a similar isomer)[1] Structural Features: The molecule possesses a carboxylic acid group, making it amenable to reversed-phase chromatography. The pyrimidine ring contains chromophores suitable for UV detection. Its polar nature also makes it a candidate for hydrophilic interaction liquid chromatography (HILIC) if needed.[6]

Methodology Selection:
  • HPLC-UV: A widely accessible, cost-effective, and robust technique suitable for quantifying the analyte in bulk form and in simple matrices where high sensitivity is not the primary requirement. The method relies on the intrinsic UV absorbance of the pyrimidine ring.[7][8]

  • LC-MS/MS: The gold standard for quantifying drugs in complex biological matrices due to its superior sensitivity and selectivity.[9] This method is essential for pharmacokinetic and metabolic studies where trace levels of the analyte are expected.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is ideal for assay and purity determinations of this compound as a drug substance.

Scientific Principles

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. By adjusting the mobile phase composition (e.g., the ratio of acetonitrile to an acidic aqueous buffer), the retention of the analyte can be controlled. The acidic buffer is crucial for protonating the carboxylic acid group, ensuring a consistent charge state and good peak shape.[10] UV detection is based on the principle that the analyte absorbs light at a specific wavelength.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Filter Filter through 0.45 µm Syringe Filter Dissolve_Std->Filter Sample Weigh Sample Dissolve_Spl Dissolve in Diluent Sample->Dissolve_Spl Dissolve_Spl->Filter HPLC Inject into HPLC System Filter->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[10]

    • Mobile Phase B: Acetonitrile.

    • Filter both through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to make a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Recommended Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase Isocratic: 40% Acetonitrile, 60% 0.1% Phosphoric Acid
    Flow Rate 1.0 mL/min[7][8]
    Column Temperature 30 °C
    Injection Volume 10 µL
    UV Detection 210 nm and 254 nm (scan for optimal wavelength)[10]

    | Run Time | 10 minutes |

  • Method Validation:

    • The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4][11]

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%[11]
LOQ Signal-to-Noise ratio ≥ 10

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or urine.

Scientific Principles

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from the complex biological matrix.[12][13] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample processing.

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Inject Inject into LC-MS/MS Reconstitute->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MRM MRM Detection ESI->MRM Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) MRM->Peak_Area_Ratio Calibration_Curve Generate Weighted Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantify Quantify Analyte Concentration Calibration_Curve->Quantify

Caption: Bioanalytical workflow for LC-MS/MS.

Detailed Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 g for 10 minutes at 4°C.[14]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    Parameter Recommended Condition
    Column C18, 50 mm x 2.1 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C

    | Injection Volume | 5 µL |

  • Mass Spectrometry Conditions:

    Parameter Recommended Condition
    Ionization Mode Electrospray Ionization (ESI), Positive
    Precursor Ion (Q1) [M+H]⁺ (m/z 167.1) - To be confirmed by infusion
    Product Ion (Q3) To be determined by fragmentation analysis
    Internal Standard Stable Isotope Labeled (e.g., D₃-analyte)
    Collision Gas Argon

    | Source Temp. | 500 °C |

  • Method Validation:

    • Bioanalytical method validation should be performed according to regulatory guidelines, assessing selectivity, accuracy, precision, calibration curve, recovery, matrix effect, and stability.[15]

Validation ParameterAcceptance Criteria (for Biological Samples)
Linearity (R²) ≥ 0.99, weighted regression
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and precise

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantitative determination of this compound. The HPLC-UV method offers a reliable and accessible approach for quality control of the drug substance, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications. Adherence to the principles of method validation is critical to ensure data integrity and regulatory compliance. These protocols serve as a validated starting point for researchers, who should perform appropriate system suitability and validation tests within their own laboratory environment.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022).
  • Validation of analytical methods according to the latest ICH Q2(R2) guidelines - YouTube. (2024).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022).
  • Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. (2016).
  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - MDPI. (n.d.).
  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022).
  • 2-methyl-3-Pyrimidin-2-yl-Propionic Acid - Cayman Chemical. (n.d.).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. (2025).
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. (n.d.).
  • Development of Analytical Methods for the Quantification of Metabolites of Lesogaberan in a MIST Investigation - PubMed. (2014).

Sources

using 2-Methyl-3-pyrimidin-4-yl-propionic acid in cell culture studies

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is a distinct pleasure to present this comprehensive guide on the characterization of the novel compound, 2-Methyl-3-pyrimidin-4-yl-propionic acid, for cell culture applications. When approaching a previously uncharacterized molecule, a systematic and hypothesis-driven methodology is paramount to elucidating its biological activity. This document provides a framework for such an investigation, drawing upon established principles of cell biology and pharmacology to guide your research.

The structure of this compound, featuring a pyrimidine ring, is suggestive of potential interactions with a class of enzymes known as kinases, as pyrimidine is a common scaffold in many kinase inhibitors.[1] Consequently, a primary focus of this guide will be on investigating its potential as a modulator of cellular signaling pathways. Furthermore, given the known immunomodulatory effects of various small molecules, we will also explore a workflow to assess its impact on immune cell function.[2][3]

This guide is designed to be a self-validating system, where each phase of experimentation builds upon the last, ensuring a logical and robust characterization of this novel compound.

Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assays, it is crucial to properly handle and prepare the compound to ensure experimental reproducibility.

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: Based on the manufacturer's instructions, dissolve the lyophilized this compound powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquotting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.1%).

Phase 1: Determination of Cytotoxicity and Viable Concentration Range

The initial step in characterizing any novel compound is to determine its effect on cell viability. This allows for the establishment of a concentration range that is suitable for subsequent mechanistic studies, distinguishing between cytotoxic effects and specific biological modulation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.[4]

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5]

  • Cell Seeding: Plate your chosen cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC50 values in a table for clear comparison across different cell lines and time points.

Cell LineTreatment Duration (hours)IC50 (µM) of this compound
Cell Line A (e.g., MCF-7)24
48
72
Cell Line B (e.g., A549)24
48
72
Non-cancerous Cell Line (e.g., HEK293)24
48
72

Phase 2: Mechanistic Investigation

With a defined non-toxic concentration range, you can proceed to investigate the mechanism of action of this compound.

Hypothesis A: Kinase Inhibition

The pyrimidine core of the compound suggests it may function as a kinase inhibitor.[1] A common approach to screen for kinase inhibition in a cellular context is to measure the phosphorylation of a downstream substrate of a specific kinase or pathway.[6][7]

Workflow for Investigating Kinase Inhibition

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Kinase Inhibition Screen cluster_2 Phase 3: Target Validation a Select Cell Lines b MTT/LDH Assay a->b c Determine IC50 & Non-Toxic Range b->c d Treat Cells with Non-Toxic Doses c->d e Stimulate with Growth Factor (e.g., EGF, FGF) d->e f Cell Lysis & Protein Quantification e->f g Western Blot or ELISA for p-ERK, p-AKT f->g h Data Analysis: Quantify Phosphorylation g->h i In Vitro Kinase Assays h->i j Molecular Docking h->j k Downstream Gene Expression Analysis h->k

Caption: General workflow for characterizing a novel compound as a potential kinase inhibitor.

Protocol 3: Western Blot Analysis of Key Signaling Pathways

This protocol outlines a general procedure to assess the phosphorylation status of key signaling proteins like ERK and AKT, which are central nodes in many kinase-driven pathways.

  • Cell Culture and Treatment: Seed cells and, once they reach 70-80% confluency, serum-starve them overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF, PDGF) for a short period (e.g., 15-30 minutes) to induce phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated and total forms of your target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Signaling Pathway for Investigation

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 2-Methyl-3-pyrimidin-4-yl- propionic acid Compound->RTK ? Compound->MEK ? Compound->PI3K ?

Caption: A hypothetical signaling pathway that could be inhibited by the compound.

Hypothesis B: Immunomodulation

Small molecules can influence the behavior of immune cells, either by suppressing or enhancing their activity.[3] Assessing the effect of this compound on cytokine production by immune cells is a robust method to screen for immunomodulatory properties.[2]

Workflow for Assessing Immunomodulatory Effects

G cluster_0 Cell Preparation cluster_1 Experiment Setup cluster_2 Data Acquisition & Analysis a Isolate Human PBMCs b Determine Cell Viability & Count a->b c Seed PBMCs in 96-well Plate b->c d Treat with Compound +/- Stimulant (e.g., LPS) c->d e Incubate for 24-72 hours d->e f Collect Supernatant e->f h Analyze Cell Viability (MTT) e->h g Measure Cytokines (TNF-α, IL-6, IL-10) via ELISA f->g i Interpret Data g->i h->i

Caption: Experimental workflow for screening immunomodulatory activity.

Protocol 4: Cytokine Secretion Assay using Human PBMCs

This protocol provides a framework for measuring the effect of the compound on cytokine release from primary human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate. Treat the cells with non-toxic concentrations of this compound. For assessing anti-inflammatory potential, co-treat with an immune stimulant like lipopolysaccharide (LPS).[8]

  • Incubation: Incubate the cells for 24 to 72 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated wells to the vehicle control and the stimulant-only control.

Data Interpretation and Future Directions

The results from these initial studies will provide a foundational understanding of the bioactivity of this compound.

  • If Kinase Inhibition is Observed: A reduction in the phosphorylation of key signaling molecules would suggest that the compound is acting as a kinase inhibitor. The next steps would be to perform in vitro kinase assays against a panel of kinases to identify the specific target(s) and to conduct further downstream analyses, such as gene expression profiling.[9]

  • If Immunomodulatory Effects are Observed: A significant change in cytokine production would indicate that the compound has immunomodulatory properties. Subsequent experiments could involve identifying the specific immune cell subsets being affected (e.g., T cells, monocytes) and exploring the underlying signaling pathways (e.g., NF-κB, JAK/STAT).

  • If No Significant Activity is Detected: It is possible that the compound's mechanism of action lies outside of the tested hypotheses. In such cases, broader phenotypic screening or other target identification methods may be necessary.[10]

By following this structured and hypothesis-driven approach, researchers can efficiently and robustly characterize the in vitro cellular effects of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • PubMed. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]

  • American Association for Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors. AACR. Available at: [Link]

  • MDPI. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. Available at: [Link]

  • PubMed. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. PubMed. Available at: [Link]

  • ResearchGate. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. Available at: [Link]

  • MDPI. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • NIH. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. NIH. Available at: [Link]

  • PubMed Central. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central. Available at: [Link]

  • NIH. (2011). Target identification and mechanism of action in chemical biology and drug discovery. NIH. Available at: [Link]

  • PubMed Central. (2021). Understanding immune-modulatory efficacy in vitro. PubMed Central. Available at: [Link]

  • MDPI. (2020). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. Available at: [Link]

  • ChemRxiv. (2022). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]

  • STAR Protocols. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. Available at: [Link]

  • ResearchGate. (2023). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. ResearchGate. Available at: [Link]

  • NIH. (2016). Induction of cellular and molecular immunomodulatory pathways by vitamin A and Flavonoids. NIH. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-Methyl-3-pyrimidin-4-yl-propionic acid in Animal Models of Muscle Atrophy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vivo Characterization of a Novel Compound

2-Methyl-3-pyrimidin-4-yl-propionic acid is a novel small molecule with a chemical structure featuring a pyrimidine ring and a propionic acid moiety. While the toxicological and biological profile of this specific compound is not extensively documented in publicly available literature[1], its structural components suggest potential interactions with biological pathways relevant to metabolic and inflammatory processes. Propionic acid, a short-chain fatty acid, is known to have metabolic and immunomodulatory effects[2], while pyrimidine derivatives are integral to a wide range of bioactive compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to strategically evaluate the in vivo efficacy of this compound as a potential therapeutic agent for conditions characterized by skeletal muscle wasting, such as cachexia and sarcopenia. Given the lack of specific target information, a tiered, hypothesis-generating approach is recommended. This guide will detail the selection of appropriate animal models, provide step-by-step protocols, and outline key outcome measures to build a robust preclinical data package.

Our strategy is designed to first screen for general efficacy in a rapid and reproducible model of muscle atrophy, then to confirm activity in more clinically relevant disease models, and finally, to investigate the potential mechanism of action.

Part 1: A Tiered Strategy for In Vivo Model Selection

The selection of an appropriate animal model is paramount and should be guided by a phased approach to de-risk the development program and to gain maximal mechanistic insight. We propose a three-tiered strategy.

G cluster_0 Tier 1: Initial Efficacy Screening T1 Dexamethasone-Induced Atrophy Model (Rapid, Reproducible) T2_1 Cancer Cachexia Models (e.g., LLC, C26, KPC) T1->T2_1 If Positive Efficacy T2_2 CKD-Induced Atrophy Model T1->T2_2 If Positive Efficacy T3_1 Denervation-Induced Atrophy (Tibial Nerve Transection) T2_1->T3_1 To Elucidate MoA T3_2 Immobilization Model (Casting/Hindlimb Suspension) T2_1->T3_2 To Elucidate MoA

Figure 1: Tiered approach for in vivo model selection.

Tier 1: Initial Efficacy Screening - Dexamethasone-Induced Muscle Atrophy

Rationale: Glucocorticoids like dexamethasone are widely used in clinical practice and are known to induce rapid and significant skeletal muscle atrophy. This model is ideal for initial screening due to its high reproducibility, well-characterized mechanisms (involving suppression of protein synthesis and enhancement of proteolysis), and short experimental timeline[3]. It allows for a clear, initial assessment of whether this compound has a protective effect against a potent catabolic stimulus.

Key Question: Can the test compound attenuate rapid, drug-induced muscle wasting?

Tier 2: Validation in Disease-Relevant Models

Positive results from Tier 1 would warrant investigation in more complex models that mimic human diseases where muscle wasting is a key component of the pathology.

  • Cancer Cachexia Models: Cachexia, a wasting syndrome, is prevalent in cancer patients and is associated with poor prognosis[4][5]. Models using tumor cell lines like Lewis Lung Carcinoma (LLC) or Colon-26 (C-26) adenocarcinoma are well-established. These models are aggressive and induce cachexia within a few weeks[4][6]. Genetically engineered mouse models (GEMMs) like the KPC mouse for pancreatic cancer offer a more slowly progressing and potentially more clinically relevant model of cachexia[4][7]. Rationale: These models test the compound's efficacy in the context of systemic inflammation, anorexia, and tumor-derived factors that drive muscle wasting. Key Question: Can the compound reverse or slow muscle and fat mass loss in the presence of a tumor?

  • Chronic Kidney Disease (CKD) Models: Muscle wasting is a common complication of CKD. Animal models often involve surgical procedures like 5/6 nephrectomy to induce uremia, which in turn leads to metabolic acidosis, inflammation, and increased protein catabolism, all contributing to muscle atrophy[6]. Rationale: This model assesses the compound's efficacy in a chronic disease state with a different underlying pathophysiology from cancer cachexia. Key Question: Is the compound effective in mitigating muscle loss associated with chronic organ failure?

Tier 3: Mechanistic Investigation Models

Should the compound prove effective in disease-relevant models, the focus shifts to understanding its mechanism of action (MoA).

  • Denervation-Induced Muscle Atrophy: This model is achieved by surgically transecting a motor nerve, such as the sciatic or tibial nerve, leading to rapid atrophy of the denervated muscles[8]. Rationale: This model isolates the effects of nerve input on muscle integrity. It helps determine if the compound acts directly on the muscle to prevent atrophy or if its effects are mediated through neuromuscular signaling. The signaling pathways activated during denervation, such as the upregulation of ubiquitin ligases atrogin-1 and MuRF1, are well-defined, providing clear molecular endpoints[9]. Key Question: Does the compound's protective effect require intact nerve signaling to the muscle?

Part 2: Detailed Experimental Protocols

Ethical considerations are paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Protocol 1: Dexamethasone (DEX)-Induced Muscle Atrophy Model
  • Animals: 8-10 week old male C57BL/6 mice.

  • Acclimation: Minimum of 1 week.

  • Housing: Standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Experimental Groups (n=8-10/group):

    • Vehicle Control (e.g., saline or appropriate solvent, daily injection)

    • DEX Control (e.g., 20 mg/kg/day, intraperitoneal (IP) injection)[3]

    • DEX + this compound (Low Dose)

    • DEX + this compound (Mid Dose)

    • DEX + this compound (High Dose)

  • Procedure:

    • Record baseline body weight and grip strength.

    • Administer the test compound or vehicle daily via oral gavage (PO) or IP injection, starting one day before DEX treatment (Day -1). The route and vehicle should be determined by the compound's solubility and stability.

    • On Day 0, begin daily IP injections of DEX (or vehicle) for 7-10 days.

    • Monitor body weight daily.

    • On the final day, perform terminal functional assessments (e.g., grip strength).

    • Euthanize animals via an approved method.

    • Carefully dissect, weigh, and either snap-freeze in liquid nitrogen (for molecular analysis) or mount for histology key muscles (e.g., Tibialis Anterior (TA), Gastrocnemius, Quadriceps, Soleus).

Protocol 2: Lewis Lung Carcinoma (LLC) Model of Cancer Cachexia
  • Animals: 8-10 week old male C57BL/6 mice.

  • Cell Culture: Culture LLC cells according to ATCC recommendations.

  • Tumor Implantation:

    • Harvest LLC cells and resuspend in sterile, serum-free medium or saline at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (1 x 10^6 cells) into the right flank of each mouse.

  • Experimental Groups (n=8-10/group):

    • Non-Tumor Bearing Control + Vehicle

    • LLC-Bearing + Vehicle

    • LLC-Bearing + this compound (Effective dose from Protocol 1)

  • Procedure:

    • Record baseline body weight.

    • Begin dosing with the test compound or vehicle when tumors become palpable (approx. 5-7 days post-implantation).

    • Monitor body weight, tumor volume (Volume = 0.5 x length x width^2), and food intake every 2-3 days.

    • The study typically lasts 3-4 weeks, or until tumors reach predetermined endpoint criteria.

    • At the study endpoint, perform functional assessments.

    • Euthanize animals and dissect tumor, muscles (as above), and epididymal fat pads. Record weights of all tissues. Calculate carcass weight (body weight - tumor weight).

Part 3: Key Outcome Measures and Data Presentation

A multi-faceted approach to endpoint analysis is crucial for a thorough evaluation.

Category Outcome Measure Methodology Rationale
In Vivo / Functional Body Weight & Carcass WeightDaily/Bi-daily weighingOverall health indicator; carcass weight corrects for tumor mass in cachexia models.
Grip StrengthGrip strength meterAssesses whole-limb muscle function and strength.[3]
Food & Water IntakeMetabolic cages or daily measurementDifferentiates effects on anorexia from direct effects on muscle.
Tumor VolumeCaliper measurementMonitors tumor progression in cachexia models.
Ex Vivo / Morphological Individual Muscle MassPrecision balanceDirect measure of muscle atrophy (e.g., TA, Gastrocnemius, Soleus).[3]
Adipose Tissue MassPrecision balanceMeasures loss of fat mass, a key feature of cachexia.
Muscle Fiber Cross-Sectional Area (CSA)H&E or Laminin staining of muscle cross-sectionsQuantifies atrophy at the cellular level.[8]
Ex Vivo / Molecular Protein Synthesis PathwaysWestern Blot for p-Akt, p-mTOR, p-S6KAssesses the status of key anabolic signaling pathways.[10]
Protein Degradation PathwaysqPCR/Western Blot for MuRF1, Atrogin-1 (MAFbx)Measures expression of key muscle-specific E3 ubiquitin ligases that drive proteolysis.[9][10][11]
Inflammatory MarkersELISA/qPCR for TNF-α, IL-6 in serum or muscleQuantifies key cytokines known to drive cachexia.[12]

Part 4: Visualizing Pathways and Workflows

Understanding the molecular context is critical. The IGF-1/Akt/mTOR pathway is a central regulator of muscle protein synthesis and is often suppressed in atrophic conditions, while the FoxO transcription factors, which promote the expression of atrogenes, are activated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO FoxO Akt->FoxO Inhibits (Phosphorylation) S6K S6K mTORC1->S6K Activates Protein_Synthesis Protein Synthesis (Growth) S6K->Protein_Synthesis Promotes Atrogenes Atrogenes (MuRF1, Atrogin-1) FoxO->Atrogenes Translocates & Activates Transcription Proteolysis Proteolysis (Atrophy) Atrogenes->Proteolysis Promotes IGF1 IGF-1 IGF1->IGF1R

Figure 2: Simplified IGF-1/Akt signaling pathway in skeletal muscle.

Conclusion

The successful preclinical evaluation of a novel compound like this compound requires a systematic and logical progression of in vivo studies. By employing a tiered approach—starting with a robust screening model, progressing to disease-relevant models, and culminating in mechanistic studies—researchers can efficiently determine the therapeutic potential and mechanism of action. The protocols and outcome measures detailed in this guide provide a solid framework for generating a comprehensive data package to support further development. Careful experimental design, adherence to ethical guidelines, and a thorough analysis of both functional and molecular endpoints will be the keys to success.

References

  • Talbert, E. E., et al. (2019). Modeling Human Cancer-induced Cachexia. Cell Reports.

  • Porporato, P. E. (2016). Animal models of anorexia and cachexia. Current Opinion in Supportive and Palliative Care.

  • E. E. Talbert, E. E., et al. (2019). The KPC Mouse as a Model of Cancer Cachexia. ResearchGate.

  • Charles River Laboratories. Cancer Cachexia Model. Charles River.

  • Penna, F., et al. (2016). Animal models for cancer cachexia. Current Opinion in Supportive and Palliative Care.

  • O'Connell, K., & Vasilaki, A. (2012). Murine models of atrophy, cachexia, and sarcopenia in skeletal muscle. Journal of Cachexia, Sarcopenia and Muscle.

  • Fu, C., et al. (2025). Applications, limitations, and prospects of different muscle atrophy models in sarcopenia and cachexia research. EurekAlert!.

  • News-Medical.Net. (2025). Developing and refining muscle atrophy models for drug discovery. News-Medical.Net.

  • Shavlakadze, T., et al. (2013). Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice. Journal of Visualized Experiments.

  • Tyml, K. (2011). Muscle wasting in animal models of severe illness. Journal of Cachexia, Sarcopenia and Muscle.

  • Bonaldo, P., & Sandri, M. (2013). Cellular and molecular mechanisms of muscle atrophy. Disease Models & Mechanisms.

  • Wilkinson, D. J., et al. (2024). Skeletal muscle immobilisation-induced atrophy: mechanistic insights from human studies. The Journal of Physiology.

  • National Center for Biotechnology Information. 2-Methyl-3-(pyridin-4-YL)propanoic acid. PubChem.

  • Kim, G., et al. (2023). The Impact of Ulmus macrocarpa Extracts on a Model of Sarcopenia-Induced C57BL/6 Mice. Nutrients.

  • Crisafulli, S., et al. (2020). Muscular dystrophy: Experimental animal models and therapeutic approaches (Review). International Journal of Molecular Medicine.

  • MySkinRecipes. 2-methyl-3-Pyrimidin-2-yl-Propionic Acid. MySkinRecipes.

  • Kwak, J. Y., & Lawler, J. M. (2017). Rodent Model of Muscular Atrophy for Sarcopenia Study. Journal of Cachexia, Sarcopenia and Muscle.

  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Cayman Chemical. (2007). This compound SAFETY DATA SHEET. Cayman Chemical.

  • Kaur, R., et al. (2025). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate.

  • O'Driscoll, C., et al. (2017). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules.

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank.

  • Bridge Organics. 2-Methyl-3-pyrimidin-2-yl-propionic acid. Bridge Organics.

  • MedchemExpress. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. MedchemExpress.

  • Al-Ostath, A., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate.

Sources

high-throughput screening of 2-Methyl-3-pyrimidin-4-yl-propionic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 2-Methyl-3-pyrimidin-4-yl-propionic Acid Analogs for Novel Kinase Inhibitors

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of this compound analogs. We present a detailed protocol for a robust, fluorescence-based biochemical assay targeting a representative protein kinase. The narrative explains the rationale behind key experimental choices, from assay development and miniaturization to data analysis and hit confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to establish an efficient screening cascade for identifying novel kinase inhibitors from a specific chemical series.

Introduction: The Rationale for Screening Pyrimidine Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify starting points for therapeutic development.[1][2] The process integrates robotics, sensitive detectors, and sophisticated data analysis to test large chemical libraries against specific biological targets.[3]

The this compound core represents a promising starting point for inhibitor design. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[4] Notably, many successful kinase inhibitors, such as Imatinib, incorporate a pyrimidine core that often interacts with the hinge region of the ATP-binding pocket.

Given the prevalence of this scaffold in known kinase inhibitors, this guide will use a protein kinase as a hypothetical target to illustrate a complete HTS workflow. The principles and protocols described herein are, however, broadly applicable and can be adapted for other enzyme classes or target families. The ultimate goal of this workflow is to identify potent and selective inhibitors from the analog library and to establish preliminary structure-activity relationships (SAR) to guide lead optimization.[5]

The High-Throughput Screening Workflow: A Strategic Overview

An HTS campaign is a multi-step process that requires careful planning and rigorous quality control at each stage.[3] The journey from a large compound library to a few validated hits follows a logical progression designed to minimize false positives and negatives while maximizing efficiency.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit-to-Lead Assay_Dev Assay Development (Format Selection) Mini Miniaturization (384-well format) Assay_Dev->Mini Validation Assay Validation (Z'-factor > 0.5) Mini->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot Proceed to Screen Primary Primary HTS (Single Concentration) Pilot->Primary Data_Analysis Data Analysis & Hit Selection Primary->Data_Analysis Confirmation Hit Confirmation (Re-test) Data_Analysis->Confirmation Advance Hits Dose_Response Dose-Response (IC50 Determination) Confirmation->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

Figure 1: The HTS Workflow. A schematic overview of the key phases in a high-throughput screening campaign, from initial assay development to hit confirmation and preliminary SAR analysis.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[6] Significant effort must be invested upfront to develop an assay that is sensitive, reproducible, and compatible with automation.

Choosing the Right Assay Format: Biochemical vs. Cell-Based

There are two primary categories of assays used in HTS: biochemical and cell-based.[7]

  • Biochemical Assays: These assays use purified components (e.g., enzyme, substrate) in a cell-free system.[8] They are ideal for studying direct target engagement and are generally more robust and less prone to compound interference than cell-based assays.[9]

  • Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context by measuring a compound's effect on a target within its natural environment.[10][11] However, they can be more variable and susceptible to issues like compound cytotoxicity.[12]

For the initial screening of kinase inhibitors, a biochemical assay is the preferred choice. It directly measures the inhibition of enzymatic activity, providing clean, unambiguous data. Fluorescence-based methods are particularly common for screening kinases due to their high sensitivity and amenability to homogeneous, "mix-and-read" formats.[13][14][15] For this protocol, we will focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely used format for kinase HTS.[16]

Assay Miniaturization and Optimization

To conserve reagents and library compounds, assays are typically miniaturized from 96-well plates to 384- or 1536-well formats.[3][5] This requires optimizing reagent concentrations and volumes to maintain signal quality in a smaller format. Key parameters to optimize include:

  • Enzyme Concentration: Should be in the linear range of the assay to ensure the reaction rate is proportional to enzyme concentration.

  • Substrate (Peptide) Concentration: Typically set at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • ATP Concentration: Also set near the Km for ATP to sensitively detect ATP-competitive inhibitors.

Quality Control: The Z'-Factor

The trustworthiness of an HTS assay is quantified using a statistical parameter called the Z'-factor (Z-prime).[17] The Z'-factor provides a measure of the assay's quality by assessing the separation between the signals of the positive and negative controls relative to their variability.[18]

The formula for the Z'-factor is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., maximal inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., no inhibition, DMSO only).

A "dry run" of the assay using only controls is performed to ensure the Z'-factor is consistently acceptable before starting the screen.[5]

Z'-Factor ValueAssay Quality InterpretationRecommendation
> 0.5ExcellentAn ideal assay for HTS.[18][19]
0 to 0.5MarginalThe assay is acceptable but may lead to higher false positive/negative rates.[19]
< 0UnacceptableThe assay is not suitable for screening; the signal window is too small relative to the variability.[18][20]
Table 1: Interpretation of Z'-Factor Values. The Z'-factor is a critical metric for validating an HTS assay's suitability for screening.

Phase 2: Detailed Protocol for Primary HTS

This protocol describes a primary screen of the this compound analog library against a protein kinase using a TR-FRET format in 384-well plates.

Materials and Equipment
  • Compound Library: Analogs of this compound dissolved in 100% DMSO.

  • Microplates: 384-well, low-volume, black, opaque plates.

  • Reagents:

    • Purified Protein Kinase of interest.

    • Biotinylated peptide substrate.

    • ATP.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

    • Negative Control: 100% DMSO.

    • TR-FRET Detection Reagents: Europium-labeled anti-phospho-peptide antibody (donor) and Streptavidin-Allophycocyanin (SA-APC, acceptor).

  • Equipment:

    • Acoustic liquid handler (e.g., Echo) for compound dispensing.

    • Multichannel pipette or automated liquid dispenser (e.g., WellMate).

    • Plate sealer.

    • Incubator set to room temperature (or 30°C, as optimized).

    • TR-FRET capable microplate reader.

Plate Layout Design

A well-designed plate map is essential for quality control and data analysis.[3]

Figure 2: 384-Well Plate Layout. Example layout dedicating columns 1-2 for negative controls (DMSO) and 23-24 for positive controls, with library compounds in the central columns.

Step-by-Step Screening Protocol
  • Compound Plating (Nanoliter Dispensing):

    • Using an acoustic liquid handler, dispense 50 nL of each library compound, positive control, or DMSO into the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in assay buffer containing the protein kinase and its biotinylated peptide substrate.

    • Using an automated dispenser, add 2.5 µL of this mix to all wells.

    • Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all liquid is at the bottom of the wells.

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is now 5 µL.

    • Seal the plates and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare the TR-FRET detection reagent mix containing the Europium-labeled antibody and SA-APC in a stop/detection buffer (assay buffer containing EDTA).

    • Add 5 µL of the detection mix to all wells. This stops the kinase reaction and initiates the detection process.

    • Seal the plates, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plates on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium) after excitation (e.g., at 340 nm).

Phase 3: Data Analysis and Hit Progression

Raw data from the plate reader must be processed to identify genuine hits.[5]

Data Normalization and Hit Selection
  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

  • Normalize Data: Convert the ratio values to percent inhibition using the plate controls: % Inhibition = 100 * (1 - [ (Signalcompound - Meanpos) / (Meanneg - Meanpos) ] )

  • Hit Criteria: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold, such as three standard deviations above the mean of the negative controls.

Hit Confirmation and Dose-Response

Primary hits must be re-tested to confirm their activity and eliminate false positives.[21]

  • Re-test Confirmed Hits: Cherry-pick the primary hits and re-test them in the same single-concentration assay.

  • Dose-Response Analysis: Compounds that confirm their activity are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency.

Compound IDPrimary Screen (% Inhibition)Confirmed Hit?IC₅₀ (µM)
Analog-00185.2Yes0.75
Analog-00212.5No> 50
Analog-00391.8Yes0.21
Analog-00476.4Yes2.3
Table 2: Example Hit Progression Data. This table illustrates how hits from a primary screen are confirmed and then characterized by their IC₅₀ values to determine potency.

Potential Challenges and Troubleshooting

  • Compound Interference: Some compounds may be autofluorescent or may quench the FRET signal, leading to false positives or negatives. Hits should be evaluated in counter-screens (e.g., running the assay without the enzyme) to identify such artifacts.[22]

  • Poor Solubility: Analogs may have poor aqueous solubility, leading to aggregation and non-specific inhibition. Including a detergent like Brij-35 in the assay buffer can help mitigate this.

  • False Positives: HTS can generate hits that are not true inhibitors but are reactive compounds or aggregators.[21] Follow-up biochemical and biophysical assays are essential to validate the mechanism of action.

Conclusion

This application note outlines a comprehensive and robust framework for the against a protein kinase target. By adhering to rigorous standards of assay validation, employing automated protocols, and implementing a systematic hit confirmation process, researchers can efficiently identify promising lead compounds for further drug development. This structured approach, grounded in sound scientific principles, maximizes the probability of success in transforming a chemical library into valuable therapeutic candidates.

References

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Kauk, M., et al. (2021). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. PMC. [Link]

  • Cid-Falceto, F., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Lee, B. H., et al. (2013). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. [Link]

  • Schymkowitz, J., et al. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • Leveridge, M. V., et al. (2007). Fluorescence assays for high-throughput screening of protein kinases. PubMed. [Link]

  • PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. [Link]

  • Singh, R., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. International Journal of Current Pharmaceutical Research. [Link]

  • Miller, R. L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • de Souza, M. V. N., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025, October 8). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. [Link]

  • Miller, R. L., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Kuenzi, M. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Axxam SpA. Challenges of HTS in early-stage drug discovery. [Link]

  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]

  • Wikipedia. Z-factor. [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Mousavi, M., et al. (2017). Current advances in biological production of propionic acid. PubMed. [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. [Link]

  • Preprints.org. (2023, October 25). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. [Link]

  • Arita, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • Southern Research. High-Throughput Screening & Discovery. [Link]

  • ResearchGate. (2025, August 5). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. [Link]

  • Yasi, E. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Slack-Davis, J. K., et al. (2013). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. [Link]

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • bioRxiv. (2026, January 12). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. [Link]

  • ResearchGate. (2025, September 18). Thiopental-Inspired alkylpyrimidines as dual-target antimicrobial agents: Synthesis, biological activity, and molecular docking validation. [Link]

  • ResearchGate. (2018, November 12). Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates. [Link]

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Application Notes & Protocols: Formulation Strategies for 2-Methyl-3-pyrimidin-4-yl-propionic acid for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a novel chemical entity from discovery to in vivo testing is a critical juncture in drug development, where the formulation strategy can dictate the success or failure of preclinical trials. This guide provides a comprehensive framework for the formulation of 2-Methyl-3-pyrimidin-4-yl-propionic acid, a representative small molecule with characteristics that necessitate a systematic approach to vehicle selection and preparation. Due to the limited publicly available physicochemical data for this specific compound, this document emphasizes a foundational, step-by-step process that begins with essential pre-formulation characterization. We present detailed protocols for developing oral and parenteral formulations, grounded in the principles of solubility enhancement and stability. The methodologies are designed to be self-validating, incorporating critical quality control checks to ensure the integrity and reproducibility of in vivo studies. This application note is intended for researchers, scientists, and drug development professionals seeking to establish robust and effective formulation strategies for early-stage preclinical candidates.

Pre-formulation Assessment: The Foundational Step

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[1][2] This pre-formulation characterization provides the data necessary to make rational, evidence-based decisions on the formulation strategy, moving beyond a "trial-and-error" approach.[3]

Essential Physicochemical Characterization

For a novel compound like this compound, the following parameters must be determined experimentally.

  • pKa Determination : As a propionic acid derivative, the compound is expected to be weakly acidic. The pKa value is crucial for predicting how its solubility will change with pH. The carboxylic acid moiety will be predominantly in its less soluble, neutral form at low pH (e.g., in the stomach) and in its more soluble, ionized (carboxylate) form at higher pH values. This dictates the feasibility of using pH-adjusted aqueous vehicles.[1]

  • LogP/LogD : The octanol/water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD) are indicators of the compound's lipophilicity. This property influences both solubility and membrane permeability, which are key components of oral bioavailability.[1]

  • Aqueous Solubility Profile : Solubility should be tested across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) to generate a pH-solubility profile.[2] This data directly informs the potential for simple aqueous formulations and helps predict in vivo dissolution behavior.[2]

  • Solubility in Co-solvents and Excipients : Assessing solubility in common pharmaceutical solvents (e.g., PEG400, Propylene Glycol, DMSO, Ethanol) and oils (e.g., corn oil, sesame oil) is essential for developing more complex solution or lipid-based formulations if aqueous solubility is insufficient.[4]

Solid-State Characterization

The solid-state properties of the API can significantly impact its stability and dissolution rate.

  • Microscopy : Initial visual examination can reveal particle size, shape, and degree of crystallinity.

  • Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point and to identify if the compound exists in different polymorphic forms, which can have different solubilities and stabilities.[1]

  • X-Ray Powder Diffraction (XRPD) : XRPD provides definitive information on the crystallinity of the API. Amorphous forms are typically more soluble but less stable than their crystalline counterparts.[5]

The table below summarizes known data for a structural isomer and highlights the data that must be determined for the target compound.

Property2-methyl-3-pyrimidin-2-yl-propionic acid (Isomer)This compound (Target)Rationale for Determination
Molecular Formula C₈H₁₀N₂O₂[6]C₈H₁₀N₂O₂Identical
Molecular Weight 166.2 g/mol [6]166.2 g/mol Identical
Physical Form Crystalline Solid[6]Crystalline Solid[7]Confirmed by supplier data.
Aqueous Solubility PBS (pH 7.2): 10 mg/mL[6]To Be Determined (TBD) Critical for selecting aqueous vs. non-aqueous vehicles.
Organic Solubility DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 30 mg/mL[6]TBD Critical for selecting co-solvents for concentrated stock solutions.
pKa Not availableTBD Essential for pH-adjustment strategies.
LogP Not availableTBD Predicts lipophilicity and potential for lipid-based formulations.

Formulation Development Strategy

The choice of formulation is a direct consequence of the pre-formulation data and the intended route of administration. The goal is to achieve the desired concentration for dosing while ensuring the compound remains solubilized (or uniformly suspended) and stable for the duration of the experiment.

Formulation Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on the characterization data.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Path cluster_2 Advanced Strategies API API Powder: This compound Characterize Determine Aqueous Solubility at Target Dose & pH API->Characterize Decision Solubility > Target Dose? Characterize->Decision Aqueous SUCCESS: Use pH-Adjusted Aqueous Vehicle Decision->Aqueous  Yes Complex CHALLENGE: Solubility is too low Decision->Complex  No Cosolvent Option 1: Co-Solvent or Surfactant System Complex->Cosolvent Suspension Option 2: Micronized Suspension in Viscosity Enhancer Complex->Suspension

Caption: Formulation selection workflow based on pre-formulation data.

Formulations for Oral (PO) Administration

Oral gavage is a common route for preclinical studies.[8][9] The primary goal is to ensure the compound is delivered to the gastrointestinal tract in a state that allows for absorption.

Table 2: Common Vehicle Compositions for Oral (PO) Dosing

Vehicle Type Composition Use Case
Aqueous Solution 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or Methylcellulose (MC) in Water, pH adjusted For compounds with sufficient aqueous solubility at a tolerable pH. HPMC/MC adds viscosity to aid handling.
Co-solvent Solution 10-30% PEG400 in Saline or Water For compounds with poor aqueous solubility but good solubility in PEG400.[4]
Aqueous Suspension 0.5% (w/v) Methylcellulose + 0.1% (w/v) Tween 80 in Water For poorly soluble compounds. Micronization of the API is recommended. MC acts as a suspending agent, Tween 80 as a wetting agent.

| Lipid/Oil Solution | Corn Oil or Sesame Oil | For highly lipophilic compounds. Not to be used for IV administration.[8] |

Protocol 2.2.1: Preparation of a pH-Adjusted Aqueous Formulation

  • Rationale : This is the simplest approach and should be attempted first if the pKa and solubility data are favorable. By raising the pH above the pKa of the carboxylic acid, the compound is converted to its more soluble salt form.

  • Materials :

    • This compound

    • 0.5% (w/v) Methylcellulose in sterile water

    • 1N Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and magnetic stir bar

  • Methodology :

    • Weigh the required amount of API for the target concentration (e.g., 10 mg/mL).

    • Add approximately 80% of the final volume of the 0.5% methylcellulose vehicle to a sterile beaker with a stir bar.

    • Slowly add the API powder to the vortexing or stirring vehicle.

    • Measure the initial pH of the slurry.

    • Add 1N NaOH dropwise while monitoring the pH. Continue stirring and adding base until the API is fully dissolved.

    • Check that the final pH is within a physiologically tolerable range for oral administration (typically pH 5-9).[10]

    • Quantum satis (q.s.) to the final volume with the remaining vehicle.

    • Stir for an additional 15-30 minutes to ensure homogeneity.

  • Quality Control : Visually inspect for any undissolved particles. Measure and record the final pH.

Formulations for Parenteral Administration

Parenteral routes (IV, IP, SC) bypass first-pass metabolism and often require smaller volumes.[9] Intravenous (IV) formulations have the strictest requirements, demanding complete solubilization, sterility, and near-isotonicity to prevent embolism and irritation.[2]

Table 3: Common Vehicle Compositions for Intravenous (IV) Dosing

Vehicle Composition (by volume) Acronym Use Case & Key Considerations
10% DMSO / 90% Saline - Simple system, but API must be highly soluble in DMSO. Risk of precipitation upon injection.
5-10% DMSO / 30-40% PEG400 / remaining Saline - PEG400 helps maintain solubility upon dilution in blood. A very common preclinical IV vehicle.[11]
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Water DPTW A robust system for very poorly soluble compounds. Tween 80 is a surfactant that helps prevent precipitation.[11]

| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | - | Cyclodextrins form inclusion complexes to enhance solubility.[4][12] Useful for compounds that fit within the cyclodextrin cavity. |

Protocol 2.3.1: Preparation of a Co-Solvent Formulation for IV Injection

  • Rationale : This protocol uses a multi-component system to achieve and maintain solubility for compounds that cannot be formulated in simple aqueous solutions. The order of addition is critical.

  • Materials :

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Polyethylene glycol 400 (PEG400), sterile

    • Polysorbate 80 (Tween 80), sterile

    • Sterile Saline (0.9% NaCl) or Water for Injection

  • Methodology (Example for a 10% DMSO / 40% PEG400 / 50% Saline vehicle) :

    • Weigh the required amount of API into a sterile, conical tube.

    • Add the DMSO (10% of final volume) to the API. Vortex and/or sonicate until the API is completely dissolved. This creates the initial drug concentrate.

    • Add the PEG400 (40% of final volume) to the DMSO solution. Vortex thoroughly until the solution is clear and homogenous.

    • Crucially , add the saline (50% of final volume) slowly and dropwise while continuously vortexing. Rapid addition can cause the drug to precipitate out of solution.

    • Once all saline is added, vortex for another 1-2 minutes.

    • Visually inspect the final solution against a light and dark background to ensure it is clear and free of particulates.

  • Quality Control : The final formulation should be filtered through a 0.22 µm sterile syringe filter before administration to remove any potential microbial contamination or micro-precipitates.

Formulation Characterization and Stability

A prepared formulation must be confirmed to be stable for the intended duration of use (from preparation through the final animal dose).[13]

"In-Use" Stability Protocol

An "in-use" stability study mimics the conditions the formulation will experience during the experiment.[14]

Table 4: Example Short-Term "In-Use" Stability Study Protocol

Test Time 0 4 Hours (Benchtop, Room Temp) 24 Hours (4°C, Refrigerated) Acceptance Criteria
Appearance Record initial state Compare to Time 0 Compare to Time 0 Clear, colorless solution; no visible particulates or precipitation.
pH Record initial pH Measure pH Measure pH ± 0.5 pH units from initial reading.

| API Concentration | 100% (by definition) | Analyze by HPLC | Analyze by HPLC | 95-105% of initial concentration. |

This protocol ensures that the formulation remains consistent, providing confidence that each animal receives the correct dose.[15][16][17]

In Vivo Study and Pharmacokinetic Considerations

The formulation is intrinsically linked to the design of the animal study. The following workflow outlines the key steps in a typical pharmacokinetic (PK) study.

G A Formulation Preparation & QC Checks C Dosing (e.g., Oral Gavage or IV Injection) A->C B Animal Acclimation & Fasting (if required) B->C D Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Sample Processing (Centrifugation to get Plasma) D->E F Bioanalysis (LC-MS/MS Quantification) E->F G Pharmacokinetic Analysis (Calculate AUC, Cmax, T½) F->G

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

A well-designed PK study provides essential data on the drug's absorption, distribution, metabolism, and excretion (ADME).[18][19]

Protocol 4.1: Outline for a Rodent Pharmacokinetic (PK) Study
  • Objective : To determine the plasma concentration-time profile of this compound following oral and intravenous administration in mice or rats.

  • Animals : Species (e.g., Sprague-Dawley rats), sex, and weight should be specified. Animals should be acclimated before the study.

  • Groups :

    • Group 1: IV administration (e.g., 2 mg/kg).

    • Group 2: PO administration (e.g., 10 mg/kg).

  • Dosing :

    • Administer the prepared and QC-verified formulation. The dose volume should be based on body weight and adhere to institutional guidelines (e.g., for mice, typically 5-10 mL/kg for PO and 5 mL/kg for IV bolus).[8]

  • Blood Sampling :

    • Collect blood samples (e.g., 50-100 µL) at specified time points into tubes containing an anticoagulant (e.g., EDTA).[11]

    • A typical schedule for PO might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11]

    • A typical schedule for IV might be: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11]

  • Sample Processing & Analysis :

    • Process blood by centrifugation to separate plasma.[11]

    • Store plasma samples at -80°C until analysis.

    • Develop a sensitive and specific LC-MS/MS method to quantify the drug concentration in plasma.[11]

  • Data Analysis : Use pharmacokinetic software to perform a non-compartmental analysis (NCA) to determine key parameters like Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).[18]

Conclusion

The successful in vivo evaluation of this compound, or any new chemical entity, is critically dependent on a methodical and scientifically rigorous formulation strategy. The protocols and workflows detailed in this guide advocate for a process that begins with diligent pre-formulation assessment to inform the selection of an appropriate vehicle. By systematically evaluating options from simple aqueous solutions to more complex co-solvent or suspension systems, researchers can develop formulations that ensure accurate and reproducible drug delivery. Implementing in-use stability checks and adhering to best practices for administration are essential for generating high-quality pharmacokinetic and pharmacodynamic data, ultimately enabling confident decision-making in the drug development pipeline.

References

  • Mude, G. et al. (2024). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers, 12(5), 1005. Available at: [Link]

  • Adisesha, R. et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 715–722. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Available at: [Link]

  • Kumar, S. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

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  • Kalepu, S., & Nekkanti, V. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(5), 995–1009. Available at: [Link]

  • Ueda, K. et al. (2018). Preparation of Amorphous Composite Particles of Drugs with Ursodeoxycholic Acid as Preclinical Formulations. ResearchGate. Available at: [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Available at: [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Available at: [Link]

  • Peterson, S. et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • Turner, P. V. et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
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  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • Li, J. et al. (2016). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 21(9), 1222. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics due to the pyrimidine core, a key heterocycle in many biologically active compounds.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your experimental outcomes through a deep understanding of the reaction mechanics and critical parameters.

Section 1: Recommended Synthetic Strategy & Workflow

The synthesis of pyrimidine derivatives can be approached through various methods, including the condensation of 1,3-dicarbonyl compounds with amidines (a common strategy for ring formation) or by functionalizing a pre-existing pyrimidine ring.[3][4] For the target molecule, a robust and high-yielding approach involves a malonic ester synthesis variant. This strategy offers excellent control over the formation of the required C-C bond at the C-4 position of the pyrimidine ring, which is susceptible to nucleophilic substitution.[5]

The proposed two-step workflow is as follows:

  • Nucleophilic Substitution: Reaction of 4-chloropyrimidine with the sodium salt of diethyl methylmalonate to form the key intermediate, diethyl 2-methyl-2-(pyrimidin-4-yl)malonate.

  • Hydrolysis & Decarboxylation: Saponification of the diethyl ester intermediate followed by acidification and heating to induce decarboxylation, yielding the final product.

Below is a diagram illustrating the overall experimental workflow.

Synthesis_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Purification Start 4-Chloropyrimidine + Diethyl Methylmalonate Base Sodium Ethoxide (NaOEt) in Ethanol Start->Base React with Intermediate_Formation Formation of Diethyl 2-methyl-2- (pyrimidin-4-yl)malonate Base->Intermediate_Formation Hydrolysis Aqueous NaOH (Saponification) Intermediate_Formation->Hydrolysis Decarboxylation Acidification (HCl) & Heat Hydrolysis->Decarboxylation Final_Product 2-Methyl-3-pyrimidin-4-yl- propionic acid Decarboxylation->Final_Product Purification Recrystallization or Column Chromatography Final_Product->Purification QC Characterization (NMR, MS) Purification->QC

Caption: Overall workflow for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.[6]

Step 1: Synthesis of Diethyl 2-methyl-2-(pyrimidin-4-yl)malonate

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry ethanol (100 mL).

  • Base Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

  • Malonate Addition: To the sodium ethoxide solution, add diethyl methylmalonate (17.4 g, 0.1 mol) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Pyrimidine Addition: Dissolve 4-chloropyrimidine (11.45 g, 0.1 mol) in dry ethanol (20 mL) and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester intermediate. Purification can be achieved via vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Hydrolysis & Decarboxylation)

  • Hydrolysis: Dissolve the crude diethyl ester from Step 1 in ethanol (50 mL) and add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours until TLC indicates the disappearance of the starting ester.

  • Acidification & Decarboxylation: Cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. An initial precipitate of the dicarboxylic acid may form. Gently heat the acidified mixture to 80-90°C. You should observe effervescence (CO2 evolution). Maintain this temperature until gas evolution ceases (typically 2-3 hours).

  • Isolation: Cool the solution to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water. Recrystallize from an appropriate solvent system (e.g., water or an ethanol/water mixture) to obtain the pure this compound.[7] Dry under vacuum.

Section 3: Troubleshooting Guide

Encountering issues is a normal part of synthesis. This guide addresses common problems in a direct Q&A format.

Question / Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Why is the yield of my ester intermediate (Step 1) so low? 1. Incomplete enolate formation: Moisture in the solvent or reagents can quench the sodium ethoxide base. 2. Competitive reactions: The ethoxide base can potentially react with 4-chloropyrimidine. 3. Poor reactivity of 4-chloropyrimidine: The substrate may not be sufficiently activated.1. Ensure anhydrous conditions: Use freshly distilled, dry ethanol and flame-dry all glassware. Sodium ethoxide is highly sensitive to water. 2. Control addition: Add the 4-chloropyrimidine solution slowly to the pre-formed malonate enolate. This ensures the enolate is the primary nucleophile available to react. 3. Alternative base/solvent: Consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to avoid competitive reactions.
My TLC shows multiple spots in Step 1, indicating side products. What are they? 1. N-Alkylation: The malonate may have alkylated one of the pyrimidine ring nitrogens instead of the C-4 position.[8][9] 2. Dialkylation: A second molecule of 4-chloropyrimidine may have reacted.1. Confirm structure: Isolate the major byproduct and characterize it (e.g., via 1H NMR) to confirm its structure. N-alkylation often occurs under different conditions but can be a minor pathway.[8] 2. Stoichiometry control: Use a slight excess (1.1 to 1.2 equivalents) of the malonate nucleophile to favor the desired reaction and consume the 4-chloropyrimidine, minimizing side reactions.
Why won't my ester hydrolyze completely in Step 2? 1. Steric hindrance: The bulky pyrimidine group can sterically hinder the approach of the hydroxide ion to the ester carbonyls. 2. Insufficient base or reaction time: The saponification reaction may simply need more time or a higher concentration of base to go to completion.1. Increase temperature/time: Extend the reflux time to 8-12 hours. 2. Use a co-solvent: Adding a phase-transfer catalyst or a co-solvent like THF can improve the solubility and interaction between the aqueous base and the organic ester. 3. Stronger conditions: Use potassium hydroxide (KOH), which is slightly more potent than NaOH.
The decarboxylation step is very slow or incomplete. What can I do? 1. Insufficiently low pH: The carboxylic acid groups must be fully protonated for efficient decarboxylation. 2. Insufficient heat: Decarboxylation is a thermally driven process and requires adequate energy input.1. Check pH: Ensure the pH of the solution is definitively 1-2 using pH paper or a meter after acidification. 2. Optimize temperature: Gradually increase the temperature to just below the boiling point of the solution. Be cautious to avoid excessive bumping. 3. Alternative solvent: In some cases, performing the decarboxylation in a higher-boiling solvent (if the intermediate is isolated first) can accelerate the reaction.

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"Low_Intermediate" -> "Sol_Step1" [color="#34A853"]; "Good_Intermediate" -> "Sol_Step2" [color="#34A853"]; }

Caption: A decision tree for troubleshooting low yield in the synthesis.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Why is 4-chloropyrimidine used as the starting material instead of another 4-halopyrimidine?

    • A1: 4-chloropyrimidine provides a good balance of reactivity and stability. While 4-iodopyrimidine would be more reactive, it is also more expensive and less stable. 4-bromopyrimidine is a viable alternative. The chloro-substituent is an excellent leaving group for the nucleophilic aromatic substitution (SNAr) reaction with the malonate enolate, driven by the electron-withdrawing nature of the ring nitrogens.[5]

  • Q2: What is the mechanistic reason for heating during the decarboxylation step?

    • A2: The proposed mechanism for the decarboxylation of a malonic acid derivative involves the formation of a cyclic, six-membered transition state. The proton from one carboxylic acid group is transferred to the carbonyl oxygen of the other, while the C-C bond cleaves to release CO2 and form an enol, which then tautomerizes to the final product. This process has a significant activation energy barrier, and heating is required to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • Q3: How can I best monitor the progress of these reactions?

    • A3: For Step 1 (ester formation), Thin Layer Chromatography (TLC) is highly effective. Use a non-polar solvent system (e.g., Ethyl Acetate/Hexane) and visualize with a UV lamp, as the pyrimidine ring is UV-active. For Step 2 (hydrolysis), TLC can also be used, but you will need a more polar solvent system (e.g., Methanol/Dichloromethane) to move the highly polar carboxylic acid products off the baseline. Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for monitoring both steps, providing conversion and mass confirmation simultaneously.

  • Q4: Are there any safety concerns I should be aware of?

    • A4: Yes. Sodium metal reacts violently with water and should be handled with extreme care under an inert atmosphere. Sodium ethoxide and sodium hydroxide are corrosive bases. Concentrated hydrochloric acid is highly corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[10] Perform the reactions in a well-ventilated fume hood.

References

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from

  • MedchemExpress. (n.d.). (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. Retrieved from

  • Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN104926717A.

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. Retrieved from

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(3), M547.

  • Helmkamp, G. K., & Kondo, N. S. (1968). The Alkylation of Pyrimidines. An Attempt to Prepare 1-Glucosidocytosine. Journal of the American Chemical Society, 90(13), 3435-3439.

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.

  • Cayman Chemical. (2015). This compound SAFETY DATA SHEET.

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917.

  • Google Patents. (2015). 2-(4-methylphenyl)propionic acid syntehsis method. CN104402698A.

  • Google Patents. (2013). Method for recovering and purifying propionic acid. WO2013079785A1.

  • ResearchGate. (n.d.). Alkylation reaction of pyrimidine derivatives at the nitrogen.

  • El-Dean, A. M. K. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

  • Al-Tel, T. H. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(7), 882.

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from

  • Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from

  • NIH. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 61(23), 10676-10697.

  • ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

Sources

Technical Support Center: Purification of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-Methyl-3-pyrimidin-4-yl-propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, in-depth troubleshooting advice to streamline your purification workflows. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from its amphiphilic nature. The molecule possesses a basic pyrimidine ring and an acidic carboxylic acid group, making it highly polar and potentially zwitterionic depending on the pH. This can lead to issues with solubility in common organic solvents, streaking during chromatography, and difficulty in achieving sharp crystallization.

Q2: What are the likely impurities I should be aware of?

A2: Without a specific synthetic route, we can anticipate common impurities based on related syntheses. A plausible route involves the alkylation of a pyrimidine precursor.[1] Potential impurities could include:

  • Unreacted starting materials: Such as the pyrimidine precursor and the alkylating agent.

  • Over-alkylation or side-reaction products: Depending on the specific reagents used.

  • Solvent adducts: Residual solvents from the reaction or initial work-up that are difficult to remove.

  • Salts: Formed during pH adjustments in the work-up.

Q3: How stable is this compound during purification?

A3: The pyrimidine ring is generally stable. However, like many heterocyclic compounds, it can be susceptible to degradation under harsh acidic or basic conditions, and at elevated temperatures over extended periods.[2][3] It is advisable to work at moderate temperatures and avoid extreme pH values unless specifically required for a purification step, followed by rapid neutralization.

Q4: What is a good starting point for solvent selection for crystallization?

A4: Given the polar nature of the molecule, polar protic solvents are a good starting point. Based on data for the related pyrimidine-2-carboxylic acid, solvents like ethanol, or mixtures containing water, could be effective.[4] A rule of thumb is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]

Troubleshooting Guides

Crystallization

Crystallization is a powerful technique for purifying solid compounds. However, finding the right conditions for this compound can be challenging.

Issue 1: The compound will not crystallize from solution.

  • Cause: The solution may not be supersaturated, or nucleation is inhibited.

  • Solution:

    • Increase Concentration: If you suspect too much solvent was used, carefully evaporate a portion of the solvent and allow the solution to cool again.[6]

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

      • Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled solution to initiate crystallization.

    • Solvent System Change: The compound may be too soluble in the chosen solvent. A solvent pair system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Warm the mixture until it is clear again, and then allow it to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals.

  • Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly.[6]

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.[6]

    • Change Solvent: Try a solvent in which the compound has lower solubility.

    • Higher Dilution: Use a larger volume of solvent. While this may reduce yield, it can sometimes promote the formation of crystals over oil.

Experimental Protocol: Solvent Screening for Crystallization

  • Place a few milligrams of your crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Good single solvents for initial screening include water, ethanol, isopropanol, and acetonitrile.

  • If the solid dissolves readily at room temperature, the solvent is likely too good for crystallization.[5]

  • If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, you have identified a potentially suitable solvent.[5]

  • If no single solvent is ideal, attempt solvent pair screening (e.g., Ethanol/Water, Methanol/Diethyl Ether).

Solvent System Rationale
Ethanol/WaterBalances polarity; the compound should be more soluble in ethanol.
Methanol/DichloromethaneA polar protic solvent paired with a less polar aprotic one.
Isopropanol/HexanesSimilar to the above, with a less volatile "poor" solvent.
Column Chromatography

Due to its polarity, this compound can be challenging to purify by traditional normal-phase column chromatography on silica gel.

Issue 1: The compound streaks badly on a silica gel TLC plate and does not move from the baseline.

  • Cause: The polar carboxylic acid and basic pyrimidine functionalities are interacting strongly with the acidic silica gel.

  • Solution:

    • Modify the Mobile Phase:

      • Add an Acid: Incorporating a small amount of acetic acid or formic acid (e.g., 0.5-2%) into the eluent can protonate the pyrimidine nitrogen, reducing its interaction with the silica and leading to better peak shape.

      • Use a More Polar Solvent System: A gradient elution starting with a less polar solvent and gradually increasing to a more polar system (e.g., Dichloromethane -> 10% Methanol in Dichloromethane) can help elute the compound.

    • Use a Different Stationary Phase:

      • Reversed-Phase (C18): This is often a better choice for polar compounds. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the compound is in a single ionic state.

      • Alumina (basic or neutral): For basic compounds, alumina can sometimes give better results than silica.[7]

      • Amine-functionalized Silica: This can be used in a form of hydrophilic interaction liquid chromatography (HILIC) to retain and separate very polar compounds.[8]

Experimental Protocol: Test Eluent Systems for Column Chromatography

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol).

  • Spot the solution onto several TLC plates.

  • Develop each TLC plate in a different solvent system.

  • Visualize the spots under UV light.

  • The ideal eluent system should give your target compound an Rf value of approximately 0.3-0.4.

Eluent System Stationary Phase Rationale
5-10% Methanol in Dichloromethane + 1% Acetic AcidSilica GelThe methanol increases polarity to move the compound, while the acid improves peak shape.
10-50% Acetonitrile in Water + 0.1% Formic AcidC18 Reversed-PhaseA standard starting point for polar compounds on reversed-phase.
5% Ammonium Hydroxide in 10% Methanol/DCMSilica GelFor very basic compounds, a basic modifier can improve chromatography.[7]

Visualization of Purification Strategy Selection

Purification_Strategy start Crude Product This compound is_solid Is the crude product a solid? start->is_solid solubility_test Perform Solvent Screen for Crystallization is_solid->solubility_test Yes chromatography_needed Proceed to Chromatography is_solid->chromatography_needed No (Oil) good_solvent Good crystallization solvent found? solubility_test->good_solvent crystallize Perform Recrystallization good_solvent->crystallize Yes good_solvent->chromatography_needed No pure_solid Pure Solid Product crystallize->pure_solid tlc_test Develop TLC Methods (Normal & Reversed Phase) chromatography_needed->tlc_test rp_suitable Good separation on C18? tlc_test->rp_suitable rp_column Reversed-Phase Column Chromatography rp_suitable->rp_column Yes np_suitable Good separation on Silica? rp_suitable->np_suitable No pure_fractions Combine and Evaporate Pure Fractions rp_column->pure_fractions np_column Normal-Phase Column Chromatography (with mobile phase modifier) np_suitable->np_column Yes final_product Pure Product np_suitable->final_product No (Consider alternative methods) np_column->pure_fractions pure_fractions->final_product

Caption: Decision workflow for purifying this compound.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Brovarets, V. S., et al. (2019). Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. Ukrainian Biochemical Journal, 91(5), 5-16. [Link]

  • Guide for crystallization. [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • MDPI. (2022, November 28). Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • ACS Publications. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]

  • PubMed. (2000, February 1). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. [Link]

  • National Institutes of Health. (2022, April 29). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(4), M547. [Link]

  • PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. [Link]

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stability issues of 2-Methyl-3-pyrimidin-4-yl-propionic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-3-pyrimidin-4-yl-propionic acid

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support resource for this compound (herein referred to as CMPD-X). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information based on comprehensive internal forced degradation studies and a thorough understanding of the underlying chemical principles governing heterocyclic carboxylic acids.

Section 1: Compound Profile & Key Stability Characteristics

CMPD-X is a promising molecule with a unique structure combining a pyrimidine ring and a propionic acid moiety. This structure, while conferring desirable biological activity, also presents specific stability liabilities that must be managed for reproducible and accurate experimental outcomes.

Property Details
IUPAC Name 2-Methyl-3-(pyrimidin-4-yl)propanoic acid
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol
Appearance Crystalline solid[2]
Key Structural Features Pyrimidine Ring, Carboxylic Acid, Chiral Center
Primary Stability Concerns Hydrolysis (pH-dependent), Oxidation, Photodegradation
Recommended Solvent (Stock) DMSO or DMF (up to 30 mg/mL)[1]

Our internal forced degradation studies, conducted under conditions outlined by ICH guidelines, reveal the compound's primary vulnerabilities.[3][4]

Stress Condition Observation Primary Degradant(s) Severity
Acidic (0.1 M HCl, 60°C) Significant degradationHydrolysis of the pyrimidine ringHigh
Alkaline (0.1 M NaOH, 60°C) Moderate degradationRing opening and rearrangementModerate
Oxidative (3% H₂O₂, RT) Rapid and extensive degradationN-oxides, hydroxylated speciesVery High
Thermal (80°C, solid & soln.) Minimal degradation in solid stateMinor oxidative impurities in solutionLow-Moderate
Photolytic (ICH Q1B) Noticeable degradationPhotodimers and oxidative productsModerate

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of CMPD-X?

A1: For maximum stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.[1] Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene tubes and store them at -80°C. This minimizes exposure to water, light, and repeated freeze-thaw cycles, which can accelerate degradation. For aqueous experiments, freshly dilute an aliquot of the DMSO stock into your aqueous buffer immediately before use.

Q2: How stable is CMPD-X in aqueous buffers like PBS?

A2: The stability of CMPD-X in aqueous solutions is highly pH-dependent. The compound is most stable in slightly acidic conditions (pH 4-6). In neutral (pH ~7.4) and alkaline (pH > 8) buffers, the rate of hydrolytic degradation increases. We recommend using aqueous solutions within 4-6 hours of preparation, even when stored at 4°C. For longer-term experiments, the inclusion of an antioxidant and protection from light may be necessary.

Q3: Is the compound sensitive to light?

A3: Yes. Our photostability studies show degradation upon exposure to UV and, to a lesser extent, visible light. All solutions containing CMPD-X should be prepared and stored in amber vials or containers wrapped in aluminum foil. Experimental procedures should be conducted under subdued lighting whenever possible.

Q4: Can I expect issues with freeze-thaw cycles?

A4: While a few freeze-thaw cycles of a DMSO stock are generally tolerable, we strongly advise against repeated cycling. Each cycle introduces a risk of water condensation into the DMSO stock, which can initiate hydrolysis. Aliquoting into single-use volumes is the most robust strategy to ensure compound integrity.

Section 3: Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Q: My dose-response curves are inconsistent between experiments, or the compound's potency appears to decrease over time. What could be the cause?

A: This is a classic symptom of compound instability in the assay medium.

  • Causality: Biological assay media are typically aqueous, buffered at physiological pH (~7.4), and incubated at 37°C. These conditions (neutral pH, elevated temperature, and potential for dissolved oxygen) are suboptimal for CMPD-X stability and can lead to significant degradation over the course of a multi-hour or multi-day incubation period.

  • Troubleshooting Workflow:

G cluster_0 A Inconsistent Biological Data B Was the compound solution freshly prepared for the assay? A->B C Prepare fresh dilutions from a -80°C DMSO stock immediately before each experiment. B->C No D Assess stability in assay medium. Incubate CMPD-X in medium for the duration of the assay. B->D Yes E Analyze samples at t=0 and t=end by HPLC. Is degradation >5%? D->E F Issue is likely not stability. Review other assay parameters (cells, reagents, etc.). E->F No G Implement mitigation strategy: 1. Reduce incubation time. 2. Replenish compound during assay. 3. Include an antioxidant (e.g., N-acetylcysteine). E->G Yes

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis

Q: I prepared a solution of CMPD-X in an aqueous buffer for analysis, but my chromatogram shows the main peak decreasing over time with the appearance of new, more polar peaks. What are these?

A: The appearance of new peaks, particularly those with earlier retention times (more polar) in reversed-phase HPLC, is a strong indicator of degradation.

  • Causality: Based on our forced degradation studies, the most likely culprits are hydrolysis and oxidation. The pyrimidine ring is susceptible to oxidative attack, forming N-oxides, and can also undergo ring-opening via hydrolysis, especially under non-optimal pH conditions.[5][6] These degradants are more polar than the parent compound.

  • Proposed Degradation Pathway:

G cluster_0 A CMPD-X (this compound) B N-Oxide Degradant (Oxidative Stress) A->B C Ring-Opened Product (Hydrolytic Stress - Acid/Base) A->C D Stress Conditions D->A H₂O₂, Light, O₂ D->A H⁺/OH⁻, H₂O

Caption: Plausible degradation pathways for CMPD-X under stress.

  • Verification Steps:

    • Spike Study: Obtain a sample of your degraded solution and a freshly prepared, undegraded standard. Analyze both, and then analyze a 1:1 mixture. The new peaks in your degraded sample should increase in size in the mixed sample, confirming they are related to CMPD-X.

    • LC-MS Analysis: Analyze the degraded sample by LC-MS to obtain the mass of the impurity peaks. Compare these masses to the expected masses of potential degradants (e.g., Parent +16 for N-oxide, Parent +18 for hydrolysis).

Issue 3: Poor Solubility in Aqueous Buffers

Q: When I dilute my DMSO stock of CMPD-X into an aqueous buffer, a precipitate forms. How can I improve its solubility?

A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous phase. The carboxylic acid functional group's ionization state is key.[7][8]

  • Causality: At pH values below its pKa, the carboxylic acid is protonated and neutral, making the molecule less water-soluble. At pH values above its pKa, it is deprotonated (carboxylate anion), which significantly increases aqueous solubility. The pyrimidine ring also has basic nitrogens that will be protonated at low pH, which can aid solubility. The interplay between these groups results in a complex pH-solubility profile.

  • Solutions:

    • pH Adjustment: Try adjusting the pH of your final solution. For many carboxylic acids, increasing the pH to >7 often improves solubility. However, for CMPD-X, this must be balanced against the increased rate of hydrolytic degradation at alkaline pH. A pH of 5-6 may offer the best compromise between solubility and stability.

    • Use of Co-solvents: If your experimental system allows, including a small percentage (1-5%) of a water-miscible organic co-solvent like ethanol or PEG-400 in your final aqueous solution can help maintain solubility.

    • Lower the Final Concentration: You may be exceeding the compound's thermodynamic solubility limit in the aqueous buffer. Try preparing a more dilute solution.

Section 4: Key Experimental Protocols

To ensure consistency and minimize stability-related artifacts, we recommend adhering to the following validated protocols.

Protocol 1: Preparation of a Validated Stock Solution
  • Pre-analysis: Allow the vial of solid CMPD-X to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of solid compound in a suitable vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM). Use a vortex mixer to ensure complete dissolution. Gentle warming (to 30°C) can be applied if necessary.

  • QC Verification (Self-Validation): Immediately after preparation, take a small aliquot (e.g., 5 µL), dilute it into a known volume of a suitable solvent (e.g., acetonitrile/water), and analyze by a calibrated HPLC-UV method to confirm the concentration is within ±5% of the target. This step is critical for data integrity.

  • Aliquoting & Storage: Dispense the validated stock solution into single-use aliquots in amber, tightly sealed vials. Store immediately at -80°C.

Protocol 2: Rapid Stability Assessment in a New Buffer
  • Preparation: Prepare a solution of CMPD-X in your new experimental buffer at the final working concentration.

  • Initial Analysis (t=0): Immediately after preparation, analyze the solution using a validated HPLC method and record the peak area of the parent compound. This is your 100% reference.

  • Incubation: Place the remaining solution under the intended experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and analyze it by HPLC.

  • Calculation: Calculate the percentage of CMPD-X remaining at each time point relative to the t=0 sample. A loss of >10% over the experimental duration typically indicates an unacceptable level of instability that requires mitigation.

References

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available at: [Link]

  • Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available at: [Link]

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

  • Forced degradation studies - MedCrave online. Available at: [Link]

  • Forced degradation and impurity profiling. Available at: [Link]

  • 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634 - PubChem. Available at: [Link]

  • Factors affecting strengths of carboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC - PubMed Central. Available at: [Link]

  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with pyrimidine carboxylic acids. Our approach is grounded in physicochemical principles to not only solve immediate experimental hurdles but also to empower you with a robust framework for future formulation development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility behavior of pyrimidine carboxylic acids.

Question 1: Why is my pyrimidine carboxylic acid derivative poorly soluble in aqueous solutions at neutral pH?

Answer: The limited aqueous solubility of many pyrimidine carboxylic acids at neutral pH stems from their amphiprotic nature. The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic pyrimidine ring.

  • At neutral pH (around 7.0): The carboxylic acid group is largely deprotonated to its carboxylate form (-COO⁻), which is charged and prefers to interact with water. However, the pyrimidine ring, being a weak base, is mostly in its neutral, uncharged state. The overall molecule may still have significant nonpolar surface area from the ring system and any other substituents, leading to a high crystal lattice energy that the solvation energy cannot overcome. This results in low solubility.

  • The Henderson-Hasselbalch Relationship: The degree of ionization is governed by the pKa of the acidic and basic groups. For a carboxylic acid, solubility dramatically increases when the pH of the solution is approximately 2 units above its pKa, ensuring it is almost fully ionized (>99%). Conversely, for the basic pyrimidine ring, solubility increases when the pH is significantly below its pKa.

Question 2: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

Answer: This is a classic issue known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent capable of dissolving a wide range of compounds, including your pyrimidine carboxylic acid, at high concentrations (e.g., 10-50 mM).

When a small volume of this concentrated DMSO stock is introduced into a much larger volume of an aqueous buffer (the "antisolvent"), the DMSO concentration is instantly diluted. The solvent environment abruptly changes from being DMSO-rich to water-rich. The aqueous buffer cannot maintain the high concentration of your compound that was stable in DMSO, causing the compound to crash out of solution as a precipitate. This is especially common for compounds with low intrinsic aqueous solubility.

Question 3: Can I simply use a small percentage of DMSO in my final aqueous solution to maintain solubility?

Answer: Yes, this is a common strategy known as co-solvency. Using a small percentage of a water-miscible organic solvent like DMSO (typically 0.5% to 5% v/v) can enhance the solubility of your compound in the final aqueous medium. The co-solvent disrupts the hydrogen bonding network of water and creates a more favorable, "less polar" microenvironment for the solute, which can help keep it in solution.

Caution: Be mindful of the downstream application. High concentrations of co-solvents can be toxic to cells in biological assays or may interfere with certain analytical techniques. Always validate the tolerance of your experimental system to the chosen co-solvent and its final concentration.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step guidance for systematically addressing and solving solubility problems.

Troubleshooting Scenario 1: My compound is insoluble in my standard phosphate-buffered saline (PBS) at pH 7.4.

Core Issue: The pH of the medium is not optimal for ionizing the molecule sufficiently.

Solution Pathway: Systematically evaluate the compound's solubility as a function of pH to identify a range where it is maximally ionized and soluble. This is achieved through a pH-solubility profile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess solid compound into multiple vials add_buffer Add buffer to each vial prep_solid->add_buffer prep_buffer Prepare a series of buffers (e.g., pH 2 to 10) prep_buffer->add_buffer equilibrate Equilibrate vials (e.g., 24-48h with shaking) to reach saturation add_buffer->equilibrate separate Separate solid from supernatant (Centrifuge/Filter) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC-UV, LC-MS) separate->analyze plot Plot Solubility (µg/mL or µM) vs. pH analyze->plot determine Determine optimal pH range for maximum solubility plot->determine

Caption: Workflow for generating a pH-solubility profile.

  • Preparation:

    • Accurately weigh an excess amount of your solid pyrimidine carboxylic acid (e.g., 1-2 mg) into several separate vials (e.g., 1.5 mL microcentrifuge tubes). The key is to have undissolved solid remaining at the end to ensure saturation.

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Equilibration:

    • Add a fixed volume of each buffer (e.g., 1 mL) to the vials containing your compound.

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Analysis:

    • After equilibration, visually confirm that excess solid is still present.

    • Separate the undissolved solid from the saturated supernatant by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.22 µm syringe filter.

    • Carefully collect the supernatant and dilute it as necessary.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Interpretation:

    • Plot the measured solubility (on the y-axis) against the corresponding pH (on the x-axis).

    • For a typical pyrimidine carboxylic acid, you should observe a "U-shaped" curve: higher solubility at low pH (pyrimidine ring is protonated, >NH⁺) and high pH (carboxylic acid is deprotonated, -COO⁻), with a minimum solubility region in the mid-pH range.

    • Select a pH for your experiments where the compound exhibits sufficient solubility and is stable. For many biological assays, this means finding the highest achievable solubility near physiological pH. Often, a pH of 8.0-8.5 provides a good compromise.

Troubleshooting Scenario 2: Adjusting pH is not sufficient or is incompatible with my assay. How can I improve solubility?

Core Issue: The intrinsic solubility of the compound is too low, even when ionized, or the required pH is detrimental to the experiment (e.g., cell viability, protein stability).

Solution Pathway: Explore salt formation or the use of co-solvents. Salt formation is a powerful technique for acidic or basic compounds, often dramatically increasing both solubility and dissolution rate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Selection select_acid Select compound (free acid form) react React free acid with counter-ion (stoichiometric amounts) in selected solvent select_acid->react select_counterions Select a panel of pharmaceutically acceptable counter-ions (e.g., Na+, K+, Ca2+, Tromethamine) select_counterions->react select_solvents Select crystallization solvents select_solvents->react crystallize Induce crystallization (e.g., cooling, anti-solvent addition) react->crystallize isolate Isolate and dry resulting solid crystallize->isolate characterize Characterize solid form (e.g., XRPD, DSC) isolate->characterize test_sol Test aqueous solubility of the new salt form characterize->test_sol select_best Select salt with optimal solubility and stability test_sol->select_best

Caption: Workflow for salt formation and screening.

  • Counter-ion Selection: For your pyrimidine carboxylic acid, you will form a base addition salt. Choose a panel of pharmaceutically acceptable bases.

    • Inorganic: Sodium hydroxide (NaOH), potassium hydroxide (KOH), calcium hydroxide (Ca(OH)₂).

    • Organic: Tromethamine (Tris), meglumine, diethylamine.

  • Stoichiometric Reaction:

    • Dissolve a known molar amount of your pyrimidine carboxylic acid (the "free acid") in a suitable organic solvent (e.g., ethanol, isopropanol).

    • In a separate vial, prepare a solution of the chosen base with an equivalent molar amount (1:1 stoichiometry for NaOH, KOH, Tris; 1:2 acid:base for Ca(OH)₂).

    • Slowly add the base solution to the acid solution while stirring.

  • Salt Isolation:

    • If a precipitate forms immediately, it can be collected by filtration.

    • If no precipitate forms, attempt to induce crystallization by slow evaporation of the solvent, cooling the solution, or adding an anti-solvent (e.g., heptane).

    • Collect the resulting solid salt and dry it thoroughly under vacuum.

  • Characterization and Solubility Testing:

    • Confirm salt formation using analytical techniques. X-ray powder diffraction (XRPD) is ideal to check for a new crystalline form.

    • Perform a kinetic or equilibrium solubility test on the new salt form in your target aqueous medium (e.g., water, PBS pH 7.4) and compare it to the solubility of the original free acid.

Category Agent Typical Use Concentration Mechanism of Action Considerations
Salt Former (Base) Sodium Hydroxide (NaOH)StoichiometricForms a highly ionized sodium salt (-COO⁻Na⁺)Can result in hygroscopic solids; significant pH increase.
Salt Former (Base) Tromethamine (Tris)StoichiometricForms an organic amine salt.Can buffer the solution; generally good safety profile.
Co-solvent DMSO0.5 - 5%Reduces solvent polarity.Potential for cell toxicity at >1%.
Co-solvent Ethanol1 - 10%Reduces solvent polarity.Can cause protein precipitation at higher concentrations.
Co-solvent PEG 4005 - 20%Reduces polarity; potential for micelle formation.Can be viscous; generally low toxicity.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource grounded in mechanistic principles and practical, field-proven solutions.

Overview of the Core Synthesis

The synthesis of this compound is a cornerstone reaction for building blocks in pharmaceutical development. A prevalent and efficient strategy involves a three-stage process: a Michael addition, followed by ester hydrolysis, and concluding with a decarboxylation step. While straightforward in theory, each stage presents unique challenges where reaction kinetics and thermodynamics can favor the formation of undesirable side products.

This guide is structured to help you diagnose and resolve these issues, ensuring higher yields and purity for your target compound.

G General Synthesis Workflow A Stage 1: Michael Addition (Diethyl Methylmalonate + 4-Vinylpyrimidine) B Stage 2: Saponification (Ester Hydrolysis) A->B Base-catalyzed Adduct Formation C Stage 3: Decarboxylation (Removal of CO2) B->C Acid/Base Hydrolysis D Final Product (this compound) C->D Thermal or Acid-catalyzed

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Troubleshooting the Michael Addition

The initial C-C bond formation via Michael addition is critical. Here, a stabilized carbanion from diethyl methylmalonate attacks the β-carbon of an activated alkene, 4-vinylpyrimidine. The choice of base and reaction conditions is paramount to avoid competing reactions.[1]

Q1: My reaction has a low yield, and I'm recovering significant amounts of my starting materials. What is the likely cause?

A1: Inadequate Carbanion Formation or Insufficient Electrophile Reactivity.

  • Causality: The Michael addition relies on the generation of a nucleophilic enolate from diethyl methylmalonate.[1] If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials. Common bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are effective. The reaction is often reversible, especially at higher temperatures, which can also lead to low conversion.

  • Troubleshooting & Protocol:

    • Base Selection: Ensure your base is strong enough to deprotonate diethyl methylmalonate (pKa ~13). Sodium ethoxide in ethanol is a standard choice.

    • Stoichiometry: Use a stoichiometric amount of base relative to the malonate ester. Using catalytic base can be effective but may require longer reaction times or higher temperatures, which can promote side reactions.[1]

    • Temperature Control: Run the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to favor the thermodynamic product and prevent retro-Michael reaction.

    • Moisture Control: The reaction is highly sensitive to moisture, which will quench the enolate. Ensure all glassware is oven-dried and reagents are anhydrous.

Q2: My mass spectrometry data shows a significant peak corresponding to a double-addition product. How do I suppress this?

A2: Over-activation of the Mono-Adduct.

  • Causality: The initial Michael adduct still possesses an acidic proton on the malonic ester backbone. In the presence of excess base, this adduct can be deprotonated to form a new enolate, which can then act as a nucleophile and react with a second molecule of 4-vinylpyrimidine.

  • Preventative Measures:

    • Control Stoichiometry: The most effective solution is to use the pyrimidine derivative as the limiting reagent. A slight excess of the malonate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion without providing excess substrate for a second addition.

    • Reverse Addition: Add the base to the solution of diethyl methylmalonate to pre-form the enolate, and then slowly add the 4-vinylpyrimidine to this solution. This maintains a low concentration of the electrophile, minimizing the chance of a second attack on the newly formed product.

G Competing Michael Addition Pathways cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Malonate Enolate C Desired Mono-Adduct A->C B 4-Vinylpyrimidine B->C C2 Desired Mono-Adduct E Adduct Enolate C2->E Deprotonation D Base D->E G Undesired Di-Adduct E->G F 4-Vinylpyrimidine F->G

Caption: Diagram showing the desired mono-addition vs. the side reaction leading to a di-adduct.

Part 2: Challenges in Ester Hydrolysis (Saponification)

Once the Michael adduct is formed, the two ester groups must be hydrolyzed to the corresponding carboxylic acids before the final decarboxylation step. This is typically achieved using a strong base like NaOH or KOH, followed by an acidic workup.

Q3: My hydrolysis is incomplete, resulting in a mixture of mono-ester and di-acid. How can I ensure full conversion?

A3: Steric Hindrance and Insufficient Reaction Time/Temperature.

  • Causality: The saponification of the diethyl ester adduct can be sluggish due to steric hindrance around the carbonyl centers. The hydrolysis of the second ester is often slower than the first. Insufficient heating or reaction time will lead to incomplete conversion.

  • Optimization Protocol:

    • Increase Temperature: Refluxing the reaction mixture is often necessary. A typical condition is heating in aqueous ethanol with 2-4 equivalents of NaOH.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material or the mono-ester intermediate persists, extend the reflux time. Reactions may require several hours to overnight for full conversion.

    • Choice of Solvent: Using a co-solvent like ethanol or THF can improve the solubility of the organic ester in the aqueous base, increasing the reaction rate.

ParameterStandard ConditionOptimized ConditionRationale
Base (NaOH) 2.2 equivalents3.0 - 4.0 equivalentsEnsures a sufficient excess to drive the equilibrium towards the carboxylate salt.
Temperature 60 °CReflux (approx. 80-100 °C)Overcomes the activation energy, especially for the second, more hindered ester.
Time 2-4 hours8-16 hours (or until completion by TLC)Allows the slower second hydrolysis step to proceed to completion.

Table 1: Comparison of standard and optimized hydrolysis conditions.

Q4: I am observing significant degradation of my product during hydrolysis. What are the signs and what are the alternatives?

A4: Pyrimidine Ring Instability.

  • Causality: Pyrimidine rings can be susceptible to nucleophilic attack and potential ring-opening under harsh basic conditions, especially at elevated temperatures over long periods.[2] Signs of degradation include a dark coloration of the reaction mixture and the appearance of multiple unidentifiable spots on a TLC plate.

  • Milder Hydrolysis Strategies:

    • Acid-Catalyzed Hydrolysis: While less common for malonic esters, hydrolysis using aqueous HCl or H2SO4 can be an alternative if base sensitivity is an issue.[3] This approach directly yields the di-acid without a separate acidification step but may require high temperatures.

    • Lithium Hydroxide: Using lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often a milder and highly effective method for saponification that can minimize degradation of sensitive heterocyclic systems.

Part 3: Complications in the Final Decarboxylation

The final step involves heating the malonic acid intermediate to eliminate one of the carboxyl groups as carbon dioxide. This is a classic thermal reaction that can be fraught with issues if not properly controlled.

Q5: My final product is contaminated with the un-decarboxylated di-acid. How can I improve the efficiency of this step?

A5: Insufficient Temperature or Suboptimal Reaction Conditions.

  • Causality: The decarboxylation of malonic acids typically requires temperatures in the range of 140-180 °C.[4] If the temperature is too low or the heating is not uniform, the reaction will be incomplete. The presence of certain solvents can also influence the required temperature.

  • Troubleshooting & Protocol:

    • Neat Decarboxylation: The most straightforward method is to heat the crude di-acid directly (neat) under an inert atmosphere. Heat the solid/oil slowly to a temperature just above its melting point until effervescence (CO2 evolution) ceases.

    • High-Boiling Solvent: Performing the reaction in a high-boiling solvent like xylene or diphenyl ether can provide better temperature control and more uniform heating.[4]

    • Microwave-Assisted Decarboxylation: For rapid and efficient decarboxylation, microwave irradiation offers a significant advantage, often leading to cleaner reactions and higher yields in minutes rather than hours.[4]

Q6: I am observing significant charring and the formation of dark, insoluble byproducts during decarboxylation.

A6: Thermal Decomposition of the Target Molecule.

  • Causality: The target molecule itself, this compound, can decompose at excessively high temperatures. If the decarboxylation temperature is too high or held for too long, the pyrimidine ring or the propionic acid side chain can degrade, leading to polymerization and charring.

  • Preventative Measures:

    • Precise Temperature Control: Use an oil bath or heating mantle with a thermocouple to maintain the temperature within the optimal window (typically 150-170 °C). Avoid "hot spots" by ensuring efficient stirring.

    • Vacuum Application: Once the bulk of the CO2 has evolved, applying a mild vacuum can help remove the final traces of CO2 and may allow for a lower reaction temperature, thus minimizing thermal decomposition.

    • Krapcho Decarboxylation: If starting from the ester, a Krapcho decarboxylation (using a salt like LiCl in a polar aprotic solvent like DMSO) can be a milder, one-pot alternative to the separate hydrolysis and thermal decarboxylation steps, though it is more suited for specific substrates.[3]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best analytical methods to identify these side products? High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful tool. It allows for the separation of closely related impurities and provides accurate mass data for identification. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation of isolated impurities.

FAQ 2: How can I best purify the final product? The final acid product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/heptane) is typically the most effective method for removing minor impurities. If the product is an oil or heavily contaminated, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol with a small amount of acetic acid may be necessary.

FAQ 3: Can N-alkylation of the pyrimidine ring be a problem during the Michael addition? While C-alkylation is generally favored with malonate nucleophiles, N-alkylation is a potential side reaction, particularly if the reaction conditions are altered significantly (e.g., using different alkylating agents or phase-transfer catalysts).[2] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, but the formation of the C-C bond at the activated vinyl position is kinetically and thermodynamically favored in this specific reaction. Monitoring by LC-MS can confirm the absence of N-alkylated isomers.

References

  • Rusinov, V. L., et al. (2017). Regioselective Decarboxylative Addition of Malonic Acid and Its Mono(thio)esters to 4-trifluoromethylpyrimidin-2(1 H)-ones. Beilstein Journal of Organic Chemistry, 13, 2747-2755. [Link]

  • Beilstein-Institut. (n.d.). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Regioselective decarboxylative addition of malonic acid to 4-trifluoromethylpyrimidin-2(1H)-ones. ResearchGate. [Link]

  • Cuevas-Yañez, E., et al. (2014). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. American Journal of Organic Chemistry, 4(1), 1-4. [Link]

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. [Link]

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(4), M555. [Link]

  • El-Baih, F. E. M., et al. (2006). Synthesis of some pyridine and pyrimidine derivatives via Michael-addition. Journal of the Saudi Chemical Society, 9(3), 575-596. [Link]

  • Wikipedia. (n.d.). Michael reaction. Wikipedia. [Link]

Sources

improving the purity of 2-Methyl-3-pyrimidin-4-yl-propionic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-3-pyrimidin-4-yl-propionic Acid

A Guide to Achieving High Purity for Research and Development

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine purification strategies for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions in your work.

The structure of this compound, featuring a carboxylic acid group, a pyrimidine ring, and a chiral center, presents unique purification challenges. Success depends on understanding the nature of the impurities and selecting a method that exploits the differences in physicochemical properties between the target molecule and the contaminants.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: Impurities typically arise from the synthetic route. Common contaminants include unreacted starting materials (e.g., pyrimidine-4-carbaldehyde, diethyl methylmalonate), reaction by-products (e.g., over-alkylated species, products of side reactions), and residual solvents. If the synthesis involves the reduction of a double bond, you might have the unsaturated precursor as an impurity.

Q2: My NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can indicate several issues. The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. Aggregation of the molecule in the NMR solvent can also be a cause. Finally, if your compound is in equilibrium with another species (e.g., a rotamer or tautomer), this can also lead to broad signals.

Q3: What is the best general-purpose solvent for recrystallizing this compound?

A3: Given the polar nature of the pyrimidine ring and the carboxylic acid, polar protic solvents like ethanol, isopropanol, or water, and polar aprotic solvents like acetonitrile or ethyl acetate are good starting points. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often provides the best results by allowing for fine-tuning of solubility.

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: Yes, but with caution. The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel, causing peak tailing and poor separation. This can be mitigated by adding a small amount of a modifier, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This suppresses the ionization of your compound's carboxylic acid, reducing its interaction with the silica surface.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving more complex purification challenges.

Issue 1: Persistent Impurity with Similar Polarity

Scenario: You have an impurity that co-elutes with your product in thin-layer chromatography (TLC) or column chromatography, and co-crystallizes during recrystallization attempts.

Root Cause Analysis: This often occurs when the impurity is structurally very similar to the target compound, such as a regioisomer or a closely related homologue. These molecules will have very similar solubility and polarity profiles.

Troubleshooting Workflow:

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis and purification of this compound on a larger scale.[1]

Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a multi-step process. A common conceptual pathway involves the creation of a suitable pyrimidine precursor followed by the introduction of the methylpropionic acid side chain. A plausible approach is the reaction of a pyrimidine-4-carbaldehyde with a suitable C2-synthon via a condensation reaction, followed by reduction and hydrolysis.

The primary challenges in scaling up this synthesis often revolve around:

  • Reaction Control: Maintaining optimal temperature and mixing becomes critical in larger reactors to avoid side reactions.[1]

  • Impurity Profile: Impurities that are negligible at the lab scale can become significant at the kilogram scale, complicating purification.

  • Reagent Stoichiometry: Minor deviations in reagent ratios can have a magnified impact on yield and purity on a larger scale.

  • Work-up & Isolation: Phase separations and product precipitation can behave differently in large volumes, requiring procedural adjustments.

Proposed Synthetic Pathway

Below is a generalized reaction scheme that forms the basis for the subsequent troubleshooting guide.

Synthetic_Pathway cluster_start Starting Materials cluster_end Final Product A Pyrimidine-4-carbaldehyde C Intermediate Ester A->C Knoevenagel Condensation (Piperidine/Pyridine) B Diethyl 2-methylmalonate B->C D This compound C->D Hydrolysis & Decarboxylation (e.g., NaOH, then H+)

Caption: Proposed pathway for synthesizing the target molecule.

Frequently Asked Questions (FAQs)

Q1: My reaction shows good conversion at the lab scale (1-10 g), but the yield drops significantly upon scale-up to the 1 kg scale. What are the primary factors to investigate?

A1: A drop in yield during scale-up is a common challenge and points to issues with mass and heat transfer, or the quality of raw materials.[1]

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

  • Raw Material Quality: The purity of starting materials has a more pronounced effect at a larger scale. Impurities that were negligible before can now inhibit the reaction or catalyze side reactions.[1] It is crucial to qualify your raw material suppliers and perform rigorous quality control on incoming batches.[1]

  • Reaction Kinetics: Changes in concentration due to different addition rates or mixing efficiencies can alter the reaction kinetics compared to the lab scale. Consider re-optimizing parameters like temperature, concentration, and catalyst loading at the intended scale.[1]

Q2: What are the most critical parameters to monitor during the Knoevenagel condensation step at scale?

A2: The Knoevenagel condensation is sensitive to several parameters that require tight control during scale-up:

  • Temperature: Exotherms are common. A robust cooling system is necessary to maintain the optimal reaction temperature. Runaway reactions can lead to a cascade of side products.

  • Water Removal: The reaction produces water, which can inhibit the catalyst or reverse the reaction. On a lab scale, a Dean-Stark trap is effective. At the plant scale, ensure the system for azeotropic removal is efficient.

  • Catalyst Loading: The relative amount of catalyst (e.g., piperidine) is crucial. While effective, excess catalyst can sometimes promote polymerization or other side reactions.[2]

Q3: Are there alternative, more scalable methods for the final hydrolysis and decarboxylation step?

A3: While basic hydrolysis with NaOH followed by acidic work-up is standard, it can sometimes be problematic at scale due to emulsion formation or difficult product isolation. Alternative considerations include:

  • One-Pot Procedures: Investigate if the condensation and hydrolysis/decarboxylation can be telescoped into a one-pot process to minimize handling and transfers.

  • Alternative Reagents: For sensitive substrates, enzymatic hydrolysis could be an option, offering high selectivity under mild conditions, though it may be more costly.

  • Reactive Crystallization: If the final product is crystalline, it might be possible to design the work-up such that the product crystallizes directly from the reaction mixture upon pH adjustment, simplifying isolation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Formation of an Insoluble Precipitate During Reaction

Symptom: During the initial condensation reaction, a thick, intractable precipitate forms that is not the desired intermediate product, leading to poor mixing and stalled conversion.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Polymerization of Aldehyde Pyrimidine-4-carbaldehyde, like many aldehydes, can be prone to self-condensation or polymerization, especially under basic conditions or at elevated temperatures.[2] Solution: Add the aldehyde slowly to the reaction mixture containing the malonate and catalyst. Ensure the temperature is well-controlled and does not exceed the validated limit.
Insoluble Intermediates An intermediate in the reaction pathway may have low solubility in the chosen solvent, crashing out of the solution before it can react further.[2] Solution: Experiment with a different solvent system that has a higher solubilizing power for all components. A co-solvent system (e.g., Toluene/DMF) might be necessary.
Catalyst Precipitation The catalyst or a catalyst-reactant complex might be precipitating. Solution: Screen alternative catalysts. While piperidine is common, other bases like pyrrolidine or the use of a Lewis acid catalyst might offer better solubility and performance.[2]
Problem 2: Incomplete Hydrolysis of the Intermediate Ester

Symptom: HPLC analysis after the hydrolysis step shows a significant amount of remaining ester intermediate, even after extended reaction times.

Potential Causes & Solutions:

  • Phase Transfer Limitations: In a biphasic system (e.g., an organic solvent with aqueous NaOH), the reaction rate can be limited by the transfer of the ester to the aqueous phase.

    • Solution: Increase agitation speed to improve mixing between the phases. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically accelerate the hydrolysis.

  • Insufficient Base: The stoichiometry of the base is critical. Ensure at least two equivalents of NaOH are used: one to saponify the ester and one to neutralize the resulting carboxylic acid.

    • Solution: Perform a small-scale trial to confirm the optimal stoichiometry. Consider using a higher concentration of NaOH if feasible.

  • Product Inhibition: The carboxylate salt product might act as a surfactant, creating micelles that encapsulate the ester and hinder further reaction.

    • Solution: Adding a co-solvent like THF or ethanol can help break up these structures and improve the homogeneity of the reaction mixture.

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing yield issues during scale-up.

Troubleshooting_Workflow start Low Yield at Scale q1 Is reaction conversion low? start->q1 q2 Are there unexpected byproducts in HPLC? q1->q2 No sol1 Investigate Mass/Heat Transfer: - Improve mixing - Re-evaluate thermal control - Check raw material purity q1->sol1 Yes q3 Is work-up recovery poor? q2->q3 No sol2 Optimize Reaction Conditions: - Screen solvents/catalysts - Adjust temperature/time - Check for degradation q2->sol2 Yes sol3 Modify Work-up Protocol: - Perform extraction pH study - Screen anti-solvents - Analyze waste streams for loss q3->sol3 Yes end_node Problem Resolved q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Systematic workflow for troubleshooting low-yield issues.

Sample Experimental Protocol: Knoevenagel Condensation (100 g Scale)

Objective: To synthesize diethyl 2-methyl-2-(pyrimidin-4-ylmethylene)malonate.

Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Pyrimidine-4-carbaldehyde110.10100.00.9081.0
Diethyl 2-methylmalonate174.19174.30.9991.1
Piperidine85.157.70.0910.1
Toluene-1000 mL--

Procedure:

  • Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark apparatus.

  • Charging: Charge the reactor with pyrimidine-4-carbaldehyde (100.0 g), diethyl 2-methylmalonate (174.3 g), and toluene (1000 mL).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Catalyst Addition: Add piperidine (7.7 g) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until water collection ceases (typically 4-6 hours). Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting aldehyde.[2]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), water (200 mL), and brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic phase under reduced pressure to yield the crude product as an oil. The product can be purified further by vacuum distillation or column chromatography if necessary.

References

  • BenchChem Technical Support Team. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.

Sources

Validation & Comparative

A Comparative Analysis of 2-Methyl-3-pyrimidin-4-yl-propionic acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a variety of therapeutic agents.[1][2] The strategic substitution on the pyrimidine ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules.[3] This guide provides a comprehensive comparative analysis of 2-Methyl-3-pyrimidin-4-yl-propionic acid and its key isomers.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities of these compounds, supported by experimental data and detailed protocols. The isomers under consideration include positional isomers, where the pyrimidine ring is attached at different positions, and enantiomers arising from the chiral center in the propionic acid moiety.

Isomers of 2-Methyl-3-pyrimidin-yl-propionic acid

The structure of this compound features a chiral center at the C2 position of the propionic acid chain, leading to the existence of (R) and (S) enantiomers. Furthermore, the pyrimidinyl group can be attached at the 2, 4, or 5 positions of the pyrimidine ring, giving rise to three positional isomers.

The primary isomers for our comparative analysis are:

  • Positional Isomers:

    • 2-Methyl-3-(pyrimidin-2-yl)propionic acid

    • 2-Methyl-3-(pyrimidin-4-yl)propionic acid

    • 2-Methyl-3-(pyrimidin-5-yl)propionic acid

  • Enantiomers (of the 4-yl isomer as a representative example):

    • (R)-2-Methyl-3-(pyrimidin-4-yl)propionic acid

    • (S)-2-Methyl-3-(pyrimidin-4-yl)propionic acid

Synthesis of 2-Methyl-3-pyrimidin-yl-propionic acid Isomers

The synthesis of these isomers can be achieved through various synthetic routes. A common approach involves the Michael addition of a pyrimidine derivative to a methacrylate ester, followed by hydrolysis. The specific pyrimidine starting material dictates the resulting positional isomer.

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products pyrimidine Substituted Pyrimidine (2-, 4-, or 5-halo pyrimidine) michael_addition Michael Addition pyrimidine->michael_addition methacrylate Methyl methacrylate methacrylate->michael_addition hydrolysis Ester Hydrolysis michael_addition->hydrolysis Intermediate Ester product 2-Methyl-3-(pyrimidin-X-yl)propionic acid hydrolysis->product isomers Positional Isomers product->isomers

Caption: General synthetic workflow for 2-Methyl-3-pyrimidin-yl-propionic acid isomers.

Detailed Experimental Protocol: Synthesis of 2-Methyl-3-(pyrimidin-4-yl)propionic acid

This protocol describes a plausible method for the synthesis of the title compound. Similar approaches can be adapted for the other positional isomers by selecting the appropriate starting pyrimidine.

Materials:

  • 4-Chloropyrimidine

  • Methyl methacrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Michael Addition: a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-chloropyrimidine (1.0 eq) in anhydrous THF dropwise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Add methyl methacrylate (1.5 eq) dropwise to the reaction mixture. d. Heat the reaction to reflux and monitor by TLC until the starting material is consumed. e. Cool the reaction to room temperature and quench by the slow addition of water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-methyl-3-(pyrimidin-4-yl)propanoate.

  • Ester Hydrolysis: a. Dissolve the crude ester in a mixture of methanol and water (3:1). b. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight. c. Monitor the reaction by TLC. d. Upon completion, remove the methanol under reduced pressure. e. Acidify the aqueous residue to pH 3-4 with 1M HCl. f. Extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-Methyl-3-(pyrimidin-4-yl)propionic acid. h. Purify the crude product by column chromatography or recrystallization.

Comparative Physicochemical Properties

Property2-Methyl-3-(pyrimidin-2-yl)propanoic acid2-Methyl-3-(pyrimidin-4-yl)propanoic acid2-Methyl-3-(pyrimidin-5-yl)propanoic acidRationale for Predicted Differences
Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol Isomers have the same molecular formula (C8H10N2O2).
Predicted pKa LowerIntermediateHigherThe proximity of the electron-withdrawing nitrogen atoms to the propionic acid side chain will influence the acidity. The 2-position is most affected, followed by the 4-position, and the 5-position is least affected.
Predicted logP LowerIntermediateHigherIncreased polarity due to the proximity of the nitrogen atoms to the side chain in the 2- and 4-isomers is expected to decrease the octanol-water partition coefficient.
Predicted Solubility HigherIntermediateLowerHigher polarity generally correlates with increased aqueous solubility.

Note: These are predicted trends. Experimental verification is required for accurate values. A safety data sheet for this compound indicates it is a crystalline solid, though melting point and solubility data are not provided.[4]

Spectroscopic Analysis and Characterization

Spectroscopic techniques are crucial for the unambiguous identification and characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the positional isomers.[5] The chemical shifts of the pyrimidine protons and the protons of the propionic acid side chain will be distinct for each isomer due to the different electronic environments.[6][7]

Expected ¹H NMR Spectral Features:

  • 2-Methyl-3-(pyrimidin-2-yl)propionic acid: The pyrimidine ring will show a characteristic splitting pattern for the protons at the 4, 5, and 6 positions. The CH2 group of the propionic acid side chain will be significantly deshielded due to its proximity to the two nitrogen atoms.

  • 2-Methyl-3-(pyrimidin-4-yl)propionic acid: The pyrimidine ring will exhibit signals for the protons at the 2, 5, and 6 positions. The chemical shifts will differ from the 2-yl isomer.

  • 2-Methyl-3-(pyrimidin-5-yl)propionic acid: The pyrimidine ring will have protons at the 2, 4, and 6 positions, leading to a unique spectral pattern.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compounds (166.18 g/mol ).[8] The fragmentation patterns, however, may show subtle differences between the isomers, reflecting the different points of attachment of the propionic acid side chain to the pyrimidine ring. Common fragments would likely arise from the loss of the carboxylic acid group and cleavage of the bond between the pyrimidine ring and the side chain.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for separating the positional isomers.[4][9] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Optimization of the mobile phase composition and pH will be critical to achieve baseline separation.[10]

Chiral Chromatography: The separation of the (R) and (S) enantiomers requires a chiral stationary phase (CSP).[11][12] Polysaccharide-based CSPs are often effective for separating chiral acids. Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another viable strategy.

Workflow for Isomer Separation and Analysis

Analysis_Workflow cluster_synthesis Synthesis & Mixture cluster_separation Separation cluster_analysis Analysis cluster_identification Identification mixture Mixture of Positional Isomers hplc HPLC Separation (Reverse-Phase) mixture->hplc positional_isomers Identified Positional Isomers hplc->positional_isomers Separated Fractions chiral_hplc Chiral HPLC Separation (Chiral Stationary Phase) enantiomers Identified Enantiomers chiral_hplc->enantiomers Separated Enantiomers nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry positional_isomers->chiral_hplc positional_isomers->nmr positional_isomers->ms enantiomers->nmr enantiomers->ms

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the intricate ballet of drug discovery, the specificity of a small molecule for its intended target is paramount. Off-target interactions, the cause of unforeseen side effects and late-stage attrition, are a constant challenge. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, "2-Methyl-3-pyrimidin-4-yl-propionic acid." As detailed experimental data for this specific molecule is not yet publicly available, we will proceed under a reasoned, structurally-guided hypothesis: that its primary targets are the cyclooxygenase (COX) enzymes. This allows us to present a robust, real-world methodology for evaluating selectivity, a process that is transferable to any small molecule candidate. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic blueprint for generating a self-validating dataset.

The Compound in Focus: Physicochemical Profile

This compound is a small molecule featuring a pyrimidine ring linked to a methyl-substituted propionic acid moiety. This structure is reminiscent of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 819850-15-2Cayman Chemical[2]
Appearance Crystalline solidCayman Chemical[2]
Calculated LogP 1.2PubChem[1]

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[2]

The Central Hypothesis: Targeting Cyclooxygenase

The structural similarity of this compound to known NSAIDs like ibuprofen and naproxen strongly suggests that its primary biological targets are the cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and other physiological processes.[3] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to separate anti-inflammatory effects from the gastrointestinal side effects associated with COX-1 inhibition.[4]

Therefore, our initial investigation will focus on determining the inhibitory activity of our compound against both COX-1 and COX-2 to establish its primary target engagement and initial selectivity profile.

Primary Target Engagement: COX Isozyme Activity Assays

To quantify the inhibitory potency of this compound against COX-1 and COX-2, a fluorometric or colorimetric enzymatic assay is the method of choice. These assays measure the peroxidase activity of the COX enzymes.[4][5]

Experimental Protocol: Fluorometric COX Activity Assay[6][7]

This protocol is adapted from commercially available kits and is suitable for determining IC₅₀ values.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red or N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD)

  • COX-1 and COX-2 specific inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm for Amplex Red-based probes)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX enzymes and substrate to their optimal working concentrations in pre-warmed COX Assay Buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute into COX Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Blank wells: Assay buffer only.

    • 100% Activity (Enzyme Control) wells: Add diluted enzyme, heme, and assay buffer.

    • Inhibitor Control wells: Add diluted enzyme, heme, a known inhibitor (e.g., Celecoxib for COX-2), and assay buffer.

    • Test Compound wells: Add diluted enzyme, heme, and the serial dilutions of this compound.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow the compound to bind to the enzyme.[6]

  • Reaction Initiation: Add the arachidonic acid solution to all wells simultaneously to start the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the 100% activity control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Designing a Cross-Reactivity Panel: A Strategic Approach

A thorough cross-reactivity assessment requires a logically constructed panel of targets. This panel should include both closely related proteins and a broader selection of targets known to be involved in off-target effects of other drugs.[7][8]

experimental_workflow start Compound Synthesis (this compound) primary_assay Primary Target Assays (COX-1 & COX-2) start->primary_assay selectivity_calc Calculate COX-2 Selectivity primary_assay->selectivity_calc off_target_panel Rational Off-Target Panel (Kinase, GPCR) selectivity_calc->off_target_panel Is Selectivity Promising? broad_screen Broad Safety Screen (e.g., SafetyScreen44) selectivity_calc->broad_screen Advance Candidate data_integration Integrate Data & Assess Overall Selectivity Profile off_target_panel->data_integration broad_screen->data_integration decision Lead Optimization / Candidate Selection data_integration->decision

Caption: Integrated Workflow for Cross-Reactivity Assessment.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By starting with a structurally-informed hypothesis and progressing through increasingly comprehensive tiers of screening, researchers can build a detailed selectivity profile. This data-driven process is crucial for identifying potential liabilities early, enabling informed decisions in lead optimization, and ultimately contributing to the development of safer and more effective medicines. The principles and methodologies described herein are fundamental to modern drug discovery and can be adapted to any small molecule program.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved January 19, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved January 19, 2026, from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved January 19, 2026, from [Link]

  • Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved January 19, 2026, from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved January 19, 2026, from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved January 19, 2026, from [Link]

  • AnaPath Research. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved January 19, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 19, 2026, from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. Retrieved January 19, 2026, from [Link]

  • Histowiz. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved January 19, 2026, from [Link]

  • Wang, J. M., et al. (2008). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 871(1), 10-16. [Link]

  • Wang, C., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(1), 155-168. [Link]

  • ResearchGate. (n.d.). Tango assay for ligand-induced GPCR–β-arrestin2 interaction. Retrieved January 19, 2026, from [Link]

  • Singh, R., & Lameh, J. (2016). Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery. Methods in molecular biology (Clifton, N.J.), 1436, 161–172. [Link]

  • Kroeze, W. K., et al. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature structural & molecular biology, 22(4), 362–369. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-methyl-3-Pyrimidin-2-yl-Propionic Acid. Retrieved January 19, 2026, from [Link]

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A Strategic Guide to Benchmarking 2-Methyl-3-pyrimidin-4-yl-propionic acid Against Known Antibiotics: A Research Proposal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel antibacterial agents. Historical and recent successes in drug discovery have highlighted the significance of heterocyclic compounds, with the pyrimidine nucleus being a particularly fruitful scaffold.[1][2] Pyrimidine derivatives are integral to various biological processes and have been successfully developed into anticancer, antiviral, and antimicrobial drugs.[3][4] Their structural versatility allows for diverse interactions with biological targets, making them a "privileged scaffold" in medicinal chemistry.[4]

This guide introduces 2-Methyl-3-pyrimidin-4-yl-propionic acid , a novel compound at the frontier of antibiotic research. While direct evidence of its antibacterial efficacy is yet to be established, its structural components—the pyrimidine ring and a propionic acid moiety—suggest a promising potential. Propionic acid and its derivatives are known to possess antimicrobial properties, adding another layer of scientific rationale for this investigation.[5]

This document serves as a comprehensive research proposal, outlining a rigorous, multi-faceted strategy to benchmark this compound against a panel of established antibiotics. We will detail the scientific rationale, a suite of validated experimental protocols, and a framework for data interpretation, providing a complete roadmap for its preclinical evaluation.

Scientific Rationale: Why Investigate this compound?

The impetus for evaluating this specific molecule stems from the established antibacterial potential of its core structures:

  • The Pyrimidine Core: Numerous studies have demonstrated the broad-spectrum antibacterial activity of various pyrimidine derivatives.[6][7][8] These compounds have been shown to act through diverse mechanisms, including the inhibition of essential enzymes like dihydrofolate reductase (DHFR) and disruption of bacterial cell division machinery.[9][10] The pyrimidine structure is a key component in many endogenous substances, which may allow its derivatives to better interact with cellular components like enzymes and genetic material.[2]

  • The Propionic Acid Moiety: Propionic acid is a short-chain fatty acid known to suppress the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Its antimicrobial effect is not solely dependent on pH, suggesting a direct bactericidal or bacteriostatic mechanism.[5]

The combination of these two pharmacophores in a single molecule presents a compelling hypothesis: This compound may exhibit synergistic or novel antibacterial activity. This guide outlines the necessary steps to test this hypothesis systematically.

Selection of Benchmark Antibiotics and Test Organisms

To provide a comprehensive assessment of the compound's potential, it will be benchmarked against a panel of clinically relevant antibiotics with distinct mechanisms of action and spectra of activity. A representative panel of bacterial strains, encompassing both Gram-positive and Gram-negative pathogens as recommended by the Clinical and Laboratory Standards Institute (CLSI), will be used.[11]

Benchmark Antibiotics:

Antibiotic ClassExampleMechanism of Action
Fluoroquinolone CiprofloxacinInhibits DNA gyrase and topoisomerase IV
Macrolide ErythromycinInhibits protein synthesis by binding to the 50S ribosomal subunit
Aminoglycoside GentamicinInhibits protein synthesis by binding to the 30S ribosomal subunit
Beta-Lactam AmpicillinInhibits cell wall synthesis

Test Organisms (ATCC Strains):

  • Staphylococcus aureus (Gram-positive)

  • Enterococcus faecalis (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Pseudomonas aeruginosa (Gram-negative)

Proposed Experimental Workflows

A tiered approach will be employed to characterize the antimicrobial profile of this compound, starting with primary screening for activity and progressing to more detailed characterization.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] This is the foundational assay for assessing antibacterial potency. The broth microdilution method, as standardized by CLSI, will be utilized.[14][15]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound and Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into a 96-well microtiter plate.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compound and benchmark antibiotics across the wells of the microtiter plate.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Inoculate the wells with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration that completely inhibits bacterial growth (no turbidity).[15] This can be confirmed by measuring absorbance with a microplate reader.[15]

Visualization of MIC Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Benchmark Antibiotics Dilute Serial Dilution of Compounds Compound->Dilute Media Mueller-Hinton Broth Plate Prepare 96-Well Plate with Broth Media->Plate Bacteria Bacterial Culture (0.5 McFarland) Inoculate Inoculate with Standardized Bacteria Bacteria->Inoculate Plate->Dilute Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect & Read Absorbance Incubate->Read MIC_Value Determine MIC Value Read->MIC_Value

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol: MBC Assay

  • Perform MIC Assay: Conduct the MIC assay as described above.

  • Subculturing: From the wells corresponding to the MIC and higher concentrations (showing no visible growth), plate a small aliquot (e.g., 10 µL) onto antibiotic-free Mueller-Hinton Agar (MHA) plates.[17]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[17][18]

Data Presentation: MIC and MBC Results

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus
E. coli
Ciprofloxacin S. aureus
E. coli
Erythromycin S. aureus
E. coli

An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[17]

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of bacterial killing over time at different concentrations of the antimicrobial agent.[19][20]

Experimental Protocol: Time-Kill Kinetics Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB.

  • Exposure: Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspension. Include a growth control.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each suspension.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

Visualization of Time-Kill Kinetics Workflow:

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Standardized Bacterial Inoculum Expose Expose Bacteria to Compound Inoculum->Expose Compound Test Compound at Multiple MICs Compound->Expose Sample Sample at Time Points (0, 2, 4, 8, 24h) Expose->Sample Dilute Serially Dilute Samples Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Incubate Incubate Plates Plate->Incubate Count Count Colonies (CFU/mL) Incubate->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the time-kill kinetics assay.

Cytotoxicity Assay

To assess the potential for toxicity to human cells, a cytotoxicity assay is crucial. The MTT assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Exposure: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. Calculate the 50% cytotoxic concentration (CC₅₀).

Data Presentation: Cytotoxicity and Selectivity Index

CompoundCC₅₀ on Human Cells (µg/mL)MIC against S. aureus (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
This compound
Ciprofloxacin

A higher Selectivity Index indicates greater selectivity for bacteria over host cells.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of this compound as a potential antibacterial agent. The proposed experiments will systematically assess its potency, spectrum of activity, bactericidal or bacteriostatic nature, and preliminary safety profile.

Positive results from this benchmarking study would warrant progression to more advanced investigations, including:

  • Mechanism of Action Studies: To identify the specific cellular target of the compound.

  • In Vivo Efficacy Studies: Using animal models of infection to assess the compound's effectiveness in a physiological setting.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.

By following this structured and scientifically rigorous approach, we can effectively determine the therapeutic potential of this compound and its promise in the ongoing fight against antimicrobial resistance.

References

  • Hassan, R., & Raheem, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
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  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

  • Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.
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  • International Journal of Pharmacy. (n.d.). synthesis and antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

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A Proposed Framework for the Head-to-Head Comparison of 2-Methyl-3-pyrimidin-4-yl-propionic acid and Naproxen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[1] Naproxen, a well-established non-selective COX inhibitor, is widely used for its analgesic and anti-inflammatory properties.[2] However, its therapeutic benefits are often accompanied by gastrointestinal and cardiovascular side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[1]

The quest for novel NSAIDs with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. 2-Methyl-3-pyrimidin-4-yl-propionic acid is a novel compound with a structural resemblance to the propionic acid class of NSAIDs. While its chemical properties are documented, its biological activity remains uncharacterized.[3] This guide proposes a comprehensive experimental framework for a head-to-head comparison of this compound with naproxen. The objective is to elucidate the pharmacological profile of this new chemical entity and assess its potential as a safer and/or more effective anti-inflammatory agent.

Compound Profiles

Naproxen

Naproxen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] Its inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with its gastrointestinal and antiplatelet effects.[1]

PropertyValue
IUPAC Name (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Molecular Formula C₁₄H₁₄O₃
Mechanism of Action Non-selective COX-1 and COX-2 inhibitor
IC₅₀ COX-1 8.72 µM (cell-based assay)[2]
IC₅₀ COX-2 5.15 µM (cell-based assay)[2]
This compound

The biological activity of this compound is yet to be determined. Its chemical structure suggests it may also belong to the propionic acid class of NSAIDs.

PropertyValue
IUPAC Name 2-methyl-3-pyridin-4-ylpropanoic acid[3]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]

Proposed Comparative Experimental Workflows

To thoroughly compare the two compounds, a series of in vitro and in vivo experiments are proposed. These will assess their efficacy, mechanism of action, and safety profiles.

In Vitro Assays

1. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes and compare it with naproxen.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.[4]

    • Prepare a dilution series for both this compound and naproxen.

    • Incubate each compound concentration with purified COX-1 and COX-2 enzymes.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin H2 (PGH2) or other downstream prostaglandins.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against each enzyme.

  • Data Analysis: The IC₅₀ values will be used to determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher selectivity index suggests a preference for COX-2 inhibition, which may translate to a better gastrointestinal safety profile.

cluster_0 COX Inhibition Assay Workflow A Prepare Compound Dilutions B Incubate with COX-1 and COX-2 A->B C Add Arachidonic Acid B->C D Measure Prostaglandin Production C->D E Calculate IC50 and Selectivity Index D->E cluster_1 Carrageenan-Induced Paw Edema Workflow F Administer Compound/Vehicle G Inject Carrageenan in Paw F->G H Measure Paw Volume Over Time G->H I Calculate % Inhibition and ED50 H->I

Caption: Workflow for the carrageenan-induced paw edema model.

2. Acetic Acid-Induced Writhing Test (Analgesic Activity)

  • Objective: To assess the peripheral analgesic effects of the compounds.

  • Methodology:

    • Administer this compound, naproxen, or a vehicle control to groups of mice. [5] 2. After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response. [5] 3. Count the number of writhes for a defined period (e.g., 15-20 minutes) after the acetic acid injection. [6]* Data Analysis: The percentage inhibition of writhing for each treatment group will be calculated compared to the vehicle control. The ED₅₀ for analgesic activity will be determined for each compound.

3. Gastrointestinal Ulceration Model (Safety Profile)

  • Objective: To evaluate the potential for each compound to induce gastric damage.

  • Methodology:

    • Administer high doses of this compound, naproxen, or a vehicle control to groups of rats for several consecutive days.

    • On the final day, euthanize the animals and carefully excise their stomachs.

    • Examine the gastric mucosa for the presence of ulcers and score the severity of the damage.

  • Data Analysis: The ulcer index for each treatment group will be calculated. A lower ulcer index for this compound compared to naproxen would indicate a better gastrointestinal safety profile.

Discussion and Potential Implications

The proposed experimental framework will provide a comprehensive comparison of this compound and naproxen. The results will elucidate the novel compound's potency, selectivity, and in vivo efficacy and safety.

  • Favorable Outcome: If this compound demonstrates comparable or superior anti-inflammatory and analgesic efficacy to naproxen, with a significantly higher COX-2 selectivity index and a lower ulcer index, it would be a promising candidate for further preclinical and clinical development.

  • Unfavorable Outcome: If the novel compound shows weak efficacy, poor selectivity, or a safety profile similar to or worse than naproxen, it may not warrant further investigation.

This structured, data-driven approach is essential for making informed decisions in the drug development pipeline. The direct comparison to a well-characterized drug like naproxen provides a clear benchmark for assessing the potential therapeutic value of this compound.

References

  • Inotiv.
  • MedchemExpress.com. Naproxen ((S)-Naproxen) | COX Inhibitor. Accessed January 19, 2026.
  • PubMed. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers. Accessed January 19, 2026.
  • Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Accessed January 19, 2026.
  • APExBIO. (S)-Naproxen - Non-Selective COX Inhibitor. Accessed January 19, 2026.
  • Selleck Chemicals. Naproxen Sodium | COX inhibitor | CAS 26159-34-2. Accessed January 19, 2026.
  • Selleckchem.com. COX-2 Selective Inhibitors. Accessed January 19, 2026.
  • Benchchem. Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Dehydrocurdione Analgesia. Accessed January 19, 2026.
  • Benchchem. In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. Accessed January 19, 2026.
  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Accessed January 19, 2026.
  • Cayman Chemical.
  • Creative Biolabs. Carrageenan induced Paw Edema Model. Accessed January 19, 2026.
  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Accessed January 19, 2026.
  • Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. Accessed January 19, 2026.
  • SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Accessed January 19, 2026.
  • PMC - NIH. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Accessed January 19, 2026.
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  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit. Accessed January 19, 2026.
  • PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. Accessed January 19, 2026.
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  • PMC - NIH. Antiplatelet and Antithrombotic Activities of Non-Steroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. Accessed January 19, 2026.
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Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of 2-Methyl-3-pyrimidin-4-yl-propionic acid, a Novel GPCR Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of In Vitro Discovery

In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. High-throughput screening (HTS) campaigns frequently identify molecules with desirable potency and selectivity in isolated cellular or biochemical systems. However, the translation of these findings into a complex physiological environment is far from guaranteed. This guide addresses this critical translational gap, using the novel compound, 2-Methyl-3-pyrimidin-4-yl-propionic acid , as a case study.

For the purposes of this guide, we will operate on the premise that in vitro characterization has identified this compound (hereafter referred to as 'Compound X') as a potent and selective antagonist of a hypothetical G-protein coupled receptor, "Target GPCR-X." This receptor is implicated in inflammatory pathways, making it a compelling therapeutic target. Our objective is to design a robust in vivo validation strategy to ascertain if the promising in vitro profile of Compound X translates to meaningful pharmacological activity in a living system. We will also compare its performance against a known, less potent antagonist, 'Competitor Compound Y'.

The In Vitro Foundation: A Snapshot of Compound X's Profile

A rigorous in vitro characterization is the bedrock upon which any successful in vivo campaign is built. Before embarking on animal studies, the following data for Compound X should be established:

  • Potency and Selectivity: Determination of IC50 or Ki values against Target GPCR-X and a panel of related receptors to establish selectivity. For our purposes, we will assume an IC50 of 50 nM for Target GPCR-X with over 100-fold selectivity against other tested GPCRs.

  • Mechanism of Action: Confirmation of competitive antagonism through Schild analysis or similar functional assays.

  • Cellular Activity: Demonstration of target engagement and downstream pathway modulation (e.g., inhibition of cAMP production or calcium mobilization) in a relevant cell line expressing Target GPCR-X.

  • ADME-Tox Profiling: Preliminary assessment of metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity.

Strategic In Vivo Validation: A Multi-Pillar Approach

The transition to in vivo studies must be methodical and hypothesis-driven. Our approach will be built on three pillars: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy. This framework allows us to systematically answer the critical questions: Does the compound reach its target? Does it engage the target as intended? And does this engagement produce the desired therapeutic effect?

Pillar 1: Pharmacokinetics - Can the Compound Get to the Target?

The most potent compound is therapeutically useless if it cannot achieve and maintain sufficient concentrations at the site of action. A preliminary pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is essential.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

  • Compound Formulation: Compound X formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (PO) and intravenous (IV) administration.

  • Dosing:

    • IV group: 1-2 mg/kg via tail vein injection.

    • PO group: 10-20 mg/kg via oral gavage.

  • Blood Sampling: Serial blood samples (approx. 100 µL) collected from the tail vein or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound X quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculation of key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Causality Behind Experimental Choices:

  • The use of both IV and PO routes is crucial for determining absolute oral bioavailability, a key parameter for assessing the feasibility of oral drug development.[1]

  • LC-MS/MS is the gold standard for small molecule quantification in biological matrices due to its high sensitivity and specificity.

Pillar 2: Pharmacodynamics - Is the Compound Engaging the Target?

Once we establish that Compound X can be systemically absorbed, we need to confirm that it engages Target GPCR-X in vivo. This requires the development of a robust pharmacodynamic (PD) biomarker assay. Assuming that activation of Target GPCR-X leads to the release of a specific cytokine, "Biomarker Z," we can measure the suppression of this biomarker following a challenge with a known agonist of Target GPCR-X.

Experimental Protocol: Target Engagement Biomarker Study

  • Animal Model: C57BL/6 mice (n=5-8 per group), known to express Target GPCR-X in relevant tissues (e.g., spleen, peripheral blood mononuclear cells).

  • Dosing: Mice pre-treated with vehicle, Compound X, or Competitor Compound Y at various doses via oral gavage.

  • Agonist Challenge: After a suitable pre-treatment time (based on PK data, e.g., 1 hour), mice are challenged with a specific agonist for Target GPCR-X.

  • Sample Collection: Blood samples are collected at the time of peak biomarker expression (determined in pilot studies, e.g., 2 hours post-agonist challenge).

  • Biomarker Analysis: Plasma levels of Biomarker Z are quantified using a validated ELISA kit.

  • Data Analysis: Dose-response curves are generated to determine the ED50 (the dose required to achieve 50% of the maximal effect) for the inhibition of Biomarker Z release.

Trustworthiness of the Protocol: This protocol incorporates a positive control (agonist challenge) and a reference compound (Competitor Compound Y), allowing for a self-validating system where the relative potency of Compound X can be reliably assessed.

Pillar 3: Efficacy - Does Target Engagement Lead to a Therapeutic Outcome?

The ultimate test of in vivo validation is the demonstration of efficacy in a relevant disease model. Given that Target GPCR-X is implicated in inflammation, a carrageenan-induced paw edema model is a suitable choice for an initial efficacy study.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

  • Animal Model: Wistar rats (n=6-8 per group).

  • Compound Administration: Rats are pre-treated orally with vehicle, Compound X (e.g., 3, 10, 30 mg/kg), or Competitor Compound Y (at an equimolar dose to the highest dose of Compound X). A positive control group receiving a standard NSAID like Diclofenac is also included.[2]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Analysis: Compound X vs. Competitor Compound Y

To provide a clear, objective comparison, the data from the in vivo studies should be summarized in a structured format.

ParameterCompound XCompetitor Compound YJustification
In Vitro Potency (IC50) 50 nM500 nM10-fold higher in vitro potency for Compound X.
Oral Bioavailability (%F) 45%30%Superior absorption of Compound X.
Plasma Half-Life (t1/2) 4 hours2.5 hoursLonger duration of action expected for Compound X.
PD Biomarker ED50 5 mg/kg25 mg/kgGreater in vivo target engagement potency.
Efficacy (Paw Edema) Significant reduction at 10 mg/kgMinimal effect at 30 mg/kgDemonstrates superior therapeutic effect.

Visualizing the Path Forward

To clearly illustrate the experimental workflow and the underlying biological hypothesis, we can use diagrams.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Decision Point vitro_potency Potency & Selectivity (IC50 = 50 nM) pk_study Pharmacokinetics (PK) (Oral Bioavailability) vitro_potency->pk_study vitro_moa Mechanism of Action (Competitive Antagonist) vitro_moa->pk_study vitro_adme ADME-Tox Profiling vitro_adme->pk_study pd_study Pharmacodynamics (PD) (Target Engagement) pk_study->pd_study efficacy_study Efficacy Study (Disease Model) pd_study->efficacy_study go_nogo Go/No-Go for Further Development efficacy_study->go_nogo G Agonist Agonist GPCR_X Target GPCR-X Agonist->GPCR_X G_Protein G-Protein Activation GPCR_X->G_Protein Downstream Downstream Signaling (e.g., Adenylyl Cyclase) G_Protein->Downstream Biomarker Release of Biomarker Z Downstream->Biomarker Compound_X Compound X Compound_X->GPCR_X Antagonism

Caption: Hypothesized signaling pathway and point of intervention.

Conclusion: From Benchtop to Bedside - A Data-Driven Journey

The successful validation of in vitro findings in a complex in vivo setting is a cornerstone of translational research. The multi-faceted approach outlined in this guide, encompassing pharmacokinetics, pharmacodynamics, and efficacy, provides a robust framework for assessing the true therapeutic potential of a novel compound like this compound. By grounding our experimental design in scientific rationale, employing self-validating protocols, and making objective comparisons to relevant alternatives, we can make informed, data-driven decisions that are essential for advancing promising molecules through the drug development pipeline. The journey is intricate, but with a logical and rigorous scientific approach, we can effectively bridge the gap between a promising discovery and a potential new medicine.

References

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  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183. [Link]

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A Comparative Guide to the Statistical Analysis of 2-Methyl-3-pyrimidin-4-yl-propionic Acid Efficacy as a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of the efficacy of "2-Methyl-3-pyrimidin-4-yl-propionic acid," a novel compound with a pyrimidine scaffold, a structure common in potent protein kinase inhibitors.[1] For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter designated Compound A , is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[2]

This document will objectively compare the performance of Compound A with Gefitinib , a well-established, clinically approved EGFR inhibitor, providing a blueprint for the necessary experimental design and statistical validation required in drug development.[3][4][5][6]

Introduction: The Rationale for Targeting EGFR with Novel Pyrimidine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][8] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][9][10][11] Gefitinib, an anilinoquinazoline, functions by competitively inhibiting the ATP-binding site within the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that promote tumor growth.[3][5][12]

Pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their versatility and proven efficacy as kinase inhibitors.[1][13][14][15] The structural similarity of the pyrimidine nucleus to the adenine ring of ATP allows such compounds to effectively compete for the kinase hinge region.[14] This guide outlines the rigorous, multi-stage process required to validate if Compound A represents a viable alternative or improvement over existing therapies like Gefitinib.

Part 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing involves biochemical and cell-based assays to determine the potency and selectivity of Compound A.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A against purified EGFR enzyme and compare it directly to Gefitinib.

Causality of Experimental Choice: A direct enzymatic assay is the cleanest method to confirm target engagement. It isolates the interaction between the compound and the kinase from the complexities of a cellular environment. This allows for a direct, quantitative comparison of inhibitory potency.

Experimental Protocol: ADP-Glo™ Kinase Assay [16][17]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[16][17] Prepare serial dilutions of Compound A and Gefitinib in DMSO.

  • Enzyme Reaction: In a 384-well plate, add 1 µL of the test compound dilution, 2 µL of recombinant human EGFR enzyme, and 2 µL of a substrate/ATP mixture.[17]

  • Incubation: Incubate the reaction at room temperature for 60 minutes to allow for enzymatic phosphorylation.[16]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.[16][17]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[16][17]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

Cell-Based Proliferation/Viability Assays

Objective: To assess the cytostatic or cytotoxic effects of Compound A on cancer cells whose growth is dependent on EGFR signaling and to determine its cellular EC50 value.

Causality of Experimental Choice: Moving into a cellular context is critical. It validates that the compound can cross the cell membrane, engage its target in a physiological environment, and elicit a biological response (i.e., inhibit proliferation). Using an EGFR-dependent cell line (e.g., A431, HCC827) directly links the observed effect to the intended target.[2]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [18][19][20]

  • Cell Seeding: Plate an EGFR-dependent cancer cell line (e.g., A431) in a 96-well plate at a density of ~20,000 cells per well and allow them to attach overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of Compound A or Gefitinib for 72 hours.[18]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][20]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition: Measure luminescence. The signal strength is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[19][20][21]

Statistical Analysis of In Vitro Data

IC50/EC50 Determination: The primary metric for in vitro potency is the IC50 (for biochemical assays) or EC50 (for cell-based assays).[22]

  • Data Normalization: Raw data (luminescence or absorbance) is converted to a percentage of the vehicle control (e.g., 0% inhibition for DMSO-treated wells).[23]

  • Non-linear Regression: The normalized, dose-response data is plotted with the log of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis. A sigmoidal curve is fitted to the data using a four-parameter logistic (4-PL) regression model.[22][24][25] This is the most robust method for determining the IC50 value.[22][25]

Data Presentation:

CompoundTargetAssay TypeIC50 / EC50 (nM) [Mean ± SD, n=3]p-value vs. Gefitinib
Compound A EGFRBiochemical[Insert Data][Insert Data]
Gefitinib EGFRBiochemical[Insert Data]N/A
Compound A A431 CellsCell Viability[Insert Data][Insert Data]
Gefitinib A431 CellsCell Viability[Insert Data]N/A

Part 2: In Vivo Efficacy Assessment

The most critical test of a potential therapeutic is its performance in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the industry standard for preclinical oncology studies.[27][28][29][30]

Objective: To evaluate the ability of Compound A to inhibit tumor growth in a subcutaneous xenograft model and compare its efficacy to Gefitinib.

Causality of Experimental Choice: An in vivo model integrates pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the drug's effect on the tumor). Efficacy in this setting provides a much stronger indication of potential clinical success than in vitro data alone. The HCC827 xenograft model, which harbors an EGFR-sensitizing mutation, is an excellent choice for this evaluation.[27][28]

Experimental Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation: Subcutaneously implant HCC827 human non-small cell lung cancer cells into the flank of nude mice.[27]

  • Tumor Growth and Randomization: Allow tumors to grow to a mean volume of approximately 200-400 mm³.[27] Randomize animals into treatment groups (e.g., Vehicle Control, Compound A, Gefitinib).

  • Dosing: Administer the compounds orally or via intraperitoneal injection daily for a predetermined period (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor volume (typically using calipers) two to three times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the dosing period.

Statistical Analysis of In Vivo Data

Analyzing tumor growth data requires more sophisticated statistical methods than simple endpoint comparisons, as the data consists of repeated measurements over time.[31][32][33]

  • Primary Efficacy Endpoint: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups at the end of the study.

  • Recommended Statistical Models: Traditional methods like repeated-measures ANOVA can be deficient due to low power or misleading error rates.[31][32][33] Multivariate statistical modeling methods are preferred.[31][32][33] A mixed-effects model is particularly powerful as it can account for individual variation in tumor growth rates and handle missing data points (e.g., due to animal mortality) without biasing the results.[34]

  • Analysis: The tumor growth curves for each group are compared using the mixed-effects model. The model will determine if the difference in the growth trajectory between the Compound A group, the Gefitinib group, and the vehicle control group is statistically significant (p < 0.05).

Data Presentation:

Treatment GroupDoseMean Tumor Volume at Day 21 (mm³) [± SEM]Tumor Growth Inhibition (%)p-value vs. Vehiclep-value vs. Gefitinib
Vehicle Control N/A[Insert Data]0%N/AN/A
Compound A [Dose][Insert Data][Insert Data][Insert Data][Insert Data]
Gefitinib [Dose][Insert Data][Insert Data][Insert Data]N/A

Visualizing Pathways and Workflows

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway, which is activated by ligands like EGF, leading to dimerization and autophosphorylation. This activates downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[9][10][11] Both Gefitinib and the hypothetical Compound A act by blocking the initial tyrosine kinase activity, thereby inhibiting all subsequent signaling.[3][5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Blocker Compound A Gefitinib Blocker->EGFR Inhibits ATP Binding Experimental_Workflow Biochem Biochemical Assay (EGFR Kinase) IC50 Statistical Analysis: Compare IC50 vs. Gefitinib (Student's t-test) Biochem->IC50 Cellular Cell-Based Assay (A431 Proliferation) EC50 Statistical Analysis: Compare EC50 vs. Gefitinib (Student's t-test) Cellular->EC50 InVivo In Vivo Xenograft Model (HCC827 Tumor Growth) TGI Statistical Analysis: Compare TGI vs. Gefitinib (Mixed-Effects Model) InVivo->TGI Decision1 Proceed? IC50->Decision1 Decision2 Proceed? EC50->Decision2 Conclusion Efficacy Conclusion TGI->Conclusion Decision1->Cellular If Potent Decision2->InVivo If Active

Caption: Staged Experimental and Statistical Workflow.

Conclusion

References

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  • Gefitinib | Drug Guide - MedSchool. (n.d.).
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  • Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations - AACR Journals. (2014, October 1).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Methyl-3-pyrimidin-4-yl-propionic acid. As a compound with incompletely characterized toxicological properties, adherence to stringent hazardous waste protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This document is designed for researchers, scientists, and drug development professionals, offering actionable intelligence to ensure personnel safety and environmental compliance.

Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the available safety data indicates that it may be harmful if inhaled, ingested, or absorbed through the skin, and it may cause irritation to the eyes, skin, and respiratory system.[1] Crucially, the Safety Data Sheet (SDS) notes that "the toxicological properties have not been thoroughly investigated."[1]

This lack of comprehensive data necessitates a precautionary approach. The compound must be managed as a hazardous waste to mitigate unknown risks. The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel.

Required Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling this compound, including during disposal procedures.[1]

Protection TypeSpecific EquipmentPurpose
Eye and Face Chemical safety goggles or face shieldProtects against splashes and potential airborne particles.
Hand Heavy rubber or nitrile glovesPrevents skin contact and absorption.
Body Laboratory coat or chemical-resistant apronProtects the body from spills and contamination.
Respiratory NIOSH-approved respiratorRequired when handling the solid form to avoid inhaling dust, or if adequate ventilation is unavailable.[1]

The Core Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the moment the material is designated as waste and ends with its removal by a certified disposal service. The following workflow diagram illustrates the critical stages and decision points.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_store On-Site Storage cluster_dispose Final Disposal gen Waste Generation: 2-Methyl-3-pyrimidin-4-yl- propionic acid ppe Don Appropriate PPE gen->ppe Step 1 char Characterize as Hazardous Waste (Organic Acid) ppe->char Step 2 container Select Compatible, Leak-Proof Waste Container char->container Step 3 label_waste Affix 'Hazardous Waste' Label container->label_waste Step 4 fill_label Complete Label Information: - Full Chemical Name - Hazard(s) - Date label_waste->fill_label Step 5 saa Store in Designated Satellite Accumulation Area (SAA) fill_label->saa Step 6 containment Use Secondary Containment saa->containment segregate Segregate from Incompatibles (e.g., Bases, Oxidizers) containment->segregate close Keep Container Securely Closed segregate->close request Request Pickup from EH&S or Licensed Vendor close->request Step 7 (When full or per schedule) disposal Final Disposal via Licensed Facility request->disposal Step 8

Caption: Disposal workflow for this compound.

Detailed Protocols and Best Practices

The following protocols provide detailed, step-by-step instructions for each phase of the disposal workflow.

Protocol 3.1: Waste Characterization and Segregation

The foundation of safe disposal is accurate waste characterization. As an organic acid, this compound must be segregated from incompatible materials to prevent dangerous reactions.

  • Designate as Hazardous: Upon deciding to discard the material, it immediately becomes a hazardous waste. This applies to the pure compound, contaminated labware (e.g., weigh boats, gloves), and solutions containing the acid.

  • Segregate at the Source: Do not mix this waste with other chemical waste streams unless they are known to be compatible.

  • Maintain Incompatibility Barriers: Ensure the waste container for this compound is physically separated from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent violent acid-base reactions.[2]

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates): To avoid potentially explosive reactions.[2]

    • Cyanides and Sulfides: To prevent the generation of highly toxic gases.[2]

Protocol 3.2: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure safe handling and transport.[3][4]

  • Select a Suitable Container:

    • Use a container made of material compatible with the waste. For solids, a high-density polyethylene (HDPE) pail or jar is appropriate. For liquid solutions, use glass or HDPE bottles.

    • The container must be in good condition, free of cracks or rust, and have a leak-proof, screw-on cap.[2][5] Corks and parafilm are not acceptable as primary closures.[5]

    • If possible, use the original manufacturer's container.[6]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[4][7]

    • Clearly write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the associated hazards (e.g., "Irritant," "Harmful").

    • As waste is added, maintain a log of the contents and their approximate quantities.

Protocol 3.3: On-Site Accumulation and Storage

Laboratories must store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[2][7]

  • Designate the SAA: The SAA must be under the direct control of laboratory personnel.[8]

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container, such as a lab tray or bin.[5] The secondary container must be able to hold 110% of the volume of the primary container to contain any potential leaks.[5]

  • Maintain Closure: Keep the waste container securely capped at all times, except when adding waste.[2][9] This prevents the release of vapors and protects against spills.

  • Adhere to Quantity Limits: An SAA can hold up to 55 gallons of a single hazardous waste stream. Once this limit is reached, the waste must be moved to a central storage area within three days.[5][7]

Protocol 3.4: Arranging for Final Disposal

Final disposal must be conducted by a licensed hazardous waste facility.[3] Laboratory personnel should never attempt to dispose of this chemical via standard trash or sewer systems.[10]

  • Contact Environmental Health & Safety (EH&S): Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EH&S department.

  • Schedule Pickup: Request a waste collection well before accumulation time or quantity limits are reached.[5] Laboratories are typically required to have waste collected within 90-180 days, depending on the institution's generator status.[4][5]

  • Prepare for Transport: Ensure the container is clean, the label is legible, and the cap is secure before the scheduled pickup.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

IncidentEmergency Protocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention from trained personnel.[1]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[1]
Small Spill Wearing appropriate PPE, contain the spill. For solid material, carefully collect it to avoid raising dust. Transfer all spilled material and cleanup supplies into a designated hazardous waste container.[1]

Conclusion

The responsible management of chemical waste, particularly for compounds with uninvestigated toxicological profiles like this compound, is a defining characteristic of a safe and professional research environment. By adhering to the principles of hazard assessment, segregation, proper containment, and regulatory compliance, scientists can protect themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-3-pyrimidin-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides a comprehensive operational plan for handling 2-Methyl-3-pyrimidin-4-yl-propionic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system of safety, grounded in established principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic compound containing both a pyrimidine ring and a carboxylic acid functional group. A critical first step in any safety protocol is a thorough hazard assessment.

According to its Safety Data Sheet (SDS), the toxicological properties of this specific compound have not been fully investigated[1]. However, it is known that the substance may be harmful if inhaled, ingested, or absorbed through the skin, and it may cause irritation to the eyes, skin, and respiratory system[1]. This lack of comprehensive toxicological data mandates a cautious approach, treating the compound as potentially hazardous.

Furthermore, related chemical classes provide essential context. Carboxylic acids can be corrosive and cause severe skin burns and eye damage, while pyrimidine derivatives are a broad class of biologically active molecules designed to interact with physiological systems[2][3][4]. Therefore, our PPE strategy must be robust enough to protect against both known irritant properties and potential, uncharacterized hazards.

Core Protective Measures: Engineering Controls and PPE

Personal Protective Equipment is the final barrier between a researcher and a potential hazard. It should always be used in conjunction with primary engineering and administrative controls.[5][6]

Primary Engineering Control: Chemical Fume Hood All manipulations of solid (powder) this compound and its concentrated solutions should be performed inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure to dusts and aerosols.

Personal Protective Equipment (PPE) Protocol The minimum required PPE for handling this compound is detailed below. The selection is based on a risk assessment that considers the potential for splashes, dust inhalation, and skin contact.[6][7][8]

Protection Type Required PPE Rationale & Causality
Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Required for all handling. They create a seal around the eyes, offering superior protection from splashes and dust compared to safety glasses.[8] Face Shield: Must be worn over goggles when handling larger quantities (>50 mL) of solutions or during procedures with a high splash potential (e.g., sonicating, heating).[6]
Hand Disposable Nitrile Gloves (Double-Gloved)Chemical Resistance: Nitrile provides good resistance to a range of chemicals and is suitable for incidental contact.[9] Double Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure if the outer glove is torn or contaminated. The outer glove must be removed immediately upon known contact.[6]
Body Cotton Lab Coat with Long SleevesSkin Protection: A lab coat protects skin and personal clothing from minor spills and splashes.[5] Ensure the coat is fully buttoned. For tasks with higher risk, a chemically resistant apron over the lab coat is recommended.
Respiratory NIOSH-Approved Respirator (As Needed)Dust Hazard: A respirator (e.g., N95) should be used if handling the powder outside of a fume hood is unavoidable or during a significant spill cleanup to prevent inhalation of dust.[1][10] All respirator use must comply with your institution's respiratory protection program, including fit-testing.[10]
Footwear Closed-Toe ShoesPhysical & Chemical Protection: Prevents injury from dropped objects and protects feet from spills. Shoes should be made of a non-porous material like leather.[11]
Operational Workflow: A Step-by-Step Procedural Guide

This section provides direct, step-by-step guidance for key laboratory operations involving this compound.

  • Verify Controls: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Don PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles. A face shield should be donned just before the specific high-risk task.

  • Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.

  • Use a spatula to carefully transfer the solid to a tared weigh boat or vessel. Avoid creating airborne dust.

  • If any solid is spilled, gently clean it with a damp paper towel (wet with water or an appropriate solvent) and dispose of it as chemical waste. Do not dry sweep.

  • Close the primary container tightly after use.[1]

Properly removing PPE is critical to prevent cross-contamination.[7]

  • Decontaminate Workspace: Wipe down the work surface in the fume hood and any contaminated equipment.

  • Doff Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them to trap any contaminants. Dispose of them in the designated solid waste container.

  • Remove Face Shield/Goggles: Handle by the strap or sides. Clean and store reusable items according to institutional policy.

  • Remove Lab Coat: Remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

The following diagram illustrates the core safety workflow for handling the compound and correctly doffing PPE.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_decon Decontamination & Doffing cluster_final Final Step prep 1. Don PPE (Coat, Gloves, Goggles) weigh 2. Weigh Solid Compound prep->weigh Enter work area dissolve 3. Prepare Solution weigh->dissolve decon_space 4. Clean Workspace dissolve->decon_space Complete experiment doff_outer 5. Doff Outer Gloves decon_space->doff_outer doff_eyes 6. Doff Goggles/Shield doff_outer->doff_eyes doff_coat 7. Doff Lab Coat doff_eyes->doff_coat doff_inner 8. Doff Inner Gloves doff_coat->doff_inner wash 9. Wash Hands Thoroughly doff_inner->wash Exit work area

Diagram: Safe handling and PPE doffing workflow.
Emergency Procedures and Disposal

Exposure Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station. Seek medical attention.[1]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill Cleanup For a small spill of the solid, avoid raising dust.[1] Gently cover the spill with wet paper towels, then collect the material and towels into a sealed container for chemical waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan All disposable PPE (gloves, contaminated wipes) and waste containing this compound must be disposed of in a properly labeled hazardous chemical waste container in accordance with local, state, and federal regulations.

References

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